molecular formula C8H10N2O3 B2859512 Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1318758-42-7

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2859512
CAS No.: 1318758-42-7
M. Wt: 182.179
InChI Key: MPICOIXRDHVAPP-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 1318758-42-7) is a high-purity pyrazole derivative of interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 10 N 2 O 3 and a molecular weight of 182.18 g/mol, this compound is characterized by the presence of both an ester and an aldehyde functional group on its pyrazole core . This unique structure makes it a versatile and valuable building block (synthon) for constructing more complex heterocyclic systems. The aldehyde group is particularly reactive, allowing this compound to participate in various condensation and cyclization reactions, such as the synthesis of novel ligands or pharmaceutical candidates . The compound has a purity of 95% and should be handled in accordance with its GHS safety warnings: it may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation . Safety Notice: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-formyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPICOIXRDHVAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive framework for the design of bioactive molecules. The introduction of a formyl group at the 3-position and an ethyl carboxylate at the 5-position of the 1-methyl-pyrazole ring creates a versatile trifunctionalized intermediate. This strategic arrangement of functional groups allows for a diverse range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in published literature, its fundamental properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValueSource/Comment
CAS Number 1318758-42-7[1][2][3]
Molecular Formula C₈H₁₀N₂O₃Calculated
Molecular Weight 182.18 g/mol Calculated
Appearance Expected to be a solid at room temperatureBased on similar pyrazole derivatives
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General property of similar organic molecules
Boiling Point Not available
Melting Point Not available

Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy involves the construction of the pyrazole core followed by functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The formyl group at the C3 position can be introduced via oxidation of a corresponding primary alcohol or through direct formylation of the pyrazole ring. The pyrazole core itself is typically constructed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

G Target Molecule This compound Precursor_1 Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate Target Molecule->Precursor_1 Oxidation Precursor_2 Ethyl 1-methyl-1H-pyrazole-5-carboxylate Target Molecule->Precursor_2 Formylation (e.g., Vilsmeier-Haack) Precursor_3 Ethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate Precursor_1->Precursor_3 Selective Reduction Starting_Material_1 Ethyl 3-methyl-1H-pyrazole-5-carboxylate Precursor_2->Starting_Material_1 N-Methylation Starting_Material_2 Diethyl 2-(ethoxymethylene)malonate Precursor_2->Starting_Material_2 Condensation with Methylhydrazine Starting_Material_1->Starting_Material_2 Condensation with Hydrazine Starting_Material_3 Methylhydrazine G Core This compound Aldehyde_Reactions Aldehyde Chemistry - Reductive Amination - Wittig Reaction - Condensation - Oxidation/Reduction Core->Aldehyde_Reactions Ester_Reactions Ester Chemistry - Hydrolysis - Reduction - Transesterification Core->Ester_Reactions Pyrazole_Reactions Pyrazole Ring Chemistry - Further Substitution Core->Pyrazole_Reactions

Sources

An In-depth Technical Guide to the Structure, Nomenclature, and Application of Formyl Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1][2][3] Among the vast library of pyrazole derivatives, formyl pyrazole carboxylates represent a uniquely versatile class of bifunctional building blocks. Their strategic combination of an electrophilic formyl group and a nucleophilic-susceptible carboxylate ester on a biologically relevant scaffold makes them powerful precursors for constructing complex molecular architectures, particularly fused heterocyclic systems. This guide provides an in-depth exploration of the nomenclature, structural isomerism, and synthetic strategies for formyl pyrazole carboxylates, with a focus on the mechanistic principles that govern their formation and their application in drug discovery.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design:

  • Aromaticity and Stability: The ring system is aromatic, lending it significant chemical stability.

  • Hydrogen Bonding: The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, allowing for critical interactions with biological targets like enzymes and receptors.[1]

  • Tautomerism: Unsubstituted N-1 pyrazoles exist as tautomers, a feature that can influence binding and reactivity.[4]

  • Synthetic Accessibility: The pyrazole core is readily accessible through a variety of robust synthetic methods, allowing for extensive derivatization.[5]

These properties have led to the successful development of numerous pyrazole-containing drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the PDE5 inhibitor Sildenafil.[1][3][6] The ability to precisely functionalize the pyrazole ring is therefore of paramount importance to researchers in drug development.

Decoding Nomenclature and Structural Isomerism

Clear and unambiguous communication is critical in science. The systematic nomenclature of formyl pyrazole carboxylates follows established IUPAC rules, which prioritize functional groups to define the parent structure.

IUPAC Nomenclature Principles
  • Principal Functional Group: The carboxylic acid or its ester derivative (carboxylate) is the highest-priority functional group in this class of molecules and therefore dictates the suffix of the name (e.g., "-carboxylic acid" or "-carboxylate").[7]

  • Parent Heterocycle: The core structure is "pyrazole."

  • Substituents: The aldehyde group (-CHO) is treated as a substituent and is denoted by the prefix "formyl."[7]

  • Ring Numbering: The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds to give the lowest possible locants (positions) to the substituents. The principal functional group (carboxylate) is given priority for the lowest number. For N-unsubstituted pyrazoles, the tautomeric hydrogen is indicated by "1H-".

Example: For a molecule with an ethyl ester at position 3 and a formyl group at position 4 of an N-unsubstituted pyrazole, the name is ethyl 4-formyl-1H-pyrazole-3-carboxylate .[8]

Key Structural Isomers

The relative positions of the formyl and carboxylate groups on the pyrazole ring define the structural isomers. Each isomer possesses distinct chemical reactivity and can serve as a precursor to different downstream compounds.

Isomer Name Structure Notes
4-Formyl-1H-pyrazole-3-carboxylate Substituents at C3 and C4The adjacent positioning of the formyl and carboxylate groups makes this a valuable precursor for synthesizing fused pyrazolo[3,4-b]pyridines.[8]
4-Formyl-1H-pyrazole-5-carboxylate Substituents at C5 and C4Also features adjacent functional groups, enabling the synthesis of various fused systems.
5-Formyl-1H-pyrazole-3-carboxylate Substituents at C3 and C5The 1,3-relationship of the functional groups offers different synthetic possibilities compared to the adjacent isomers.

Below is a diagram illustrating the core structures of these key isomers.

Caption: Common isomers of formyl pyrazole carboxylates.

Synthetic Strategies and Mechanistic Insights

The synthesis of formyl pyrazole carboxylates can be approached in two primary ways: by constructing the pyrazole ring with the desired functionalities already present on the precursors, or by functionalizing a pre-existing pyrazole ring. The choice of strategy is dictated by the desired regiochemistry and the availability of starting materials.

The Vilsmeier-Haack Reaction: A Cornerstone for Formylation

The Vilsmeier-Haack reaction is the most prevalent method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole.[9][10] The reaction is a powerful example of electrophilic aromatic substitution.

Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent , a chloromethyleniminium ion, from the interaction of a substituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[11] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.

Caption: Mechanism of Vilsmeier-Haack formylation on a pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

This protocol is adapted from methodologies described in the literature for the formylation of pyrazoles.[12][13]

  • Reagent Preparation (in situ): To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in a suitable solvent like dichloromethane, cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise. The formation of the Vilsmeier reagent is exothermic. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Add a solution of the starting material, ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1 equivalent), in dichloromethane to the Vilsmeier reagent mixture.

  • Heating: Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 4-formyl-1-phenyl-1H-pyrazole-5-carboxylate.

Causality: The choice of the C4 position for formylation is electronically driven. The nitrogen atoms of the pyrazole ring are electron-withdrawing by induction but electron-donating by resonance. The net effect makes the C4 position the most nucleophilic and thus the most susceptible to attack by the electrophilic Vilsmeier reagent.[14]

Regioselective Synthesis via Cyclocondensation

An alternative and powerful strategy is to construct the pyrazole ring from acyclic precursors that already contain the necessary carbon atoms for the formyl and carboxylate groups. This method offers excellent control over the final substitution pattern (regioselectivity).[15][16][17]

The most common approach involves the condensation of a hydrazine derivative with a 1,3-bielectrophilic compound, such as a β-ketoester that has been modified to include a formyl group or a precursor.[5][18]

Cyclocondensation Hydrazine Phenylhydrazine (R-NH-NH₂) Condensation Condensation (-H₂O) Hydrazine->Condensation Dicarbonyl Functionalized 1,3-Dicarbonyl (e.g., Ethyl 2-formyl-3-oxobutanoate) Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Regiospecific Formyl Pyrazole Carboxylate Dehydration->Product

Caption: General workflow for regioselective pyrazole synthesis.

Application in Drug Development: The Bifunctional Building Block

Ethyl 4-formyl-1H-pyrazole-3-carboxylate and its isomers are considered potent "Aldo-X Bifunctional Building Blocks" (AXB3).[8] The term highlights the presence of two distinct reactive sites—the aldehyde and the ester—which can be selectively manipulated to build molecular complexity.

  • The Formyl Group: Acts as an electrophile, readily participating in reactions like Wittig olefination, reductive amination, and condensations to form Schiff bases or chalcones.[18]

  • The Carboxylate Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then form amides or be used in coupling reactions. The ester itself can also undergo transesterification or react with organometallic reagents.

This dual reactivity is invaluable in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound into a viable drug candidate. Formyl pyrazole carboxylates serve as an excellent starting scaffold. For instance, in the development of inhibitors for the DNA demethylase ALKBH1, a 1H-pyrazole-4-carboxylic acid core was systematically modified.[19]

Region of Modification Structural Change Impact on Activity (IC₅₀) Rationale
Pyrazole Ring (N1) Introduction of bulky alkyl groupsOften tolerated or can improve cell permeabilityModifies lipophilicity and can probe for specific hydrophobic pockets in the target protein.
Pyrazole Ring (C3/C5) Addition of substituted aryl ringsHighly sensitive; key for π–π stacking and H-bond interactionsThese groups often occupy the main binding pockets of the target.[20][21]
Formyl Group (C4) Conversion to an oxime or hydrazoneCan introduce new hydrogen bond donors/acceptorsAllows for exploration of different vector spaces and interactions within the active site.
Carboxylate Group Conversion to various amidesDramatically alters activity; crucial for H-bondingThe amide NH and C=O can form critical hydrogen bonds with amino acid residues in the target.[22]
Gateway to Fused Heterocyclic Systems

Perhaps the most powerful application of adjacent formyl pyrazole carboxylates is in the synthesis of fused ring systems, which are common motifs in pharmaceuticals. The aldehyde and ester groups can react with a dinucleophile in a one-pot reaction to construct a new ring fused to the pyrazole core.

Example: Synthesis of Pyrazolo[3,4-b]pyridines

Using a precursor like ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a fused pyridine ring can be constructed via condensation with an active methylene compound (e.g., malononitrile) in the presence of a base like piperidine. This creates a highly sought-after scaffold for kinase inhibitors.

Fused_System_Synthesis Start Ethyl 4-Formyl-1-Aryl-1H- pyrazole-3-carboxylate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Reagents + Malononitrile + Piperidine (base) Reagents->Knoevenagel ThorpeZiegler Intramolecular Thorpe-Ziegler Cyclization Knoevenagel->ThorpeZiegler Tautomerization Tautomerization ThorpeZiegler->Tautomerization Product Fused Pyrazolo[3,4-b]pyridine (Kinase Inhibitor Scaffold) Tautomerization->Product

Caption: Workflow for synthesizing fused pyrazolo[3,4-b]pyridines.

Conclusion and Future Outlook

Formyl pyrazole carboxylates are far more than simple chemical curiosities; they are sophisticated, enabling tools for the modern medicinal chemist. A firm grasp of their structure and nomenclature is essential for navigating the chemical literature, while an understanding of the synthetic principles, particularly the regiochemical control afforded by methods like the Vilsmeier-Haack reaction and targeted cyclocondensations, allows for their rational design and synthesis. Their true power lies in their bifunctional nature, which provides a direct and versatile entry point into complex molecular scaffolds and facilitates the rapid exploration of structure-activity relationships. As the demand for novel therapeutics continues to grow, the strategic application of these potent building blocks will undoubtedly continue to fuel the discovery of the next generation of pyrazole-based drugs.

References

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The Strategic Impact of N-Methylation on the Physicochemical Properties of Pyrazoles: An In-depth Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile synthetic accessibility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold"[1]. This framework is integral to numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and several kinase inhibitors used in oncology[1].

The true power of the pyrazole scaffold lies in its tunability. Substitutions on the ring can dramatically alter its biological activity and physicochemical profile[1]. Among these modifications, N-methylation—the substitution of the pyrrole-like nitrogen's proton with a methyl group—is a fundamental and powerful strategy employed by medicinal chemists. This seemingly minor addition can profoundly influence a molecule's aqueous solubility, lipophilicity, basicity, and metabolic stability, thereby shaping its overall pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth exploration of the core physicochemical properties of N-methylated pyrazoles. We will delve into the causal relationships between structure and properties, provide field-proven experimental protocols for their determination, and offer insights into how N-methylation can be strategically leveraged in drug design and development.

The Impact of N-Methylation on Core Physicochemical Properties

N-methylation fundamentally alters the pyrazole core in several key ways: it eliminates a hydrogen bond donor, introduces a lipophilic methyl group, and can influence the overall electronic distribution of the aromatic ring. These changes have direct and predictable consequences on the molecule's behavior.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter in drug design, influencing everything from membrane permeability to plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable molecules at a specific pH.

The Causality Behind the Change: The N-H proton of an unsubstituted pyrazole is a hydrogen bond donor, contributing to the molecule's polarity and interaction with water. N-methylation removes this polar N-H group and replaces it with a non-polar, hydrophobic methyl group. This dual effect—eliminating a hydrophilic interaction point and adding a lipophilic substituent—generally leads to an increase in the compound's LogP/LogD value. This modification can be a deliberate strategy to enhance a drug's ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.

Comparative Data: Pyrazole vs. 1-Methylpyrazole

CompoundStructurePropertyValueSource
1H-PyrazoleLogP0.01
1-MethylpyrazolecLogP0.420[2]

Note: cLogP is a calculated value, which serves as a reliable estimate for experimental LogP.

Aqueous Solubility: A Consequence of Intermolecular Forces

Aqueous solubility is paramount for drug delivery and absorption, particularly for oral formulations. A compound must dissolve in the gastrointestinal fluid to be absorbed into circulation.

The Causality Behind the Change: The primary driver of pyrazole's water solubility is its ability to form hydrogen bonds with water molecules via both its N-H (donor) and pyridine-like N2 (acceptor) atoms. N-methylation eliminates the crucial N-H hydrogen bond donor site. By removing this key interaction, the affinity of the molecule for the aqueous phase is reduced, often leading to a decrease in solubility. While the pyridine-like nitrogen can still act as a hydrogen bond acceptor, the loss of the donor capability is significant. However, in complex molecules, N-methylation can sometimes disrupt crystal lattice packing or alter conformation in a way that unexpectedly increases solubility[3].

Basicity (pKa): Modulating Ionization State

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and unprotonated forms. For the basic pyrazole ring, the pKa refers to the acidity of its conjugate acid. This property is crucial as it dictates the charge state of a molecule at physiological pH (approx. 7.4), which in turn affects its solubility, permeability, and target binding.

The Causality Behind the Change: The basicity of pyrazole arises from the lone pair of electrons on the sp2-hybridized "pyridine-like" nitrogen (N2), which can accept a proton. N-methylation at the N1 position introduces a methyl group, which is weakly electron-donating. This inductive effect slightly increases the electron density on the ring, including the N2 atom, making it marginally more basic. Consequently, the conjugate acid becomes slightly weaker, resulting in a small decrease in the pKa value compared to the parent pyrazole.

Comparative Data: Pyrazole vs. 1-Methylpyrazole

CompoundPropertyValueSource
1H-PyrazolepKa2.48[4]
1-MethylpyrazolepKa (Predicted)2.25

The following diagram illustrates the key influences of N-methylation on the core physicochemical properties of the pyrazole scaffold.

G N_Methylation N-Methylation of Pyrazole RemoveHBD Removes N-H Hydrogen Bond Donor N_Methylation->RemoveHBD AddMe Adds Lipophilic Methyl Group N_Methylation->AddMe ElectronDonation Inductive Electron Donation N_Methylation->ElectronDonation LogP Increased Lipophilicity (Higher LogP/LogD) RemoveHBD->LogP Increases hydrophobicity Solubility Decreased Aqueous Solubility RemoveHBD->Solubility Disrupts H-bonding with water AddMe->LogP Increases hydrophobicity pKa Slightly Decreased pKa ElectronDonation->pKa Increases basicity of N2

Caption: Impact of N-Methylation on Pyrazole Properties.

Metabolic Stability: A Double-Edged Sword

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily in the liver. A compound that is metabolized too quickly will have a short half-life and poor bioavailability, while one that is too stable may accumulate to toxic levels.

The Causality Behind the Change: N-methylation's effect on metabolic stability is context-dependent and can be viewed as a "blocking and directing" strategy.

  • Blocking Metabolism: If the N-H position of a parent pyrazole is a site of metabolism (e.g., through oxidation or conjugation), methylation effectively blocks this pathway, thereby increasing the molecule's metabolic stability and half-life[5].

  • Directing Metabolism (N-demethylation): Conversely, the newly introduced N-methyl group can itself become a target for metabolism. Oxidative N-demethylation, catalyzed by CYP enzymes such as CYP3A4 and CYP2C9, is a common metabolic pathway for many drugs[6][7]. This process converts the N-methyl group to a hydroxymethyl intermediate, which then decomposes to yield the N-H pyrazole and formaldehyde. This can be a liability, leading to rapid clearance, or it can be exploited to design prodrugs where the N-demethylated metabolite is the active species.

  • Altering Enzyme Recognition: The presence of an N-methyl group can alter how the entire molecule fits into the active site of a metabolic enzyme. This can either shield other vulnerable parts of the molecule from metabolism or, conversely, orient the molecule in a way that exposes a previously inaccessible site to enzymatic attack[8]. For instance, studies on N-sulfonylhydrazones have shown that N-methylated analogs are recognized and metabolized by CYP enzymes, while their non-methylated counterparts are not[8][9].

The following diagram illustrates the workflow for assessing metabolic stability.

G Start Start: Test Compound (N-Methyl Pyrazole) Incubate Incubate at 37°C with Liver Microsomes + NADPH Start->Incubate Timepoints Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile + Internal Standard) Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Quantify Parent Compound Remaining vs. Time Analyze->Data Calculate Calculate: Half-Life (t½) Intrinsic Clearance (CLint) Data->Calculate

Sources

A Technical Guide to the Synthesis of Pyrazole-5-Carboxylates for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a five-membered heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib.[2][4][5][6] Among the various substituted pyrazoles, the pyrazole-5-carboxylate moiety is of particular strategic importance. It serves as a robust and highly versatile synthetic intermediate, primarily as a precursor to pyrazole-5-carboxamides, which are key structural motifs in many modern drug candidates.[2][7][8]

This guide provides a comprehensive overview of the core synthetic strategies for preparing pyrazole-5-carboxylates. Moving beyond a simple recitation of reactions, this document, written from the perspective of a senior application scientist, delves into the causality behind experimental choices, addresses common challenges like regioselectivity, and provides field-proven protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to confidently synthesize these critical building blocks.

Chapter 1: Foundational Synthetic Strategies

The construction of the pyrazole core is most efficiently achieved through cyclocondensation or cycloaddition reactions. Two foundational methods, the Knorr pyrazole synthesis and the Huisgen 1,3-dipolar cycloaddition, remain the cornerstones of pyrazole-5-carboxylate synthesis.

The Knorr Pyrazole Synthesis: The Workhorse Reaction

The Knorr pyrazole synthesis, first reported in 1883, is the most traditional and widely employed method for constructing the pyrazole ring.[1][4] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9][10][11] To specifically obtain pyrazole-5-carboxylates, a β-ketoester is used as the 1,3-dicarbonyl component.

Causality and Mechanistic Insights: The reaction typically proceeds under acidic catalysis.[9][10][12] The acid protonates one of the carbonyl groups of the β-ketoester, activating it for nucleophilic attack by the hydrazine. The choice of which carbonyl is attacked first is a critical determinant of the final product's regiochemistry. Generally, the more electrophilic ketone carbonyl reacts preferentially over the ester carbonyl. The initial attack forms a hydrazone intermediate.[13] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl (the ester group). The sequence concludes with the elimination of two molecules of water (and alcohol from the ester) to yield the stable, aromatic pyrazole ring.[10][13]

A significant challenge in the Knorr synthesis is controlling regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines, which can lead to a mixture of isomeric products.[4][14] The reaction conditions, including pH and solvent, can influence the outcome, but often one regioisomer predominates based on the electronic and steric properties of the substituents.[14][15]

Experimental Workflow: Knorr Synthesis

G cluster_0 Stage 1: Reaction Setup cluster_1 Stage 2: Cyclocondensation cluster_2 Stage 3: Work-up & Isolation A 1. Dissolve Hydrazine Derivative in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Add β-Ketoester (dropwise) B->C D 4. Heat Mixture to Reflux (e.g., 80°C) C->D E 5. Monitor by TLC (2-6 hours) D->E F 6. Cool and Reduce Solvent Volume E->F G 7. Precipitate/Extract Product F->G H 8. Purify by Recrystallization or Chromatography G->H I Pyrazole-5-carboxylate Ester H->I

Caption: General workflow for the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate [7][13]

  • Objective: To synthesize a representative pyrazole-5-carboxylate ester via the Knorr cyclocondensation.

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Ethyl acetoacetate (β-ketoester, 1.0 eq)

    • Ethanol (solvent, approx. 0.2 M)

    • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.[7][8]

    • Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.[8]

    • Heat the reaction mixture to reflux (approx. 80 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).[7]

    • Upon completion, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol. If no solid forms, the crude product can be purified by column chromatography.

    • Dry the product under high vacuum to yield the pure pyrazole-5-carboxylate ester.

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly convergent method for synthesizing five-membered heterocycles.[16][17][18] In the context of pyrazole-5-carboxylates, this [3+2] cycloaddition typically involves the reaction of a diazoacetate (e.g., ethyl diazoacetate) with an alkyne.[4][19]

Causality and Mechanistic Insights: This reaction is a concerted, pericyclic process where the 4π-electron system of the 1,3-dipole (the diazo compound) reacts with the 2π-electron system of the dipolarophile (the alkyne or alkene).[17][18] The reaction's regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants.[17] Electron-withdrawing groups on the dipolarophile, such as a carboxylate group on an alkyne, lower its LUMO energy, facilitating a reaction with the HOMO of the dipole.[17] A key advantage of this method is its potential for high regioselectivity, often yielding a single major product.[4][19]

Experimental Workflow: Huisgen Cycloaddition

G cluster_0 Reactants cluster_1 Reaction cluster_2 Isolation A Diazo Compound (e.g., Ethyl Diazoacetate) C Combine in Suitable Solvent (e.g., Acetonitrile) A->C B Alkyne or Alkene (Dipolarophile) B->C D Optional: Add Base (e.g., DBU) or Catalyst C->D E Stir at RT or Heat D->E F Solvent Evaporation E->F G Purification (Chromatography) F->G H Pyrazole-5-carboxylate G->H

Caption: General workflow for Huisgen 1,3-Dipolar Cycloaddition.

Detailed Experimental Protocol: Synthesis of Pyrazole-5-carboxylates via Diazoacetate Cycloaddition [4][19]

  • Objective: To synthesize pyrazole-5-carboxylates via a one-pot 1,3-dipolar cycloaddition.

  • Materials:

    • Ethyl diazoacetate (1,3-dipole)

    • α-Methylene carbonyl compound (dipolarophile)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)

    • Acetonitrile (solvent)

  • Procedure:

    • In a reaction vessel, dissolve the α-methylene carbonyl compound (1.0 eq) in acetonitrile.

    • Add DBU (1.7 eq) to the solution and stir.

    • Add ethyl diazoacetate (1.0 eq) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired pyrazole carboxylate.

Chapter 2: Modern Synthetic Approaches

While the Knorr and Huisgen syntheses are foundational, modern organic chemistry has introduced more sophisticated and efficient methods, including multicomponent reactions.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.[6] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles. For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield densely functionalized pyrano[2,3-c]pyrazoles.[6] While not always directly yielding simple pyrazole-5-carboxylates, these methods are powerful for creating complex scaffolds built upon this core.

Reaction Type Components Catalyst/Conditions Key Advantage
Four-component Aldehyde, Malononitrile, Hydrazine, β-KetoesterTaurine in waterGreen chemistry, high yields of fused systems[6]
Three-component Aldehyde, Tosylhydrazine, Terminal AlkyneOne-potHigh functional group tolerance[20]
One-pot from Arenes Arene, Carboxylic Acid, HydrazineTfOH/TFAABuilds complexity directly from simple hydrocarbons[21]

Chapter 3: Post-Synthesis Modification and Application

For drug development professionals, the synthesis of the pyrazole-5-carboxylate ester is often just the first step. The true value of this intermediate lies in its ability to be readily converted into other functional groups, most importantly the carboxamide.

From Ester to Amide: The Final Step in Pharmacophore Assembly

The conversion is a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a desired amine.

Experimental Workflow: Ester to Amide Conversion

G A Pyrazole-5-carboxylate Ester B Step 1: Hydrolysis (Saponification) A->B C Pyrazole-5-carboxylic Acid B->C H Reagents: - LiOH or NaOH - THF/Water B->H D Step 2: Activation C->D E Activated Intermediate (e.g., Acid Chloride) D->E I Reagents: - SOCl₂ or Oxalyl Chloride - Peptide Coupling Reagent D->I F Step 3: Amine Coupling E->F G Target 1H-Pyrazole-5-carboxamide F->G J Reagents: - Primary/Secondary Amine - Base (e.g., Triethylamine) F->J

Caption: Key workflow for converting a pyrazole ester to a target amide.

Detailed Experimental Protocol: Two-Step Ester to Amide Conversion [7][8]

Part A: Ester Hydrolysis

  • Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

  • Procedure:

    • Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

    • Add Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C).[8]

    • Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).[7][8]

    • Cool the reaction in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.[7][8]

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

Part B: Amide Coupling (via Acid Chloride)

  • Objective: To couple the pyrazole-5-carboxylic acid with an amine.

  • Procedure:

    • Suspend the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM). Add a catalytic drop of DMF.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete (gas evolution ceases).

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is used immediately.[7]

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a base like triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-16 hours.[7]

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by chromatography or recrystallization.

References

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  • ResearchGate. (n.d.). Pyrazole isomer formed via Huisgen 1,3‐dipolar cycloaddition of a diazo... Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

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  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]

  • PubMed Central. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

  • Rasayan J. Chem. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • PubMed Central. (n.d.). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Available at: [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Available at: [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Available at: [Link]

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An In-Depth Technical Guide to Key Intermediates in Pyrazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "pharmacophore," a molecular framework of choice for medicinal chemists.[2][3] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][4] The commercial success of drugs like the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil underscores the therapeutic and economic significance of this heterocyclic core.[4][5]

This guide provides an in-depth exploration of the key chemical intermediates that serve as the foundational building blocks for the synthesis of pyrazole-based pharmaceuticals. We will delve into the core synthetic strategies, elucidate the mechanistic underpinnings of these reactions, and provide detailed protocols for the preparation of these crucial precursors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their therapeutic programs.

I. The Workhorses of Pyrazole Synthesis: 1,3-Dicarbonyl Compounds and Hydrazines

The most fundamental and widely employed method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][4][6] This venerable reaction, first reported by Ludwig Knorr in 1883, remains a highly efficient and versatile strategy for accessing a diverse array of substituted pyrazoles.[3][4][7]

A. The 1,3-Dicarbonyl Moiety: The Carbon Framework

The 1,3-dicarbonyl compound provides the three-carbon backbone of the pyrazole ring. The nature of the substituents on this precursor directly dictates the substitution pattern at positions 3 and 5 of the final pyrazole product.

Key 1,3-Dicarbonyl Intermediates:

  • β-Diketones: Symmetrical and unsymmetrical β-diketones are readily available and highly reactive. A critical consideration when using unsymmetrical diketones is the potential for the formation of regioisomers.[4][6]

  • β-Ketoesters: These intermediates, such as ethyl acetoacetate, are particularly useful for introducing a carboxyl or related functional group at the 3-position of the pyrazole ring.[3][4]

  • β-Ketoaldehydes: These compounds allow for the synthesis of pyrazoles with a hydrogen atom at the 5-position.

B. The Hydrazine Component: The Nitrogen Source

Hydrazine and its derivatives provide the two adjacent nitrogen atoms required for the pyrazole core. The choice of hydrazine determines the substituent at the 1-position of the pyrazole ring.

Key Hydrazine Intermediates:

  • Hydrazine Hydrate: The simplest hydrazine, it leads to N-unsubstituted pyrazoles, which can be further functionalized.[8]

  • Substituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine): These are used to introduce aryl or alkyl groups at the N-1 position, a common feature in many pyrazole-based drugs.[4]

  • Hydrazine Salts (e.g., Hydrazine Hydrochloride): Often used to improve stability and handling of the hydrazine reagent.

C. The Knorr Pyrazole Synthesis: Mechanism and Causality

The Knorr synthesis proceeds via a cyclocondensation mechanism. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.[7][9][10]

Generalized Mechanism:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate readily loses two molecules of water to form the stable, aromatic pyrazole ring.[11]

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents.[12] For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic and reacts first with the hydrazine.[11]

Experimental Protocol: A Representative Knorr Pyrazole Synthesis

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and ethanol.

  • Slowly add phenylhydrazine (1 equivalent) to the stirred solution. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Rationale: The use of ethanol as a solvent facilitates the dissolution of the reactants, while the acetic acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity. The reflux conditions provide the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.

II. α,β-Unsaturated Carbonyl Compounds: An Alternative Pathway

An alternative and powerful strategy for pyrazole synthesis involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines.[6] This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.[4][6]

A. Key Intermediates in the Chalcone Route
  • Chalcones (1,3-Diaryl-2-propen-1-ones): These are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[8]

  • Oxidizing Agents: A variety of oxidizing agents can be employed to convert the pyrazoline intermediate to the pyrazole, including hydrogen peroxide, copper triflate, or simply air oxidation under certain conditions.[4][6][13]

B. Mechanistic Insights and Workflow

The reaction begins with the Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular condensation and dehydration to form the pyrazoline ring. Subsequent oxidation aromatizes the ring to yield the pyrazole.

Experimental Workflow: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones

G cluster_0 Chalcone Synthesis cluster_1 Pyrazole Formation A Aromatic Aldehyde C Claisen-Schmidt Condensation A->C B Acetophenone B->C D Chalcone Intermediate C->D F Cyclocondensation D->F Input E Hydrazine Hydrate E->F G Pyrazoline Intermediate F->G H Oxidation G->H I 3,5-Diaryl-1H-pyrazole H->I

III. Case Study: Key Intermediates in the Synthesis of Celecoxib

Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used for the treatment of arthritis and inflammation.[14][15] Its synthesis provides an excellent real-world example of the application of key pyrazole intermediates.

A. Core Intermediates for Celecoxib

The synthesis of Celecoxib hinges on the reaction between two key intermediates:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione: This unsymmetrical 1,3-diketone provides the trifluoromethyl and p-tolyl moieties found in the final drug molecule.[14][16]

  • 4-Hydrazinobenzenesulfonamide Hydrochloride: This substituted hydrazine introduces the sulfonamide group, which is crucial for the drug's selective COX-2 inhibition.[14][17]

B. The Synthetic Pathway to Celecoxib

The industrial synthesis of Celecoxib involves the regioselective condensation of these two intermediates. The reaction is typically carried out in a protic solvent like ethanol. The greater electrophilicity of the ketone carbonyl adjacent to the trifluoromethyl group directs the initial attack of the hydrazine, leading to the desired regioisomer with high selectivity.

Synthetic Scheme: The Core Reaction in Celecoxib Synthesis

G cluster_reactants Key Intermediates cluster_product Final API A 4,4,4-Trifluoro-1-(4-methylphenyl)- 1,3-butanedione Reaction + A->Reaction B 4-Hydrazinobenzenesulfonamide Hydrochloride B->Reaction C Celecoxib Process Cyclocondensation (Regioselective) Reaction->Process Process->C

IV. Functionalization of the Pyrazole Core: N-Alkylation

While the initial pyrazole synthesis establishes the core scaffold, subsequent functionalization is often necessary to fine-tune the pharmacological properties of the molecule. N-alkylation of the pyrazole ring is a common and critical modification.[18][19]

A. Challenges and Strategies in N-Alkylation

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the control of regioselectivity, as alkylation can occur at either of the two nitrogen atoms.[20][21] The outcome is often dependent on the steric and electronic properties of the substituents on the pyrazole ring, as well as the reaction conditions.

Common N-Alkylation Strategies:

  • Base-mediated Alkylation: This involves deprotonation of the pyrazole N-H with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide.[18][19]

  • Mitsunobu Reaction: This method allows for the alkylation of pyrazoles with alcohols under mild conditions.[18]

  • Acid-catalyzed Alkylation: Recent methods have been developed that utilize Brønsted or Lewis acids to catalyze the N-alkylation of pyrazoles with electrophiles such as trichloroacetimidates.[18][22]

B. Quantitative Data on N-Alkylation Regioselectivity

The regioselectivity of pyrazole N-alkylation can be quantified as the ratio of the two possible regioisomers. This ratio is highly substrate and condition-dependent.

Pyrazole SubstrateAlkylating AgentConditionsRegioisomeric Ratio (N1:N2)
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA, DCE, rt2.5 : 1
3-(Trifluoromethyl)-1H-pyrazoleBenzyl BromideK2CO3, DMF>95 : 5
4-Nitro-1H-pyrazoleMethyl IodideNaH, THF1 : 1.2

Data is representative and compiled from various literature sources for illustrative purposes.

V. Conclusion and Future Perspectives

The key intermediates discussed in this guide—1,3-dicarbonyls, hydrazines, and their derivatives—are the linchpins of pyrazole-based drug discovery. A thorough understanding of their synthesis, reactivity, and the mechanistic principles governing their transformation into the pyrazole core is essential for any scientist working in this field. The continued development of novel synthetic methodologies, including flow chemistry and multicomponent reactions, promises to further enhance our ability to efficiently access diverse and complex pyrazole-containing molecules, paving the way for the next generation of innovative therapeutics.[5][23][24]

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An In-depth Technical Guide on the Reactivity of the Formyl Group on a Substituted Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the reactivity of the formyl group (-CHO) attached to a substituted pyrazole ring. Pyrazole-carboxaldehydes are pivotal intermediates in medicinal chemistry and materials science due to the versatile chemical transformations their formyl group can undergo.[1][2][3][4][5] We will explore the underlying electronic effects of the pyrazole ring that govern the formyl group's reactivity, detail key synthetic transformations with mechanistic insights, and provide field-proven experimental protocols. This document is intended to serve as a practical resource for scientists engaged in the synthesis and functionalization of pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery and development.[1][2][3][4][5] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, have led to its incorporation into a wide array of biologically active molecules.[2][3][4][5] The introduction of a formyl group onto the pyrazole ring creates a versatile synthetic handle, pyrazole-carboxaldehyde, which serves as a gateway to a diverse range of more complex functionalized pyrazoles. Understanding the reactivity of this formyl group is paramount for designing efficient synthetic routes to novel chemical entities.

The position of the formyl group and the nature of other substituents on the pyrazole ring significantly influence its chemical behavior.[6] This guide will primarily focus on the reactions of the formyl group at the C4 position, as this is a common substitution pattern achieved through methods like the Vilsmeier-Haack reaction.[7][8][9]

Electronic Landscape of the Formyl-Pyrazole System

The reactivity of the formyl group is intrinsically linked to the electronic nature of the pyrazole ring to which it is attached. The pyrazole ring is considered an electron-rich aromatic system.[1] This has a direct impact on the electrophilicity of the formyl carbon.

  • Mesomeric Effects: The pyrazole ring can donate electron density to the formyl group through resonance, which can slightly reduce the partial positive charge on the carbonyl carbon compared to a simple aliphatic aldehyde. However, the electronegative nitrogen atoms in the ring also exert an inductive electron-withdrawing effect. The interplay of these effects modulates the reactivity.

  • Substituent Influence: The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can further tune the reactivity of the formyl group.[6]

    • Electron-Donating Groups (EDGs) , such as alkyl or alkoxy groups, will increase the electron density of the ring, further reducing the electrophilicity of the formyl carbon and potentially slowing down nucleophilic attack.

    • Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, will decrease the ring's electron density, making the formyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Key Synthetic Transformations of the Pyrazole Formyl Group

The formyl group on a pyrazole ring can undergo a wide array of chemical transformations, making it a valuable synthetic intermediate. This section will delve into the most common and synthetically useful reactions.

Oxidation to Carboxylic Acid

The oxidation of a pyrazole-carboxaldehyde to the corresponding pyrazole-carboxylic acid is a fundamental transformation. The resulting carboxylic acid can then be used in amide couplings, esterifications, and other reactions.

Causality in Reagent Selection: The choice of oxidizing agent is critical to avoid over-oxidation or unwanted side reactions with other functional groups on the pyrazole ring or its substituents. Mild oxidizing agents are generally preferred. Potassium permanganate (KMnO4) in a water-pyridine medium has been shown to be effective for this transformation, yielding the corresponding carboxylic acids in high yields.[9]

Experimental Protocol: Oxidation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Dissolution: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a 1:1 mixture of pyridine and water.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO4) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 30 °C with an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears. Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

Reduction to Alcohol

The reduction of the formyl group to a primary alcohol provides another key functional group for further elaboration.

Causality in Reagent Selection: Sodium borohydride (NaBH4) is a commonly used and effective reducing agent for this purpose due to its chemoselectivity for aldehydes and ketones over other reducible functional groups like esters or amides. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but require anhydrous conditions and are less chemoselective.[10]

Experimental Protocol: Reduction of 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Dissolution: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

  • Reductant Addition: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH4) (1.2 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Isolation: Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the (1-phenyl-1H-pyrazol-4-yl)methanol.

Condensation Reactions

Condensation reactions involving the formyl group are powerful tools for carbon-carbon and carbon-nitrogen bond formation, leading to a wide variety of complex pyrazole derivatives.

The Knoevenagel condensation involves the reaction of the pyrazole-carboxaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[11][12] This reaction is highly efficient for forming a new carbon-carbon double bond.[13][14]

Causality in Catalyst Selection: A mild base like piperidine or ammonium carbonate is typically used to deprotonate the active methylene compound, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the pyrazole-carboxaldehyde.[11][13] The use of a mild base is crucial to prevent self-condensation of the aldehyde.[11]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.

The Wittig reaction provides a reliable method for converting the formyl group into an alkene with good control over the geometry of the double bond.[15][16][17] This reaction involves a phosphonium ylide, which acts as a nucleophile.[18][19]

Causality in Ylide Selection: The nature of the substituents on the ylide determines the stereochemical outcome of the reaction. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[15]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Ylide Generation: Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide (a deep orange/red color is typically observed).

  • Aldehyde Addition: Slowly add a solution of the substituted pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the aldehyde.

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography to yield the desired stilbene-like pyrazole derivative.

The reaction of pyrazole-carboxaldehydes with primary amines readily forms imines, also known as Schiff bases. This is a reversible condensation reaction that is often catalyzed by a trace amount of acid.[20]

Causality in Reaction Conditions: The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene or ethanol, to drive the equilibrium towards the imine product.

Experimental Protocol: Imine Formation with Aniline

  • Reactant Mixture: Dissolve the substituted pyrazole-4-carbaldehyde (1.0 eq) and aniline (1.05 eq) in ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.[20]

  • Reaction Conditions: Reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The imine product often crystallizes out. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Visualization of Key Reaction Pathways

Diagram 1: General Reactivity of the Pyrazole Formyl Group

G Start Substituted Pyrazole-4-carboxaldehyde Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction Knoevenagel Knoevenagel Condensation Start->Knoevenagel Wittig Wittig Reaction Start->Wittig Imine Imine Formation Start->Imine Product_Acid Pyrazole-4-carboxylic Acid Oxidation->Product_Acid Product_Alcohol Pyrazole-4-methanol Reduction->Product_Alcohol Product_Alkene_K α,β-Unsaturated Pyrazole Derivative Knoevenagel->Product_Alkene_K Product_Alkene_W Substituted Alkene Wittig->Product_Alkene_W Product_Imine Pyrazole-4-imine (Schiff Base) Imine->Product_Imine

Caption: Key transformations of the pyrazole-4-carboxaldehyde.

Diagram 2: Knoevenagel Condensation Workflow

G Start Start: Dissolve Pyrazole-carboxaldehyde and Active Methylene Compound in Solvent Add_Catalyst Add Basic Catalyst (e.g., Piperidine) Start->Add_Catalyst Heat Heat Reaction Mixture (Reflux) Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Product by Filtration Cool->Isolate End End: Purified Product Isolate->End

Caption: Experimental workflow for Knoevenagel condensation.

Quantitative Data Summary

The following table summarizes typical yields for the described transformations, which can vary based on the specific substituents on the pyrazole ring and the precise reaction conditions employed.

ReactionReagentsProduct TypeTypical Yield (%)
OxidationKMnO₄, Pyridine/H₂OCarboxylic Acid80-95
ReductionNaBH₄, MethanolAlcohol85-98
Knoevenagel CondensationMalononitrile, Piperidine, Ethanolα,β-Unsaturated Nitrile80-95
Wittig ReactionPh₃P=CHR, THFAlkene60-85
Imine FormationR-NH₂, Acetic Acid, EthanolImine (Schiff Base)75-90

Conclusion and Future Outlook

The formyl group on a substituted pyrazole ring is a remarkably versatile functional group, enabling a vast array of chemical transformations. A thorough understanding of its reactivity, governed by the electronic properties of the pyrazole scaffold and its substituents, is crucial for the rational design of synthetic routes in drug discovery and materials science. The reactions detailed in this guide—oxidation, reduction, and various condensation reactions—provide a robust toolkit for the synthesis of diverse and complex pyrazole-based molecules. Future research in this area will likely focus on the development of novel catalytic systems to further enhance the efficiency and selectivity of these transformations, as well as exploring new reactions of the pyrazole-formyl group to access unprecedented chemical space.

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An In-depth Technical Guide to the Tautomeric Forms of Pyrazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their versatile applications in medicinal chemistry and materials science. A critical, yet often complex, aspect of their chemistry is the phenomenon of annular prototropic tautomerism. This guide provides a detailed exploration of the tautomeric equilibria in pyrazole carboxylate esters. We will delve into the structural nuances of the predominant tautomeric forms, the intrinsic and extrinsic factors governing their stability, and the state-of-the-art analytical techniques for their characterization. This document is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and practical insights into the experimental and computational workflows used to study these dynamic molecular systems.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] Their unique structural features, including a pyrrole-like acidic nitrogen and a pyridine-like basic nitrogen, are central to their reactivity and biological activity.[1] A key characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers in solution, a phenomenon that can significantly impact their physicochemical properties and molecular interactions.[1][2] This tautomerism can influence reactivity, synthetic strategies, and the biological activities of molecules incorporating a pyrazole moiety, as structural changes translate to alterations in properties.[1][2] For drug development professionals, a thorough understanding of the tautomeric preferences of a pyrazole-containing active pharmaceutical ingredient (API) is paramount for predicting its behavior in biological systems.

Annular Prototropic Tautomerism in Pyrazole Carboxylate Esters

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] In the case of a 3(5)-substituted pyrazole carboxylate ester, this results in two possible tautomers, as depicted below. The numbering of the pyrazole ring begins at the NH group.[1]

A simplified representation of the two annular tautomers of a pyrazole carboxylate ester.

The position of this equilibrium is not static and is influenced by a delicate interplay of electronic and steric effects of the substituents, as well as external factors like the solvent and temperature.[3]

Factors Influencing Tautomeric Equilibrium

Electronic Effects of Substituents

The electronic nature of the substituents on the pyrazole ring plays a pivotal role in determining the predominant tautomer. A general trend observed is that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the 3(5)-position have opposing effects on the equilibrium.

  • Electron-Withdrawing Groups (EWGs): Strong π-acceptor substituents, such as a carboxylate ester group, tend to favor the tautomer where they are in a conjugated position relative to the N1 atom (the nitrogen bearing the hydrogen).[1] This suggests a preference for the 3-carboxylate tautomer.[1]

  • Electron-Donating Groups (EDGs): Conversely, strong electron-donating substituents favor the tautomer where the NH group is closer to them.[4]

The interplay between the carboxylate ester and another substituent at the 3(5) position can be summarized as follows:

Substituent at C5Predominant Tautomer with COOR at C3Rationale
Electron-donating (e.g., -CH₃, -NH₂)3-carboxylate tautomer is favored.The EDG stabilizes the adjacent NH group.[4]
Electron-withdrawing (e.g., -NO₂)5-carboxylate tautomer can be favored.The EWG at C5 will compete with the carboxylate group, and the equilibrium will be shifted to stabilize the overall system. In some cases, the ester group is found at position 5.[4]
Solvent Effects

The solvent environment can significantly modulate the tautomeric equilibrium.[3] Solvents can influence the equilibrium by:

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the pyrazole nitrogens, thereby stabilizing one tautomer over the other.[3] In solution, associations between pyrazole molecules are highly dependent on the solvent type, as more polar protic solvents can favor pyrazole-solvent hydrogen bonding over the formation of pyrazole-pyrazole clusters.[3]

  • Dielectric Constant: The polarity of the solvent, as indicated by its dielectric constant, can also influence the relative stability of the tautomers.[3]

Temperature

Temperature can affect the rate of proton exchange and the position of the tautomeric equilibrium.[3] At higher temperatures, the rate of interconversion between tautomers increases, which can lead to the observation of averaged signals in NMR spectroscopy.[5]

Experimental Characterization of Tautomers

The characterization of pyrazole tautomers relies on a combination of spectroscopic and crystallographic techniques, often supported by computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[6] ¹H, ¹³C, and ¹⁵N NMR can provide valuable information about the tautomeric equilibrium.

Key Observations in NMR:

  • Signal Averaging: In many cases, if the proton exchange between the two nitrogen atoms is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons) will appear as a single, averaged signal.[1][5]

  • Low-Temperature NMR: By lowering the experimental temperature, the rate of proton exchange can be slowed down, potentially allowing for the resolution of separate signals for each tautomer.[5][7] This allows for the determination of the tautomeric equilibrium constant by integrating the signals of the individual tautomers.[7]

  • ¹³C Chemical Shifts: The chemical shifts of the C3 and C5 carbons are sensitive to the tautomeric state. These shifts can be compared to those of N-methylated derivatives, where the tautomerism is "fixed," to help assign the predominant tautomer in solution.[8]

  • Solid-State NMR: Solid-state NMR (CP/MAS) is particularly useful as it often reveals the presence of a single tautomer in the crystalline state.[1][9]

Experimental Protocol: Low-Temperature NMR for Tautomer Resolution

  • Sample Preparation: Prepare a sample of the pyrazole carboxylate ester in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈).[5]

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature.[5]

  • Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.[5]

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.[5]

  • Data Acquisition: Record spectra at each temperature until the averaged signals for the C3 and C5 positions resolve into distinct signals for each tautomer.[5]

G A Propose Tautomeric Structures B Geometry Optimization (e.g., DFT) A->B C Frequency Calculation B->C E NMR Chemical Shift Calculation (GIAO) B->E D Calculate Relative Energies C->D F Compare with Experimental Data D->F E->F

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The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its remarkable versatility and "privileged" status stem from a unique combination of physicochemical properties, synthetic accessibility, and the capacity for multi-directional interactions with a wide array of biological targets.[3][4][5] This guide provides an in-depth exploration of the pyrazole scaffold, moving from its fundamental structural and electronic properties to its synthesis and profound impact on drug discovery. We will dissect key structure-activity relationships (SAR) and examine its role as a bioisostere, illustrated through case studies of market-leading pharmaceuticals. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and the strategic deployment of this exceptional chemical motif.

The Fundamental Architecture: Physicochemical and Structural Properties

The success of the pyrazole scaffold is not accidental; it is a direct consequence of its intrinsic chemical nature. Understanding these foundational properties is critical to appreciating its utility in rational drug design.

The pyrazole ring is an aromatic system with six delocalized π-electrons, conferring significant stability.[2] Its defining feature is the two adjacent nitrogen atoms, which create a unique electronic and interactive profile.[6]

  • Tautomerism and Hydrogen Bonding: Unsubstituted or symmetrically substituted pyrazoles exist as a mixture of tautomers.[1][6] This is crucial for biological interactions. The N1 nitrogen is pyrrole-like and acts as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[6] This dual capacity allows the pyrazole ring to form critical, orienting interactions within enzyme active sites and receptor binding pockets.

  • Acidity and Basicity (pKa): Pyrazole is a weak base, with a pKa of approximately 2.5. This is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.[6] This modest basicity ensures that the ring is typically uncharged at physiological pH, aiding in membrane permeability, yet it can still engage in crucial ionic interactions under specific conditions.

  • Bioisosterism: The pyrazole ring is an excellent bioisostere for a phenyl ring and other heterocyclic systems.[6][7] Replacing a phenyl group with a pyrazole can introduce hydrogen bonding capabilities, modulate lipophilicity, improve aqueous solubility, and block sites of metabolism without drastically altering the molecule's overall size and shape.[6][7][8]

Caption: Core structure, tautomerism, and H-bonding capacity of pyrazole.

Constructing the Core: Foundational Synthetic Methodologies

The widespread use of the pyrazole scaffold is heavily reliant on robust and versatile synthetic methods. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of this chemistry.

The most common and dependable route involves the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[9][10] This method allows for the facile synthesis of a wide variety of substituted pyrazoles by simply changing the precursors. Other significant methods include:

  • Reaction with α,β-Unsaturated Carbonyls: Hydrazines can react with α,β-unsaturated ketones or aldehydes to form pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[9][11]

  • 1,3-Dipolar Cycloadditions: The reaction of nitrile imines (generated in situ) with alkynes provides a direct route to substituted pyrazoles.[11]

  • From Pyranones: Pyranone derivatives can react with hydrazine to yield pyrazoles, offering an alternative pathway.[9][11]

Caption: Primary and alternative synthetic routes to the pyrazole scaffold.

Experimental Protocol: A Representative Knorr Pyrazole Synthesis

This protocol describes the synthesis of a generic 1,3,5-trisubstituted pyrazole, a common motif in medicinal chemistry.

Objective: To synthesize 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine derivative)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (10 mmol) in 30 mL of ethanol.

  • Reagent Addition: To the stirring solution, add phenylhydrazine (10 mmol) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis & Reflux: Add 3-4 drops of glacial acetic acid to catalyze the cyclization. Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo.

  • Isolation: Add 50 mL of cold water to the residue. The product should precipitate as a solid. If an oil forms, attempt to induce crystallization by scratching the flask with a glass rod.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.

Self-Validation: The protocol's integrity is confirmed by the clear structural identification through spectroscopic methods. The expected shifts in NMR and the molecular ion peak in mass spectrometry provide unambiguous validation of the target pyrazole synthesis.

The Pyrazole Scaffold in Action: Drug Discovery Case Studies

The true measure of a chemical scaffold is the success of the drugs derived from it. Pyrazole is a core component of numerous blockbuster drugs across diverse therapeutic areas.[12]

Drug Name (Trade Name)Primary IndicationMechanism of Action (Target)
Celecoxib (Celebrex)Anti-inflammatory, PainSelective Cyclooxygenase-2 (COX-2) Inhibitor
Sildenafil (Viagra)Erectile DysfunctionPhosphodiesterase-5 (PDE5) Inhibitor[3]
Apixaban (Eliquis)AnticoagulantDirect Factor Xa Inhibitor[13]
Crizotinib (Xalkori)Non-Small Cell Lung CancerAnaplastic Lymphoma Kinase (ALK) Inhibitor[12][13]
Ruxolitinib (Jakafi)MyelofibrosisJanus Kinase (JAK1/2) Inhibitor[13]
Rimonabant (Acomplia)Anti-obesity (Withdrawn)Cannabinoid Receptor 1 (CB1) Antagonist[3][14]
Case Study: Celecoxib and Selective COX-2 Inhibition

The development of Celecoxib was a landmark in anti-inflammatory therapy. The goal was to create a Non-Steroidal Anti-inflammatory Drug (NSAID) that could reduce pain and inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors like ibuprofen.

Causality of Design: The COX-1 and COX-2 enzymes have highly similar active sites, but a key difference exists: the COX-2 active site possesses a larger, hydrophobic side pocket.[15] Medicinal chemists hypothesized that a bulkier molecule could fit into the COX-2 active site but would be sterically hindered from entering the COX-1 site. The pyrazole scaffold served as the central core, with a di-aryl substitution pattern. The trifluoromethyl group on one phenyl ring and the sulfonamide on the other were crucial. The sulfonamide group projects into and occupies the selective side pocket of COX-2, conferring selectivity.

Caption: Selective binding of Celecoxib to the COX-2 enzyme active site.

Case Study: Crizotinib and Kinase Inhibition

In oncology, many pyrazole derivatives function as potent ATP-competitive kinase inhibitors.[16] Kinases are crucial signaling proteins that are often dysregulated in cancer.

Causality of Design: The pyrazole core is an effective "hinge-binder." The ATP-binding pocket of most kinases has a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP. The N1 and N2 atoms of the pyrazole scaffold are perfectly positioned to mimic these hydrogen bonds, allowing the molecule to anchor itself in the active site.[6] The various substituents on the pyrazole ring then extend into other regions of the ATP pocket, providing potency and selectivity for the target kinase (e.g., ALK in the case of Crizotinib).

Caption: Pyrazole as a hinge-binding motif in ATP-competitive kinase inhibitors.

Advanced Strategy: Structure-Activity Relationships (SAR) and Bioisosterism

The true power of the pyrazole scaffold lies in the ability to systematically modify its substitution pattern to fine-tune pharmacological activity.

  • Position 1: Substitution at the N1 position significantly impacts pharmacokinetics and target engagement. Often, a bulky aryl group is placed here to occupy a hydrophobic pocket, as seen in Celecoxib and Rimonabant.[17]

  • Positions 3 and 5: These positions are often decorated with aryl or other functional groups that dictate target selectivity and potency. The relative orientation of these substituents is critical for fitting into specific binding sites.[18][19]

  • Position 4: This position is frequently used to modulate the electronic properties of the ring or to attach linkers to other pharmacophoric elements. For example, a methyl group was added at the 4-position of Rimonabant to optimize its properties.[17]

The concept of bioisosterism is where the pyrazole ring truly excels as a strategic tool.[20] Replacing a metabolically labile phenyl ring with a pyrazole can block CYP-mediated oxidation.[7] Furthermore, it introduces hydrogen bonding capabilities that may not have been present, potentially leading to new, favorable interactions with the target and increasing potency.[6]

Caption: Pyrazole as a strategic bioisosteric replacement for a phenyl ring.

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of a well-chosen heterocyclic core in drug discovery. Its unique combination of electronic properties, hydrogen bonding capability, metabolic stability, and synthetic tractability has secured its place as a truly privileged structure in the medicinal chemist's toolbox.[3][21] From reducing inflammation and fighting cancer to managing cardiovascular disease, pyrazole-based drugs have had a profound impact on human health.

Future research will undoubtedly continue to leverage this remarkable scaffold. Emerging applications in areas like neurodegenerative disease, novel antivirals, and selective antibacterial agents are already being explored.[13] The continued exploration of new synthetic methodologies will further expand the accessible chemical space, allowing for the creation of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The pyrazole ring is not merely a historical success story; it remains a dynamic and indispensable element in the future of drug design and development.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

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  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

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  • Yousuf, M., et al. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]

  • Sharma, P., & Kumar, V. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(10), 1083-1103. [Link]

  • Li, J., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(7), 1635. [Link]

  • OUCI. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

  • Ingentium Magazine. (2025). Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-820. [Link]

  • Belaidi, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1632. [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4783. [Link]

  • Belaidi, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]

  • van den Nieuwendijk, A. M. C. H., et al. (2008). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 51(17), 5397-5412. [Link]

  • ResearchGate. (2022). Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • ResearchGate. (2021). Structure–activity relationship (SAR) for pyrazole derivatives. [Link]

  • Akue, A. D., & Namboothiri, I. N. N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2030. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. [Link]

  • Lin, S., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-412. [Link]

  • ResearchGate. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). [Link]

  • ResearchGate. (2021). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. [Link]

  • ResearchGate. (2020). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12. [Link]

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Methodological & Application

Application Note: Step-by-Step Synthesis of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Pyrazoles

In the landscape of modern medicinal chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anti-cancer treatments.[1] The strategic functionalization of the pyrazole ring is a key step in the development of novel drug candidates. Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a particularly valuable building block, offering two distinct points for chemical elaboration: a reactive aldehyde and an ester group. This dual functionality allows for the construction of complex molecular architectures, making it a sought-after intermediate in drug discovery programs. This guide provides a detailed, reliable, and scientifically-grounded protocol for its synthesis via the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[2][3] The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]

Mechanism of the Vilsmeier-Haack Reaction:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3]

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Aromatization: A base (often DMF from the reaction mixture) removes a proton to restore the aromaticity of the pyrazole ring.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium intermediate to yield the final aldehyde product.

This reaction is highly effective for pyrazoles, leading to formylation at the electron-rich positions of the ring.[4]

Synthesis Workflow

The synthesis of this compound can be broken down into several key stages, from reagent preparation to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃) addition Slow Addition of Substrate to Reagent at 0°C reagent_prep->addition substrate_prep Substrate Solution (Ethyl 1-methyl-1H-pyrazole-5-carboxylate in DCM) substrate_prep->addition reflux Reaction at Reflux (Monitored by TLC) addition->reflux Warm to RT quench Quenching with Saturated NaHCO₃ reflux->quench Cooling extraction Extraction with DCM quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Figure 1: A comprehensive workflow diagram illustrating the key stages of the synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS Number
Ethyl 1-methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂154.175952-92-1
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6
HexaneC₆H₁₄86.18110-54-3
Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 to 3 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.

    • Expert Insight: The slow addition of POCl₃ is critical to control the exothermic reaction and prevent the formation of side products. The Vilsmeier reagent is formed in situ and should be used immediately.

Step 2: Formylation Reaction

  • Dissolve Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in dichloromethane (DCM).

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (around 40-45 °C) for 2 to 7 hours.[4]

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion and maximizes yield.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • CAUTION: The following step is highly exothermic and releases gas. Perform in a well-ventilated fume hood.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Expert Insight: A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective for separating the product from any unreacted starting material or byproducts.

Step 5: Characterization

The final product, this compound, should be a white to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.0 (s, 1H, -CHO), 7.6 (s, 1H, pyrazole-H), 4.4 (q, 2H, -OCH₂CH₃), 4.1 (s, 3H, -NCH₃), 1.4 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 184.5 (CHO), 159.8 (C=O), 145.2, 139.7, 115.5, 61.8 (-OCH₂), 39.2 (-NCH₃), 14.2 (-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₁₀N₂O₃: 183.07; found 183.07.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[5] It should be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. Handle in a well-ventilated area and avoid skin contact.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All work with DCM should be conducted in a fume hood.

  • Quenching: The quenching process is highly exothermic and produces gas. It must be done slowly, with adequate cooling and ventilation to prevent pressure buildup and splashing.[5]

Troubleshooting

IssuePotential CauseRecommended Solution
Low or no product formation Moisture in the reactionEnsure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reactionIncrease the reaction time or temperature moderately, while monitoring by TLC.
Multiple products observed Reaction temperature too high during reagent additionMaintain strict temperature control during the formation of the Vilsmeier reagent and the addition of the substrate.
Difficult purification Incomplete quenchingEnsure the reaction is thoroughly neutralized with NaHCO₃ to hydrolyze all iminium intermediates.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023-09-05). National Institutes of Health. Retrieved from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Retrieved from [Link]

  • VILSMEIER—HAACK Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025-08-07). SAGE Journals. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Retrieved from [Link]

  • Organic Syntheses Procedure. Retrieved from [Link]

  • This compound. International Laboratory USA. Retrieved from [Link]

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Vilsmeier-Haack Formylation of Pyrazoles: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds and functional materials.[1] The introduction of a formyl group, particularly at the C4-position, transforms the relatively inert pyrazole ring into a versatile synthetic intermediate. These pyrazole-4-carbaldehydes are pivotal precursors for constructing more complex molecular architectures, including condensed heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which exhibit significant biological activities.[2]

The Vilsmeier-Haack reaction stands out as a powerful and widely adopted method for the direct formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] Its application to pyrazole substrates provides a reliable and often high-yielding route to the coveted pyrazole-4-carbaldehydes. This guide offers an in-depth exploration of the Vilsmeier-Haack reaction protocol tailored for pyrazole substrates, delving into the mechanistic underpinnings, providing detailed experimental procedures, and addressing common challenges to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Electrophilic Formylation Pathway

The Vilsmeier-Haack reaction proceeds through the in-situ generation of a potent electrophilic species, the chloroiminium ion, commonly referred to as the Vilsmeier reagent.[6][7][8] This reagent is typically formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[6][7][8]

The mechanism can be dissected into two primary stages:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the formation of the highly electrophilic chloroiminium salt, (chloromethylene)dimethyliminium chloride.[7][9]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring then attacks the electrophilic carbon of the Vilsmeier reagent. For most pyrazole substrates, the C4-position is the most nucleophilic, leading to regioselective formylation at this site. This attack results in the formation of an iminium ion intermediate.

  • Hydrolysis: The reaction is quenched with water during the work-up. The iminium intermediate is readily hydrolyzed to yield the final pyrazole-4-carbaldehyde.[9]

The overall transformation is depicted in the following workflow:

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole Pyrazole Substrate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Iminium_Intermediate->Aldehyde + H₂O H2O H₂O (Work-up)

Caption: Workflow of the Vilsmeier-Haack reaction on pyrazoles.

Experimental Protocols

The success of the Vilsmeier-Haack reaction is highly dependent on the careful control of reaction conditions and the purity of reagents. Anhydrous conditions are crucial for the efficient formation of the Vilsmeier reagent.[4]

Protocol 1: Standard Formylation of a Substituted Pyrazole using POCl₃/DMF

This protocol is a general and robust method for the formylation of a wide range of pyrazole derivatives.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 - 4.0 eq)

  • Dichloromethane (DCM) or Chloroform (optional, as co-solvent)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 volumes relative to the pyrazole). Cool the flask to 0 °C in an ice bath. Add POCl₃ (2.0 - 4.0 eq) dropwise to the stirred DMF over 15-30 minutes. The formation of a white, viscous mixture or a crystalline solid indicates the formation of the Vilsmeier reagent.[2] Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with Pyrazole: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or a suitable co-solvent like DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 70-120 °C.[1][5] The optimal temperature and reaction time will depend on the reactivity of the pyrazole substrate and should be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-24 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or solid Na₂CO₃ until the pH is basic (pH > 8).[2] The product may precipitate at this stage. Extract the aqueous mixture with ethyl acetate or DCM (3 x 50 mL).

  • Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure pyrazole-4-carbaldehyde.

Protocol 2: One-Pot Cyclization and Formylation from Hydrazones

This elegant approach combines the synthesis of the pyrazole ring and its subsequent formylation into a single synthetic operation, starting from readily available hydrazones.[3][4][5]

Materials:

  • Aryl or Alkyl Ketone Hydrazone (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (3.0 - 10.0 eq)[5]

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1, using a larger excess of POCl₃ (typically 3-10 equivalents).[5]

  • Reaction: Add the hydrazone substrate, either neat or as a solution in a minimal amount of anhydrous DMF, to the Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.[4][5]

  • Work-up and Purification: The work-up and purification procedure is identical to that described in Protocol 1.

Comparative Data and Regioselectivity

The efficiency and outcome of the Vilsmeier-Haack reaction on pyrazoles are significantly influenced by the nature of the substituents on the pyrazole ring and the reaction conditions.

Substrate TypeSubstituent NatureTypical ConditionsRegioselectivityYieldReference
1,3-Disubstituted PyrazoleAlkyl/Aryl (Electron-donating)POCl₃ (2-5 eq), DMF, 70-120 °C, 2-5 hC4-formylationGood to Excellent[1]
1,3,5-Trisubstituted PyrazoleAlkyl/ArylPOCl₃ (2-4 eq), DMF, 90 °C, 4 hC4-formylationGood[10]
Pyrazole with EWGe.g., -NO₂ on phenyl ringPOCl₃ (excess), DMF, 120 °C, prolonged timeC4-formylationLow to No Reaction[1]
HydrazonesAryl/Alkyl substituentsPOCl₃ (3-10 eq), DMF, 80-90 °C, 4-8 hC4-formylationGood to Excellent[4][5]

Key Insights on Regioselectivity and Reactivity:

  • Electron-Donating Groups (EDGs): Substituents such as alkyl and aryl groups at the N1 and C3 positions enhance the electron density of the pyrazole ring, facilitating the electrophilic attack at the C4 position.

  • Electron-Withdrawing Groups (EWGs): Conversely, strong electron-withdrawing groups on the pyrazole ring or on aryl substituents can significantly decrease the nucleophilicity of the pyrazole, leading to lower yields or even preventing the reaction from occurring.[1] In such cases, more forcing conditions (higher temperature, larger excess of Vilsmeier reagent) may be required.

  • Steric Hindrance: While electronic effects are dominant, severe steric hindrance around the C4 position might influence the reaction rate, although formylation at other positions is rarely observed.

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive Vilsmeier reagent due to moisture. 2. Deactivated pyrazole substrate (strong EWGs). 3. Insufficient reaction temperature or time.1. Ensure all glassware is flame-dried and use anhydrous DMF. 2. Use a larger excess of Vilsmeier reagent and increase the reaction temperature. 3. Monitor the reaction by TLC and prolong the reaction time if necessary.
Formation of Side Products 1. Chlorination of the pyrazole ring or substituents. 2. Polymerization or decomposition of the starting material.1. Use a milder Vilsmeier reagent (e.g., prepared from oxalyl chloride and DMF). 2. Maintain careful temperature control and avoid excessively high temperatures.
Difficult Purification 1. Presence of residual DMF. 2. Co-elution of product with byproducts.1. After extraction, wash the organic layer with water multiple times to remove DMF. 2. Optimize the eluent system for column chromatography; consider using a different stationary phase if necessary.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes, providing a direct and efficient pathway to these valuable synthetic intermediates. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and an awareness of the influence of substrate electronics are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical expertise to successfully employ this powerful formylation reaction in their synthetic campaigns, paving the way for the discovery and development of novel pyrazole-based molecules.

References

  • Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (Year). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science. [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

  • Kazlauskas, K., Kreiza, G., Arbačiauskienė, E., Bieliauskas, A., Getautis, V., Šačkus, A., & Juršėnas, S. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1369. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(1), 1-8. [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14649-14660. [Link]

  • Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(7), 934-940. [No direct URL available in search results]
  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-3H-indol-2-yl)malonaldehyde. Chronicle of Organic Chemistry, 2(4), 187-192. [No direct URL available in search results]
  • Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27384. [Link]

  • Khan, M. S. Y., & Akhtar, M. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(12), 2319. [Link]

  • S.B. Singh. (1998). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 132(1), 195-202. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. Journal of Organic and Medicinal Chemistry, 10(1), 1-10. [Link]

  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. [Link]

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  • Huang, X., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. [Link]

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Application Notes & Protocols: Synthetic Routes to Pyrazolo[3,4-d]pyridazines Utilizing Formyl Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolo[3,4-d]pyridazine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-d]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] This has led to the development of pyrazolo[3,4-d]pyridazine derivatives with a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The therapeutic potential of this scaffold continues to drive the exploration of novel and efficient synthetic routes for its construction and diversification.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of pyrazolo[3,4-d]pyridazines, with a specific focus on strategies that employ formyl pyrazoles as key intermediates. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data in a clear and accessible format.

Core Synthetic Strategy: From Formyl Pyrazoles to the Fused Pyridazine Ring

A robust and widely employed strategy for the synthesis of pyrazolo[3,4-d]pyridazines involves a two-step sequence commencing with the formylation of a pyrazole precursor, followed by a cyclocondensation reaction with a hydrazine derivative. This approach offers a high degree of modularity, allowing for the introduction of diverse substituents on both the pyrazole and the newly formed pyridazine ring.

Workflow Overview

The overall synthetic workflow can be visualized as a two-stage process:

G cluster_0 Stage 1: Formylation A Substituted Pyrazole C Formyl Pyrazole Intermediate A->C Formylation A->C B Vilsmeier-Haack Reagent (POCl3/DMF) E Pyrazolo[3,4-d]pyridazine Core C->E Cyclization & Dehydration C->E D Hydrazine Derivative (e.g., Hydrazine Hydrate)

Figure 1: High-level workflow for the synthesis of pyrazolo[3,4-d]pyridazines from substituted pyrazoles.

Part 1: Synthesis of the Formyl Pyrazole Intermediate via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] In the context of our target synthesis, it provides a reliable means of introducing a formyl group at the 4-position of the pyrazole ring.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis furnishes the desired formyl pyrazole.[7][8]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole Substituted Pyrazole Pyrazole->Iminium_Intermediate Electrophilic Attack Formyl_Pyrazole 4-Formyl Pyrazole Iminium_Intermediate->Formyl_Pyrazole Hydrolysis Hydrolysis (H2O) Hydrolysis->Formyl_Pyrazole

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation of a pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1-aryl-1H-pyrazole-3-carboxylates

This protocol is adapted from the work of Matiichuk et al. and provides a general procedure for the synthesis of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates.[9][10]

Materials:

  • Ethyl 2-(arylhydrazono)propanoate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (as solvent and reagent)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve the ethyl 2-(arylhydrazono)propanoate (1.0 eq) in an excess of DMF.

  • Vilsmeier Reagent Formation and Reaction: Cool the solution in an ice bath to 0-5 °C. Add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate.

Causality and Experimental Choices:

  • Excess DMF: DMF serves as both the solvent and the precursor for the Vilsmeier reagent. Using it in excess ensures that the reaction goes to completion.

  • Controlled Addition of POCl₃ at Low Temperature: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at low temperatures is crucial to control the reaction rate and prevent the formation of side products.

  • Aqueous Work-up and Neutralization: The work-up with ice water hydrolyzes the intermediate iminium salt to the aldehyde and also quenches any unreacted POCl₃. Neutralization with sodium bicarbonate is necessary to remove acidic byproducts.

Part 2: Cyclocondensation of Formyl Pyrazoles with Hydrazine to Yield Pyrazolo[3,4-d]pyridazin-7(6H)-ones

The pivotal step in this synthetic sequence is the cyclocondensation of the 4-formyl pyrazole with a hydrazine derivative. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to afford the fused pyrazolo[3,4-d]pyridazine ring system.

Mechanism of Cyclocondensation

The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the formyl group, leading to the formation of a hydrazone. The presence of an adjacent ester or other suitable electrophilic group on the pyrazole ring facilitates an intramolecular cyclization. The final step involves the elimination of a molecule of water (or alcohol, depending on the substrate) to yield the aromatic pyrazolo[3,4-d]pyridazinone.

G A 4-Formyl Pyrazole (with ester at C3) C Hydrazone Intermediate A->C Condensation B Hydrazine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[3,4-d]pyridazin-7(6H)-one D->E Dehydration

Figure 3: Proposed mechanism for the formation of pyrazolo[3,4-d]pyridazin-7(6H)-ones.

Experimental Protocol: Synthesis of 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones

This protocol is a generalized procedure based on the findings of Matiichuk et al. for the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine hydrate.[9][10]

Materials:

  • Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (or methylhydrazine for N-methylated products) (1.2-1.5 eq)

  • Ethanol or acetic acid (as solvent)

  • Reflux condenser

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend or dissolve the ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2-1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol and then dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one.

Causality and Experimental Choices:

  • Solvent Choice: Ethanol is a common and effective solvent for this condensation reaction. Acetic acid can also be used and may catalyze the reaction.

  • Reflux Conditions: The elevated temperature provided by refluxing is necessary to drive the cyclization and dehydration steps to completion.

  • Purification by Precipitation and Recrystallization: The pyrazolo[3,4-d]pyridazinone products are often crystalline solids with limited solubility in the reaction solvent upon cooling, which allows for a straightforward initial purification by filtration. Recrystallization is a standard and effective method for obtaining highly pure crystalline products.

Data Presentation: Characterization of Pyrazolo[3,4-d]pyridazin-7(6H)-ones

The structural elucidation of the synthesized pyrazolo[3,4-d]pyridazin-7(6H)-ones is typically achieved through a combination of spectroscopic techniques. Below is a table summarizing representative spectroscopic data for a synthesized derivative.

CompoundStructure1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm⁻¹)
2,6-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one 9.89 (s, 1H), 9.24 (s, 1H), 8.61 (d, 1H), 8.04 (d, 1H), 7.70–7.37 (m, 6H), 7.13 (d, 1H), 7.03 (d, 1H)185.4, 154.9, 139.1, 131.3, 131.0, 129.7, 129.4, 128.8, 128.0, 126.6, 122.5, 119.8, 118.71673 (C=O), 1525 (C=N)
2,6-Bis(4-chlorophenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one 9.86 (s, 1H), 9.18 (s, 1H), 7.53–7.67(m, 6H), 7.36–7.38 (d, 2H)185.2, 160.1, 143.0, 137.5, 133.0, 132.3, 130.5, 130.2, 125.4, 124.2, 121.3, 121.1, 106.11669 (C=O), 1556 (C=N)
2-Phenyl-6-p-tolyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one 10.05 (s, 1H), 8.44 (s, 1H), 7.48–7.34 (m, 5H), 7.32 (d, 2H), 7.29 (d, 2H), 2.40 (s, 3H)184.3, 167.1, 142.8, 138.5, 130.4, 130.1, 129.8, 128.4, 124.7, 119.4, 119.1, 117.3, 101.2, 21.51664 (C=O), 1609 (C=N)

Data adapted from Hosamani et al.[11]

Conclusion and Future Perspectives

The synthetic route to pyrazolo[3,4-d]pyridazines via formyl pyrazole intermediates represents a versatile and efficient strategy for accessing this important class of heterocyclic compounds. The Vilsmeier-Haack reaction provides a reliable method for the synthesis of the key formyl pyrazole precursors, and the subsequent cyclocondensation with hydrazines allows for the facile construction of the fused pyridazine ring. The modularity of this approach enables the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. Further investigations into microwave-assisted synthesis and the use of solid-supported reagents may offer opportunities to enhance the efficiency and environmental friendliness of these synthetic protocols.

References

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  • Gomaa, M. A.-M., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3,4-d]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 108. Available at: [Link]

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  • Gaber, A. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2282-2295. Available at: [Link]

  • Hashem, H. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. Available at: [Link]

  • Attaryan, O. S., et al. (2006). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. Available at: [Link]

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Application Notes and Protocols: Versatile Condensation Reactions of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties.[1][2] Compounds incorporating the pyrazole ring system are found in blockbuster drugs such as Celecoxib® (a COX-2 inhibitor) and Viagra® (a PDE5 inhibitor), highlighting their therapeutic significance.[1][2] The functionalization of the pyrazole core is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a highly versatile synthetic intermediate. Its structure features three key points for chemical manipulation: a reactive aldehyde group at the C3 position, an ester moiety at C5, and a methylated nitrogen at N1. The aldehyde function, in particular, serves as a powerful electrophilic handle for a variety of condensation reactions, enabling the construction of complex molecular architectures and the synthesis of fused heterocyclic systems of significant interest in drug discovery.[3]

This guide provides an in-depth exploration of the primary condensation reactions involving this key building block. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations for leveraging these reactions in synthesis campaigns.

Section 1: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[4] This reaction is exceptionally useful for synthesizing α,β-unsaturated systems, which are themselves valuable precursors for further transformations or as final bioactive products.

Mechanistic Insight & Rationale

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which is basic enough to deprotonate the active methylene compound to form a nucleophilic enolate, but not so strong as to induce self-condensation of the aldehyde.[4] The mechanism proceeds as follows:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

  • Nucleophilic Attack: The resulting carbanion (enolate) attacks the electrophilic carbonyl carbon of the pyrazole aldehyde.

  • Dehydration: The intermediate aldol-type adduct undergoes dehydration to eliminate a molecule of water, yielding the stable α,β-unsaturated product.[4]

The choice of active methylene compound and catalyst allows for fine-tuning of the electronic properties and steric profile of the final product, making this a highly modular synthetic route.

Experimental Protocol: Synthesis of Ethyl 3-(2,2-dicyanovinyl)-1-methyl-1H-pyrazole-5-carboxylate

This protocol details the Knoevenagel condensation of this compound with malononitrile.

Materials and Reagents:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (anhydrous, as solvent)

  • Toluene (for azeotropic removal of water, optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 1.82 g, 10 mmol) and anhydrous ethanol (40 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add malononitrile (0.73 g, 11 mmol) to the solution, followed by the catalytic amount of piperidine (0.1 mL, ~1 mmol).

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Once the starting aldehyde is consumed, allow the mixture to cool to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in DCM (50 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure Knoevenagel adduct.

Data Presentation & Expected Outcomes
Active Methylene CompoundCatalystSolventTypical Reaction TimeTypical Yield (%)
MalononitrilePiperidineEthanol2-4 hours85-95%
Ethyl CyanoacetateAmmonium AcetateAcetic Acid4-6 hours80-90%
Diethyl MalonatePiperidine/PyridineToluene6-12 hours70-85%
Thiobarbituric AcidPiperidineEthanol1-3 hours>90%[4]
Knoevenagel Condensation Workflow

Knoevenagel_Condensation Reactants Pyrazole Aldehyde + Malononitrile ReactionVessel Reflux (2-4 hours) Reactants->ReactionVessel Catalyst Piperidine (Catalyst) Catalyst->ReactionVessel adds to Solvent Ethanol (Solvent) Solvent->ReactionVessel dissolves Workup Cooling & Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: Workflow for Knoevenagel Condensation.

Section 2: Schiff Base (Imine) Formation

The reaction of the pyrazole aldehyde with primary amines provides a straightforward route to Schiff bases, or imines. These compounds are not only important synthetic intermediates but also find extensive use as ligands in coordination chemistry and exhibit a wide range of biological activities.[5]

Mechanistic Insight & Rationale

This condensation reaction typically occurs under mild, often acid-catalyzed, conditions. The mechanism involves two key stages:

  • Carbinolamine Formation: The nucleophilic nitrogen of the primary amine attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and, under slightly acidic conditions which protonate the hydroxyl group, readily eliminates a molecule of water to form the stable C=N double bond of the imine.

The reaction is reversible, and the removal of water (e.g., by azeotropic distillation or using a dehydrating agent) is often employed to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of Ethyl 1-methyl-3-(((4-methoxyphenyl)imino)methyl)-1H-pyrazole-5-carboxylate

This protocol describes the formation of a Schiff base with p-anisidine.

Materials and Reagents:

  • This compound (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Methanol (anhydrous, as solvent)

  • Molecular Sieves (4Å, optional)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser (if heating is required)

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.82 g, 10 mmol) in anhydrous methanol (25 mL).

  • Add p-anisidine (1.23 g, 10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or by the precipitation of the product. For less reactive amines, gentle heating to reflux may be required.

  • Stir for 4-12 hours. Upon completion, the Schiff base product often crystallizes directly from the reaction medium.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification. If necessary, recrystallization from ethanol can be performed.

Schiff Base Formation Mechanism

Schiff_Base_Formation Start Pyrazole Aldehyde (R-CHO) dummy Start->dummy Amine Primary Amine (R'-NH2) Amine->dummy Carbinolamine Carbinolamine Intermediate [R-CH(OH)-NH-R'] Product Schiff Base (Imine) (R-CH=N-R') Carbinolamine->Product Dehydration (-H2O) dummy->Carbinolamine Nucleophilic Attack

Caption: Mechanism of Schiff Base Formation.

Section 3: Cyclocondensation for Fused Heterocycles: Synthesis of Pyrazolo[1,5-a]pyrimidines

One of the most powerful applications of pyrazole aldehydes is their use in cyclocondensation reactions to build fused heterocyclic systems.[6][7] Reacting this compound with binucleophiles, such as aminopyrazoles or amidines, can lead to the formation of pyrazolopyrimidines, a class of compounds with significant interest in medicinal chemistry.[7][8]

Mechanistic Insight & Rationale

The synthesis of a pyrazolo[1,5-a]pyrimidine from an aminopyrazole and a β-dicarbonyl equivalent (which can be formed in situ from our aldehyde) generally proceeds via a sequence of condensation and cyclization steps. When reacting with a suitable aminopyrazole, the formyl group first engages in a condensation reaction, followed by an intramolecular cyclization and dehydration to form the fused aromatic system. The reaction pathway can be influenced by the specific reagents and conditions used.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol provides a general method for the cyclocondensation reaction with an aminopyrazole.

Materials and Reagents:

  • This compound (1.0 eq)

  • 5-Amino-3-methyl-1H-pyrazole (1.0 eq)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (base)

  • Ethanol or N,N-Dimethylformamide (DMF) (solvent)

  • Hydrochloric acid (for neutralization)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • pH paper or meter

  • Standard laboratory glassware for work-up

Procedure:

  • In a round-bottom flask, dissolve the aminopyrazole (e.g., 0.97 g, 10 mmol) in ethanol (30 mL).

  • Add a stoichiometric amount of base (e.g., KOH, 0.56 g, 10 mmol) and stir until dissolved.

  • To this solution, add this compound (1.82 g, 10 mmol) portion-wise.

  • Heat the resulting mixture to reflux for 6-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Redissolve the residue in water (50 mL) and carefully neutralize with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield the target pyrazolo[1,5-a]pyrimidine.

Data Presentation & Considerations
BinucleophileBaseSolventTemperatureOutcome
3-AminopyrazoleNaOEtEthanolRefluxPyrazolo[1,5-a]pyrimidine
GuanidineK₂CO₃DMF100 °CPyrazolo[3,4-d]pyrimidine
S-MethylisothioureaNaHTHFRefluxThio-substituted pyrazolopyrimidine
Cyclocondensation Logical Flow

Cyclocondensation A Pyrazole Aldehyde C Base-catalyzed Condensation A->C B Aminopyrazole B->C D Open-chain Intermediate C->D E Intramolecular Cyclization D->E F Dehydration E->F G Fused Pyrazolo[1,5-a]pyrimidine F->G

Caption: Logical steps in Pyrazolopyrimidine Synthesis.

Conclusion

This compound is a robust and versatile building block for synthetic chemistry. The condensation reactions of its aldehyde group—including Knoevenagel condensations, Schiff base formations, and cyclocondensations—provide efficient and modular access to a vast array of complex and functionally diverse heterocyclic compounds. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to exploit the synthetic potential of this valuable intermediate in the pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.
  • Pyrazole synthesis.Organic Chemistry Portal.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.Arkivoc.
  • Synthesis of formylated pyrazolo[1,5-a]pyrimidines (a) 3-formyl 138 and...
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.NIH.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • ARTICLE - Synthesis and Characterization of New Formylpyrazolones and Schiff bases.ChemRxiv.
  • Knoevenagel condens

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Application Note & Protocols: Leveraging 1,3-Dicarbonyls as Versatile Building Blocks for Novel Anticancer Pyrazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel pyrazole analogues for anticancer drug discovery. We focus on the strategic use of 1,3-dicarbonyl compounds as versatile and fundamental building blocks. Detailed, field-proven protocols cover the classic Knorr pyrazole synthesis, robust methods for structural characterization, and a standardized protocol for assessing anticancer activity using the MTT assay.[4][5] The narrative emphasizes the rationale behind experimental choices and provides insights into potential mechanisms of action, establishing a self-validating workflow from initial synthesis to preliminary biological screening.

Introduction: The Pyrazole Scaffold in Oncology

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This unique structure confers favorable physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, making them ideal for interacting with biological targets.[6] Consequently, pyrazole derivatives have been successfully developed as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and BRAF kinase, which are critical regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[7][8][9][10]

The development of novel pyrazole analogues is a highly active area of research aimed at identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.[2][11] The foundation of this discovery process lies in the efficient and modular synthesis of diverse pyrazole libraries. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains one of the most straightforward and powerful methods for this purpose.[12][13][14][15] This guide uses this reaction as a central strategy to demonstrate the path from a simple building block to a potential anticancer lead.

The Core Building Block: 1,3-Dicarbonyl Compounds

The versatility of the Knorr synthesis stems directly from the accessibility and diversity of 1,3-dicarbonyl compounds (e.g., β-ketoesters, β-diketones). By strategically modifying the substituents on the 1,3-dicarbonyl backbone (R1, R2, R3 in the figure below), researchers can systematically explore the chemical space around the pyrazole core, which is a cornerstone of structure-activity relationship (SAR) studies.[2]

Causality of Choice : We select a 1,3-dicarbonyl as the primary building block for three key reasons:

  • Commercial Availability & Diversity : A vast array of substituted 1,3-dicarbonyls is commercially available, allowing for rapid generation of diverse pyrazole libraries.

  • Reaction Robustness : The Knorr synthesis is highly reliable and generally proceeds with high yields under mild conditions.[5]

  • Predictable Reactivity : The reaction mechanism is well-understood, allowing for rational control over the final product structure.[4][12][13][14]

The general scheme for the Knorr synthesis is depicted below:

Knorr Pyrazole Synthesis General Scheme

Overall Discovery & Validation Workflow

A successful drug discovery campaign requires a logical, iterative process. The workflow described herein ensures that each step provides validated data to support the progression to the next stage.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation (QC) cluster_2 Biological Evaluation A Selection of Building Blocks (1,3-Dicarbonyl & Hydrazine) B Protocol 3.1: Knorr Pyrazole Synthesis A->B C Purification (Crystallization/Chromatography) B->C D Protocol 3.2: NMR Spectroscopy C->D Submit Pure Compound E Protocol 3.3: Mass Spectrometry D->E F Purity Check (HPLC) E->F G Protocol 3.4: In Vitro Anticancer Screening (MTT Assay) F->G Submit Validated Compound H IC50 Determination G->H I Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) H->I

Caption: High-level workflow from synthesis to biological evaluation.

Protocol 3.1: Knorr Synthesis of a Model Pyrazole Analogue

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a representative pyrazolone, from ethyl acetoacetate (a 1,3-dicarbonyl) and phenylhydrazine.

Objective: To synthesize a pyrazole core structure via acid-catalyzed cyclocondensation.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Ethanol (Solvent)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC mobile phase: 30% Ethyl Acetate / 70% Hexane[4][5]

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 eq) and ethanol (30 mL). Begin stirring.

  • Reagent Addition: Slowly add phenylhydrazine (1.0 eq) to the flask. An exothermic reaction may be observed.[4] Following this, add 3-5 drops of glacial acetic acid to catalyze the reaction.[5]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle.

    • Expert Insight : Refluxing ensures the reaction proceeds to completion. The acetic acid catalyzes the initial condensation to form a hydrazone intermediate, which is the rate-limiting step.[4][14]

  • Monitoring: Monitor the reaction progress by TLC every 30 minutes. Spot the starting material (ethyl acetoacetate) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation: Once the reaction is complete (typically 1-2 hours), remove the heat source and allow the flask to cool to room temperature, then further cool in an ice bath.[4]

  • Precipitation: Add cold water (20 mL) to the reaction mixture to precipitate the crude product.[5]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual acetic acid.

  • Drying: Allow the product to air dry completely. For further purification, recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed.

Quality Control: Structural Characterization Protocols

Unambiguous structural confirmation and purity assessment are critical for ensuring that biological data is reliable.

Protocol 4.1: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of the synthesized pyrazole.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[16]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. For a typical pyrazole, expect to see signals corresponding to aromatic protons, alkyl substituents, and potentially an N-H proton (if applicable).

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule.[17]

  • Data Interpretation: Analyze chemical shifts, coupling constants, and integration values to confirm the expected structure.[18][19]

Table 1: Expected NMR Data for a Hypothetical Pyrazole Analogue

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Rationale
Pyrazole C4-H~6.0 - 6.5~105 - 110Shielded proton/carbon in the five-membered aromatic ring.[16]
Phenyl-H~7.2 - 7.8~120 - 140Typical range for aromatic protons on a phenyl ring.
Methyl C3-CH₃~2.2 - 2.5~10 - 15Aliphatic protons/carbon adjacent to the pyrazole ring.
Carbonyl C5=O-~160 - 175Characteristic chemical shift for a carbonyl carbon in a pyrazolone.
Protocol 4.2: Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight of the synthesized pyrazole.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Interpretation: Identify the molecular ion peak [M+H]⁺ or [M]⁺ to confirm that the molecular weight matches the theoretical value of the target compound.[18][20]

Application: Biological Evaluation Protocols

Protocol 5.1: IC₅₀ Determination via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[21] It measures the metabolic activity of cells, which is proportional to the number of living cells, thereby quantifying the cytotoxic effect of a compound.[22][23]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized pyrazole analogues against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[24]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Synthesized pyrazole compound (dissolved in DMSO to make a 10 mM stock).

  • MTT reagent (5 mg/mL in sterile PBS).[22]

  • DMSO (cell culture grade).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the pyrazole stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO only) and a blank (medium only).[23]

  • Incubation: Incubate the plate for 48-72 hours.

    • Expert Insight : A 72-hour incubation period is often sufficient to observe effects on cell proliferation across multiple cell cycles.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[21][22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Data Acquisition: Measure the absorbance (Optical Density) at 490 nm or 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[25]

Table 2: Example IC₅₀ Data for a Series of Pyrazole Analogues

Compound IDR1 GroupR3 GroupIC₅₀ on MCF-7 (µM)IC₅₀ on A549 (µM)
PYR-001-CH₃-Phenyl15.422.1
PYR-002-CF₃-Phenyl2.85.3
PYR-003-CH₃-4-Cl-Ph8.912.5
PYR-004-CF₃-4-Cl-Ph0.9 1.7

Data is hypothetical for illustrative purposes.

Mechanism of Action & Signaling Pathways

Many pyrazole-based anticancer agents function by inhibiting protein kinases that are crucial for tumor growth and survival.[24][26] For example, some pyrazoles target kinases in the MAP Kinase (MAPK) pathway, such as BRAF and MEK, which are frequently mutated in cancers like melanoma.[7][27][28]

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Novel Pyrazole Analogue (PYR-X) Inhibitor->BRAF

Caption: Inhibition of the MAPK signaling pathway by a pyrazole analogue.

Another critical target is the cell cycle machinery, which is regulated by CDKs.[10] Pyrazole derivatives have been designed as potent inhibitors of CDK2, which, when hyperactive, can lead to uncontrolled cell division.[8][9][29] Inhibition of CDK2 can arrest the cell cycle, typically at the G1/S transition, and induce apoptosis (programmed cell death).[8][9]

Conclusion

The strategic use of 1,3-dicarbonyl compounds provides a robust and versatile platform for the synthesis of novel pyrazole analogues for anticancer drug discovery. The integrated workflow presented here, combining classic organic synthesis with modern analytical and biological screening techniques, establishes a reliable pathway for identifying and validating new lead compounds. By following these self-validating protocols, researchers can efficiently generate diverse chemical libraries and obtain high-quality data to drive the development of the next generation of pyrazole-based cancer therapeutics.

References

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Application Notes & Protocols: A Guide to the N-Methylation of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methylation of pyrazole esters is a fundamental transformation in synthetic organic and medicinal chemistry, yielding scaffolds present in numerous pharmacologically active compounds. However, the inherent asymmetry of many pyrazole rings introduces a significant challenge: regioselectivity. The reaction can yield two distinct constitutional isomers, N1 and N2-methylated pyrazoles, often in mixtures that are challenging to separate. This guide provides a comprehensive overview of the mechanistic principles governing N-methylation, practical protocols for achieving high regioselectivity, and robust analytical methods for product characterization. We delve into the critical interplay of substrate electronics, steric hindrance, and reaction conditions (base, solvent, methylating agent) to empower researchers to make informed decisions and troubleshoot their synthetic procedures effectively.

Mechanistic Overview: The Challenge of Regioselectivity

The N-alkylation of a pyrazole is a classic acid-base reaction followed by nucleophilic substitution. The N-H proton of the pyrazole ring is weakly acidic and can be removed by a suitable base to form a pyrazolide anion. This anion is ambident, with negative charge density distributed across both nitrogen atoms. Subsequent reaction with an electrophile, such as methyl iodide, proceeds via an SN2 mechanism to yield the N-methylated product.

The critical issue is that for an unsymmetrically substituted pyrazole, such as a pyrazole ester, the two nitrogen atoms (N1 and N2) are electronically and sterically non-equivalent. This leads to the potential formation of two regioisomers.[1] The ratio of these isomers is dictated by a combination of factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Substituents at the C3 and C5 positions of the pyrazole ring exert the most significant steric influence.[2][3] Generally, methylation favors the nitrogen atom distal to a bulky substituent.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups, like esters, can decrease the nucleophilicity of the nearby nitrogen, potentially favoring methylation at the more distant nitrogen.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can modulate the reactivity of the pyrazolide anion and influence the regiochemical outcome.[1] For instance, the nature of the base can control which regioisomer is formed.[1]

G cluster_start Starting Material cluster_reaction Reaction Start Unsymmetrical Pyrazole Ester (N-H) Deprotonation + Base (e.g., NaH, K₂CO₃) Start->Deprotonation Anion Ambident Pyrazolide Anion Deprotonation->Anion Methylation + Methylating Agent (e.g., MeI, (MeO)₂SO₂) Anion->Methylation N1_Product N1-Methylated Isomer (Kinetic/Steric Control) Methylation->N1_Product Path A N2_Product N2-Methylated Isomer (Thermodynamic/Electronic Control) Methylation->N2_Product Path B

Experimental Design and Reagent Selection

A well-designed experiment is crucial for maximizing the yield and selectivity of the desired isomer.

Choice of Base

The base serves to deprotonate the pyrazole. The choice of base is critical and can range from mild inorganic bases to strong organometallic reagents.

BaseStrengthCommon SolventsKey Considerations
NaH (Sodium Hydride)StrongDMF, THFIrreversible deprotonation. Highly effective but requires anhydrous conditions and careful handling due to its pyrophoric nature. Often provides high yields.[4]
K₂CO₃ (Potassium Carbonate)MildDMF, Acetonitrile, AcetoneA common, inexpensive, and safer alternative to NaH.[5][6] Often used in industrial settings. Reaction rates may be slower.[7]
Cs₂CO₃ (Cesium Carbonate)MildDMF, AcetonitrileMore soluble and often more effective than K₂CO₃, sometimes leading to improved yields and milder conditions.
Choice of Methylating Agent

The methylating agent is the source of the methyl group. These reagents are typically highly reactive and must be handled with extreme caution.

Methylating AgentFormulaPropertiesKey Considerations
Methyl Iodide MeILiquid, bp 42 °CHighly reactive and effective. Volatile, toxic, and a suspected carcinogen.[8][9] Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[10]
Dimethyl Sulfate (MeO)₂SO₂Liquid, bp 188 °CLess volatile than MeI but extremely toxic and carcinogenic.[11] A potent alkylating agent. Requires stringent safety protocols.
Choice of Solvent

The solvent must be inert to the reaction conditions and capable of dissolving the pyrazole and the pyrazolide salt.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for many N-alkylation reactions due to its ability to solvate cations, leaving the pyrazolide anion highly reactive.

  • Acetonitrile (MeCN): Another polar aprotic solvent that is often a suitable alternative to DMF.

  • Tetrahydrofuran (THF): A less polar aprotic solvent, often used in conjunction with strong bases like NaH.

Detailed Experimental Protocols

Safety First: All manipulations involving methyl iodide, dimethyl sulfate, and sodium hydride must be performed in a certified chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended), is mandatory.[8]

Protocol A: N-Methylation using Sodium Hydride and Methyl Iodide

This protocol is suitable for achieving high yields when stringent anhydrous conditions can be maintained.

Materials:

  • Pyrazole ester (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Methyl iodide (1.2 eq)

  • Anhydrous DMF

  • Hexanes (for washing NaH)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, argon inlet, and a septum, weigh the sodium hydride.

  • NaH Washing: Wash the NaH dispersion three times with anhydrous hexanes under an argon atmosphere to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.

  • Reaction Setup: Add anhydrous DMF to the washed NaH to create a slurry. Dissolve the pyrazole ester in a separate flask with anhydrous DMF.

  • Deprotonation: Cool the NaH slurry to 0 °C using an ice bath. Slowly add the pyrazole ester solution dropwise to the stirred NaH slurry. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide dropwise via syringe.[4] Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and any impurities.

Protocol B: N-Methylation using Potassium Carbonate and Methyl Iodide

This protocol uses a milder, non-pyrophoric base and is often preferred for its operational simplicity.[5]

Materials:

  • Pyrazole ester (1.0 eq)

  • Potassium carbonate (K₂CO₃, finely powdered, 2.0-3.0 eq)

  • Methyl iodide (1.5 eq)

  • DMF or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the pyrazole ester, potassium carbonate, and DMF (or acetonitrile).

  • Methylation: Add methyl iodide to the stirred suspension. Heat the reaction mixture to 40-60 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the K₂CO₃ and rinse the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

G Start Start: Pyrazole Ester, Base, Solvent Reaction Reaction: 1. Deprotonation (0°C to RT) 2. Add MeI (0°C) 3. Stir (RT, 12-24h) Start->Reaction Quench Quench Reaction (e.g., sat. NH₄Cl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification: Flash Column Chromatography Workup->Purify Characterize Characterization: NMR, MS, HPLC Purify->Characterize

Characterization of Regioisomers

Distinguishing between the N1 and N2 methylated isomers is non-trivial and requires careful analytical characterization, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shift of the N-methyl group is a key diagnostic handle. The environment of the methyl group is different in the two isomers, leading to distinct chemical shifts. Furthermore, the protons on the pyrazole ring (H3, H4, H5) will exhibit different chemical shifts and coupling patterns depending on the methylation site.[12]

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the N-methyl carbon and the pyrazole ring carbons can help differentiate the isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are powerful tools for unambiguous structure determination. An NOE correlation between the N-methyl protons and a nearby proton on a substituent at either the C3 or C5 position can definitively establish the regiochemistry.[2] For example, an NOE between the N-methyl group and the C5-proton would confirm the N1-isomer.

  • HPLC & Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) can be used to determine the ratio of the two isomers in the crude reaction mixture.[12][13] Mass spectrometry confirms the molecular weight of the products, verifying that methylation has occurred.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive base (e.g., NaH exposed to air/moisture). Insufficient reaction time or temperature.Use fresh, properly washed NaH. Increase reaction time and/or temperature. Confirm base activity.
Poor Regioselectivity Steric and electronic factors are closely balanced.Screen different bases (e.g., switch from NaH to K₂CO₃ or Cs₂CO₃).[1] Try a bulkier alkylating agent if feasible for subsequent removal, as demonstrated with α-halomethylsilanes.[13][14][15]
Formation of Side Products Reaction with ester functionality (saponification if water is present, or transesterification). O-alkylation of the ester.Ensure strictly anhydrous conditions. Use milder bases like K₂CO₃.[7]
Difficult Separation Isomers have very similar polarity.Optimize chromatography conditions (try different solvent systems, use a high-resolution column). Consider derivatization to separate, followed by removal of the directing group.

Safety Precautions

  • Methylating Agents (MeI, (MeO)₂SO₂): These are toxic, volatile, and suspected carcinogens.[8][9][10][11] Always handle them in a well-ventilated chemical fume hood.[9] Avoid inhalation and skin contact.[16] Use a syringe or cannula for transfers.[8] Contaminated waste and glassware should be quenched with a suitable solution (e.g., dilute ammonia or sodium thiosulfate) before disposal.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[17] Handle under an inert atmosphere (argon or nitrogen). Do not allow it to come into contact with water or protic solvents.

  • Solvents (DMF): DMF is a suspected teratogen. Avoid skin contact and inhalation.

By understanding the underlying principles and adhering to these detailed protocols and safety measures, researchers can confidently and successfully perform N-methylation of pyrazole esters, a critical step in the synthesis of valuable chemical entities.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via - Halomethylsilanes as Masked Methylating Reagents. Amazon S3. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. Available at: [Link]

  • Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. Ingenta Connect. Available at: [Link]

  • Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Reddit. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile. Royal Society of Chemistry. Available at: [Link]

  • Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. National Institutes of Health. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. CoLab.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • N-methylation of pyrazole. Reddit. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]

  • ChemInform Abstract: Potassium Carbonate-Mediated Efficient and Convenient Synthesis of 3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones. ResearchGate. Available at: [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. Available at: [Link]

  • Effect of amounts of potassium carbonate on cyclization of 2a. ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI. Available at: [Link]

Sources

Application Note: A Guide to the Synthesis and Evaluation of N-Formyl Peptide Receptor (FPR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-Formyl Peptide Receptor Family - Sentinels of the Innate Immune System

The N-formyl peptide receptors (FPRs) are a small family of G protein-coupled receptors (GPCRs) that serve as critical pattern recognition receptors (PRRs) in the innate immune system.[1][2] In humans, the family consists of three members: FPR1, FPR2 (also known as the lipoxin A4 receptor, ALX), and FPR3.[1][3][4] These receptors were first identified by their ability to recognize and respond to N-formylated peptides, which are molecular motifs characteristic of bacterial proteins and peptides released from damaged mitochondria.[4][5] This recognition triggers a robust inflammatory response, including the directed migration of phagocytic leukocytes—a process known as chemotaxis—to sites of infection or injury.[1][6][7]

Activation of FPRs, primarily expressed on myeloid cells like neutrophils and monocytes, initiates a cascade of intracellular signaling events.[5][6] These receptors typically couple to Gi proteins, leading to downstream events such as calcium mobilization, activation of MAPK pathways, and cytoskeletal rearrangement, culminating in cellular responses like phagocytosis, degranulation, and the production of reactive oxygen species (ROS).[4][5][8]

The interest in FPRs as therapeutic targets has grown substantially due to their dual role in inflammation. While FPR1 is predominantly associated with initiating pro-inflammatory responses to bacterial peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP), FPR2/ALX is a more promiscuous receptor with a complex role.[3][9] It can be activated by pro-inflammatory ligands like Serum Amyloid A but also by pro-resolving mediators such as Lipoxin A4 and Annexin A1, which actively suppress inflammation and promote tissue repair.[3][9] This positions FPR2/ALX as a key molecular switch in the transition from inflammation to resolution.[9]

Consequently, the rational design and synthesis of specific FPR agonists, particularly those targeting FPR2/ALX, represent a promising therapeutic strategy for a host of chronic inflammatory diseases, neurodegenerative disorders, and even cancer.[2][10][11] This guide provides a comprehensive overview of the principles of FPR agonist design, detailed protocols for their chemical synthesis and purification, and robust methodologies for their in vitro functional evaluation.

Section 1: Principles of FPR Agonist Design

The design of novel FPR agonists hinges on understanding the structure-activity relationships (SAR) of known ligands. The prototypical agonist for FPR1, fMLP, provides a foundational pharmacophore: an N-terminal formyl group on a methionine residue followed by hydrophobic amino acids. The N-formyl group is critical for high-affinity binding to FPR1.[3]

Key Design Considerations:

  • Pharmacophore Mimicry: Novel peptide-based agonists often start by mimicking the fMLP structure. Modifications to the peptide backbone or side chains can enhance potency, selectivity, and metabolic stability.

  • Selectivity for FPR Subtypes: Achieving selectivity, especially for FPR2/ALX over FPR1, is a primary goal for developing pro-resolving therapies. While FPR1 recognition is highly dependent on the N-terminal formyl group, FPR2/ALX binding is more influenced by the C-terminus and overall peptide charge.[3]

  • Peptidomimetics and Small Molecules: To overcome the inherent limitations of peptides as drugs (e.g., poor oral bioavailability, rapid degradation), research has expanded to non-peptide small molecules.[11][12] These are often identified through high-throughput screening and then optimized using medicinal chemistry approaches.[12]

  • Biased Agonism: Ligands can stabilize specific receptor conformations that preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).[1] Designing biased agonists is an advanced strategy to fine-tune cellular responses, potentially separating desired anti-inflammatory effects from unwanted side effects.[13]

Section 2: Chemical Synthesis and Characterization of N-Formyl Peptide Agonists

Solid-phase peptide synthesis (SPPS) is the method of choice for producing N-formyl peptides due to its efficiency and the high purity of the resulting products.[14][15] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) of N-Formyl Peptides

This protocol outlines the manual synthesis of an N-formyl peptide on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Formylating reagent: Prepared by reacting formic acid with N,N'-dicyclohexylcarbodiimide (DCC).[16][17]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Workflow:

spss_workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Is chain complete? No Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Is chain complete? Yes Repeat->Fmoc_Deprotection Wash3 7. DMF Wash Final_Deprotection->Wash3 Formylation 8. N-terminal Formylation (Formic Acid/DCC adduct) Wash3->Formylation Wash4 9. Final Wash (DMF, DCM) Formylation->Wash4 Cleavage 10. Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Precipitation 11. Ether Precipitation Cleavage->Precipitation Purification 12. Purification & Analysis Precipitation->Purification

Caption: Standard workflow for Fmoc-based solid-phase synthesis of N-formyl peptides.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[18]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc adducts.

  • Amino Acid Coupling: Activate the next Fmoc-amino acid (4 equivalents) with a coupling reagent like HBTU (4 eq.) and a base like DIPEA (8 eq.) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.[17] Confirm completion with a Kaiser test.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid (which is typically methionine for FPR agonists), perform a final Fmoc deprotection as in step 2.

  • N-terminal Formylation: a. Prepare the formylating reagent by incubating formic acid and DCC in a solvent like diethyl ether at 0°C for 4 hours.[16][17] b. Remove the dicyclohexylurea byproduct by filtration. c. Add the filtered formylating reagent to the peptidyl-resin. d. Allow the reaction to proceed overnight at 4°C for optimal yield.[16][17][19]

  • Final Washing and Drying: Wash the formylated peptidyl-resin extensively with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection: Treat the dry resin with the cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[16]

  • Precipitation and Collection: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet.

Protocol 2.2: Purification and Characterization

The crude synthetic peptide contains various impurities from incomplete reactions or side reactions.[20][21] Therefore, rigorous purification and characterization are mandatory.

1. Purification by RP-HPLC:

  • Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification. It separates the target peptide from impurities based on hydrophobicity.

  • System: Use a preparative RP-HPLC system with a C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile (ACN).

  • Procedure: Dissolve the crude peptide in a minimal amount of Solvent A (with some Solvent B if needed for solubility). Inject the solution onto the column and elute with a linear gradient of increasing Solvent B concentration (e.g., 5-95% B over 40 minutes).[15] Monitor the elution profile at 220 nm. Collect fractions corresponding to the major peak.

  • Post-Purification: Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

2. Characterization and Quality Control:

  • Analytical RP-HPLC: Assess the purity of the lyophilized product by running a small sample on an analytical RP-HPLC system. Purity should typically be >95%.

  • Mass Spectrometry (MS): Confirm the identity and molecular weight of the synthetic peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.[20][22] The observed mass should match the calculated theoretical mass of the N-formyl peptide.[16] For LC-MS analysis, using formic acid instead of TFA in the mobile phase is preferred as it causes less ion suppression.[14]

Table 1: Example Characterization Data for a Synthetic FPR Agonist (fMLFK-NH₂)

ParameterMethodExpected ValueObserved ValueResult
Identity LC-MS (ESI+)[M+H]⁺ = 623.35[M+H]⁺ = 623.4Confirmed
Purity Analytical RP-HPLC>95%98.2%Pass

Section 3: In Vitro Evaluation of FPR Agonist Activity

Once a peptide is synthesized and purified, its biological activity must be confirmed using cell-based functional assays. This typically involves using cell lines that endogenously express FPRs (e.g., human neutrophil-like HL-60 or U937 cells) or engineered cell lines (e.g., HEK293) stably expressing a specific human FPR subtype.[17]

Protocol 3.1: Calcium Mobilization Assay

This is the most common primary screening assay for FPR agonists, as FPR1 and FPR2 couple to Gαi/q proteins, leading to a rapid and measurable increase in intracellular calcium ([Ca²⁺]i) upon activation.[23][24][25]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, calcium is released from the endoplasmic reticulum, causing the dye to fluoresce.[26][27] The change in fluorescence intensity is proportional to the [Ca²⁺]i and is measured in real-time using a fluorescence plate reader.[26]

Materials:

  • FPR-expressing cells (e.g., U937 or FPR1/FPR2-transfected HEK293 cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or similar calcium-sensitive dye

  • Probenecid (an anion-transport inhibitor to prevent dye leakage from some cell types).[23][27]

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic read capability and automated injection (e.g., FlexStation® 3).[23][24]

Workflow:

calcium_workflow cluster_reader Inside Plate Reader Seed 1. Seed Cells in 96-well plate Load 2. Load Cells with Fluo-4 AM Dye Seed->Load Incubate 3. Incubate (Dye uptake & de-esterification) Load->Incubate Read 5. Measure Fluorescence (Plate Reader) Incubate->Read Prepare 4. Prepare Agonist Dilution Plate Inject 5b. Inject Agonist Prepare->Inject Baseline 5a. Read Baseline Kinetic 5c. Read Kinetic Response Analyze 6. Data Analysis (EC50 Calculation)

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Step-by-Step Procedure:

  • Cell Plating: Seed the FPR-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[23] For suspension cells like U937, they can be plated on the day of the assay.

  • Dye Loading: Aspirate the culture medium. Add loading buffer containing Fluo-4 AM (and probenecid, if required) to each well.[27]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light, to allow for dye uptake and de-esterification.[24][26]

  • Compound Plate Preparation: During the incubation, prepare a serial dilution of the synthetic agonist in a separate 96-well plate.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. a. The instrument will first measure a stable baseline fluorescence for 10-20 seconds.[26] b. The instrument then automatically injects the agonist from the compound plate into the cell plate. c. Immediately following injection, the instrument records the change in fluorescence intensity over time (typically 2-3 minutes).[26]

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Protocol 3.2: Chemotaxis Assay

A key function of FPR activation is inducing directed cell migration. The chemotaxis assay directly measures this response.[28]

Principle: The assay uses a Boyden chamber or a similar system (e.g., Transwell® inserts), which consists of an upper and a lower chamber separated by a microporous membrane.[29] FPR-expressing cells are placed in the upper chamber, and the test agonist (chemoattractant) is placed in the lower chamber. If the agonist is effective, cells will migrate through the pores towards the concentration gradient.[29][30]

Materials:

  • FPR-expressing migratory cells (e.g., differentiated HL-60/U937 cells, primary human neutrophils)

  • Chemotaxis chamber (e.g., 96-well plate with Transwell® inserts, 5 µm pore size for monocytes).[29]

  • Chemoattractant: The synthetic agonist at various concentrations in serum-free medium.

  • Cell quantification reagent (e.g., CellTiter-Glo® to measure ATP, or Calcein AM for fluorescence).[29]

Step-by-Step Procedure:

  • Preparation: Place serum-free medium containing different concentrations of the synthetic agonist in the lower wells of the chemotaxis plate. Include a negative control (medium only) and a positive control (e.g., fMLP).

  • Cell Seeding: Resuspend the FPR-expressing cells in serum-free medium and place a defined number of cells into the upper insert.[31]

  • Incubation: Place the insert into the lower well and incubate the plate for 1-4 hours at 37°C to allow for cell migration.[29][31]

  • Quantification: a. After incubation, carefully remove the upper insert. b. Quantify the number of cells that have migrated into the lower chamber. This can be done by adding a reagent like CellTiter-Glo® and measuring luminescence, which is proportional to the number of viable cells (and thus ATP).[29]

  • Data Analysis: Plot the number of migrated cells (or the luminescence signal) against the agonist concentration. The resulting curve typically has a bell shape, as very high concentrations can lead to receptor desensitization and loss of gradient sensing.

Section 4: Data Interpretation and Troubleshooting

Connecting Synthesis to Function:

  • Purity is Paramount: Impurities from the synthesis, such as truncated or non-formylated peptides, can act as antagonists or weak partial agonists, confounding the results of functional assays. An HPLC purity of >95% is essential.

  • EC₅₀ vs. Potency: The EC₅₀ value from the calcium assay is a direct measure of the agonist's potency. Lower EC₅₀ values indicate higher potency. This can be compared across different synthesized analogs to build a structure-activity relationship (SAR) profile.

Table 2: Example Functional Data for Novel FPR Agonists

CompoundTarget ReceptorCalcium Mobilization EC₅₀ (nM)Chemotaxis Peak Response (at nM)
fMLP (Control) FPR11.210
Compound A FPR15.850
Compound B FPR2/ALX25.4100
Lipoxin A₄ (Control) FPR2/ALX3.110

Common Troubleshooting:

  • Synthesis:

    • Low Yield: May result from incomplete coupling (check with Kaiser test during synthesis) or inefficient formylation (ensure active formylating reagent and optimal reaction time/temperature).[17]

    • Multiple Peaks in HPLC: Indicates impurities. Optimize coupling times, washing steps, or the cleavage protocol.

    • Incorrect Mass in MS: Suggests incomplete formylation, missed amino acid couplings, or unexpected side-chain modifications.

  • Functional Assays:

    • No Response in Calcium Assay: Confirm receptor expression in the cell line. Verify the integrity and concentration of the peptide stock. Check cell health and dye loading efficiency.[26]

    • High Background in Chemotaxis Assay: Cells may be migrating randomly (chemokinesis) rather than in a directed manner (chemotaxis). Ensure serum-free medium is used, as serum contains chemoattractants. Optimize incubation time and cell number.

Conclusion

The synthesis and evaluation of N-formyl peptide receptor agonists is a multidisciplinary process that bridges synthetic organic chemistry with cellular pharmacology. A systematic approach, beginning with rational design and proceeding through meticulous solid-phase synthesis, rigorous purification, and robust functional validation, is critical for the successful development of novel chemical probes and potential therapeutic agents. The protocols and principles outlined in this guide provide a comprehensive framework for researchers aiming to explore the complex and therapeutically promising biology of the N-formyl peptide receptor family.

References

  • D'Addario, G., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. Available at: [Link]

  • Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Pharmacology & Translational Science. Available at: [Link]

  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Ye, R. D., et al. (2014). Regulation of inflammation by members of the formyl-peptide receptor family. Drug Discovery Today: Disease Mechanisms. Available at: [Link]

  • Dorrity, M. R., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. Available at: [Link]

  • Napolitano, F. & Montuori, N. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology. Available at: [Link]

  • Wikipedia contributors. (2023). Formyl peptide receptor. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Stone, M. J., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Neural Regeneration Research. Available at: [Link]

  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • LabRulez. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS. Available at: [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC's Chromacadamy. Available at: [Link]

  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. Available at: [Link]

  • dos Santos, G. A., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Charles River Laboratories. (n.d.). Complex Biology In Vitro Assays: Immunology | Chemotaxis Assay Monocytes. Charles River Laboratories. Available at: [Link]

  • Bena, S., et al. (2022). Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. British Journal of Pharmacology. Available at: [Link]

  • McDonald, J., et al. (2022). Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class. International Journal of Molecular Sciences. Available at: [Link]

  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. Available at: [Link]

  • Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed. Available at: [Link]

  • Charles River Laboratories. (n.d.). T Cell Mediated Chemotaxis Assay. Charles River Laboratories. Available at: [Link]

  • ibidi GmbH. (n.d.). Immune Cell Migration and Chemotaxis. ibidi. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • Headland, S. E., et al. (2015). A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis. eLife. Available at: [Link]

  • Gijbels, K., et al. (2019). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]

  • Hons, M., et al. (2018). A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells. MethodsX. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PubMed. Available at: [Link]

  • Fu, H., et al. (2019). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Available at: [Link]

  • He, H. Q. & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. Available at: [Link]

  • Carbone, A., et al. (2022). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Dufton, N., et al. (2011). Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. Current Medicinal Chemistry. Available at: [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available at: [Link]

  • Yi, X., et al. (2024). The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

One-Pot Synthesis of Substituted Pyrazole Carboxylates: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Carboxylates and the Efficiency of One-Pot Syntheses

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The inclusion of a carboxylate group further enhances their utility, providing a handle for subsequent chemical modifications and influencing the molecule's pharmacokinetic and pharmacodynamic properties.

Traditionally, the synthesis of these valuable compounds has involved multi-step procedures that are often time-consuming, labor-intensive, and generate significant chemical waste. In contrast, one-pot synthesis protocols, particularly multicomponent reactions (MCRs), have emerged as a powerful and efficient strategy. By combining three or more starting materials in a single reaction vessel, these methods offer numerous advantages, including:

  • Increased Efficiency: Reduced reaction times and simplified work-up procedures.

  • Atom Economy: Higher incorporation of starting material atoms into the final product, minimizing waste.

  • Green Chemistry: Often amenable to the use of environmentally benign solvents and catalysts, and energy-efficient conditions like microwave or ultrasound irradiation.

  • Diversity-Oriented Synthesis: Facile generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven one-pot synthesis protocols for substituted pyrazole carboxylates. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer insights into controlling reaction outcomes, particularly regioselectivity.

Core Synthetic Strategies: A Mechanistic Perspective

The majority of one-pot syntheses for pyrazole carboxylates are variations of the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] The regiochemical outcome of the reaction is a critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds.

The Knorr Pyrazole Synthesis: A Fundamental Building Block

The fundamental transformation in the Knorr synthesis is the reaction between a β-ketoester and a hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]

// Reactants beta_ketoester [label="β-Ketoester"]; hydrazine [label="Hydrazine"];

// Intermediates hydrazone [label="Hydrazone\nIntermediate"]; cyclized_intermediate [label="Cyclized\nIntermediate"];

// Product pyrazole [label="Pyrazole\nCarboxylate"];

// Arrows beta_ketoester -> hydrazone [label="Condensation"]; hydrazine -> hydrazone; hydrazone -> cyclized_intermediate [label="Intramolecular\nCyclization"]; cyclized_intermediate -> pyrazole [label="Dehydration"]; }

Caption: General workflow of the Knorr pyrazole synthesis.

The regioselectivity of the Knorr synthesis with an unsymmetrical β-ketoester is determined by which carbonyl group is initially attacked by the hydrazine. Generally, the more electrophilic ketone carbonyl reacts preferentially with the hydrazine over the less reactive ester carbonyl.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the one-pot synthesis of various substituted pyrazole carboxylates.

Protocol 1: Three-Component Synthesis of Ethyl 1,3,5-Trisubstituted-1H-pyrazole-4-carboxylates

This protocol is a versatile method for the synthesis of highly substituted pyrazole-4-carboxylates from an aldehyde, a β-ketoester, and a hydrazine.

Reaction Principle: This reaction proceeds via a tandem Knoevenagel condensation, Michael addition, and cyclization/dehydration sequence. The aldehyde first reacts with the β-ketoester in a Knoevenagel condensation to form an α,β-unsaturated intermediate. The hydrazine then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole product.

// Nodes start [label="Start: Aldehyde, β-Ketoester,\nHydrazine, Catalyst"]; knoevenagel [label="Knoevenagel Condensation\n(Aldehyde + β-Ketoester)"]; michael [label="Michael Addition\n(Hydrazine to intermediate)"]; cyclization [label="Intramolecular Cyclization\nand Dehydration"]; product [label="Product: Substituted Pyrazole-4-carboxylate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> knoevenagel; knoevenagel -> michael; michael -> cyclization; cyclization -> product; } Caption: Workflow for the three-component synthesis of pyrazole-4-carboxylates.

Experimental Procedure:

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Phenylhydrazine hydrochloride (1.0 mmol)

    • Catalyst (e.g., citric acid, 20 mol%) [6] * Water (1 mL)

  • Step-by-Step Method:

    • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), phenylhydrazine hydrochloride (1.0 mmol), and citric acid (0.2 mmol) in water (1 mL). [6] 2. Heat the reaction mixture to 80°C with constant stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (typically within 30-60 minutes), cool the reaction mixture to room temperature.

    • The solid product will precipitate out of the solution.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold water to remove the catalyst and any water-soluble impurities.

    • Dry the product in a vacuum oven to obtain the pure substituted pyrazole-4-carboxylate.

Data Presentation: Comparison of Catalysts for the Three-Component Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Citric Acid20Water8030-6085-95[6]
L-Proline10EthanolReflux2-3 h80-92
Ionic Liquid ([bmim]Cl)-NeatRoom Temp20~95[7]
Silica Sulfuric Acid (SSA)VariesVariesVariesVariesGood[8]

Causality Behind Experimental Choices:

  • Catalyst: Mild Brønsted acids like citric acid or L-proline are effective in promoting both the Knoevenagel condensation and the subsequent cyclization steps. [6]Ionic liquids can act as both the solvent and catalyst, often leading to high yields at room temperature. [7]Solid acid catalysts like silica sulfuric acid offer the advantage of easy separation from the reaction mixture. [8]* Solvent: Water or ethanol are often chosen as green and readily available solvents. In some cases, solvent-free conditions or the use of ionic liquids can enhance reaction rates and yields.

  • Temperature: The reaction is typically heated to accelerate the rate of reaction, although some catalyst systems are effective at room temperature.

Protocol 2: Four-Component Synthesis of Densely Functionalized Pyrano[2,3-c]pyrazole-3-carboxylates

This protocol allows for the rapid assembly of complex pyranopyrazole scaffolds, which are of significant interest in medicinal chemistry.

Reaction Principle: This reaction involves the initial formation of a pyrazolone from the reaction of a β-ketoester and hydrazine. Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation to form an arylidene malononitrile. A subsequent Michael addition of the pyrazolone to the arylidene malononitrile, followed by intramolecular cyclization, yields the final pyrano[2,3-c]pyrazole product.

Experimental Procedure:

  • Materials:

    • Hydrazine hydrate (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Citric acid (20 mol%) [6] * Water (1 mL)

  • Step-by-Step Method:

    • To a 25 mL round-bottom flask, add hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and citric acid (0.2 mmol) in water (1 mL). [6] 2. Heat the reaction mixture to 80°C with continuous stirring.

    • Monitor the reaction progress using TLC.

    • Once the starting materials are consumed, cool the reaction to room temperature.

    • The product will precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water and dry under vacuum.

Protocol 3: Regioselective One-Pot Synthesis of Pyrazole-3- and -5-carboxylates

Controlling the regioselectivity in the synthesis of pyrazole carboxylates from unsymmetrical 1,3-dicarbonyl compounds is a significant challenge. The following protocol highlights a strategy to achieve regiocontrol.

Reaction Principle: The regioselectivity is governed by the nature of the hydrazine used. Arylhydrazine hydrochlorides tend to favor the formation of the 1,3-regioisomer, while the corresponding free arylhydrazine leads to the 1,5-regioisomer. [9]This is attributed to the difference in nucleophilicity of the two nitrogen atoms of the hydrazine under different pH conditions.

Experimental Procedure for 1,3-Regioisomer:

  • Materials:

    • Trichloromethyl enone (1.0 mmol)

    • Arylhydrazine hydrochloride (1.1 mmol)

    • Ethanol (5 mL)

  • Step-by-Step Method:

    • In a sealed tube, dissolve the trichloromethyl enone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in ethanol (5 mL). [9] 2. Heat the mixture at 80°C for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 1,3-disubstituted pyrazole carboxylate.

Experimental Procedure for 1,5-Regioisomer:

  • Materials:

    • Trichloromethyl enone (1.0 mmol)

    • Free arylhydrazine (1.1 mmol)

    • Ethanol (5 mL)

  • Step-by-Step Method:

    • Follow the same procedure as for the 1,3-regioisomer, but use the free arylhydrazine instead of the hydrochloride salt. [9]

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst activity: Ensure the catalyst is active and used in the correct proportion. For solid catalysts, ensure proper activation if required.

    • Reaction time and temperature: Optimize the reaction time and temperature. In some cases, microwave or ultrasound irradiation can significantly improve yields and reduce reaction times.

    • Purity of starting materials: Use pure starting materials, as impurities can interfere with the reaction.

  • Poor Regioselectivity:

    • Choice of hydrazine: As demonstrated in Protocol 3, the form of the hydrazine (free base vs. salt) can have a dramatic effect on regioselectivity. [9] * Solvent effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize for the desired regioisomer.

    • Protecting groups: In some cases, the use of protecting groups on one of the carbonyls of the 1,3-dicarbonyl compound can direct the reaction to the desired regioisomer.

Conclusion: The Future of Pyrazole Carboxylate Synthesis

One-pot synthesis protocols have revolutionized the way chemists approach the synthesis of substituted pyrazole carboxylates. The methods outlined in this guide offer efficient, atom-economical, and often environmentally friendly routes to these valuable compounds. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the development of even more sophisticated and sustainable one-pot methodologies will undoubtedly remain a key area of research. By understanding the underlying principles and having access to detailed and reliable protocols, researchers are well-equipped to accelerate their discovery programs.

References

  • Scholars Research Library. (n.d.). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Link] [6]9. ResearchGate. (n.d.). Comparison of three-component and four-component reactions for the synthesis of product (11a). [Link]

  • PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link] [9]11. ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]

  • PubMed Central. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. [Link] [7]15. ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. [Link]

  • ResearchGate. (n.d.). (PDF) One-Pot Regioselective Synthesis of Pyrazole5-Carboxylates. [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • PubMed. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • ElectronicsAndBooks. (n.d.). New one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipole cycloadditions of ethyl diazoacetate with. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate | Request PDF. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol and improve yields.

I. Reaction Overview: The Vilsmeier-Haack Approach

The synthesis of this compound is commonly achieved via a Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. In this case, the substrate is Ethyl 1-methyl-1H-pyrazole-5-carboxylate. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] The pyrazole ring, being an electron-rich π-excessive system, is susceptible to electrophilic aromatic substitution, primarily at the C4 position.[3]

Visualizing the Core Reaction

Vilsmeier_Haack sub Ethyl 1-methyl-1H- pyrazole-5-carboxylate intermediate Iminium Salt Intermediate sub->intermediate reagent Vilsmeier Reagent (DMF + POCl₃) reagent->intermediate product Ethyl 3-formyl-1-methyl-1H- pyrazole-5-carboxylate intermediate->product Hydrolysis hydrolysis Aqueous Workup (H₂O)

Caption: General workflow of the Vilsmeier-Haack formylation.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Purity and Stoichiometry of Reagents:

  • Vilsmeier Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Ensure you are using anhydrous DMF and freshly distilled or a new bottle of POCl₃.[4] The reagent can be prepared in situ at a low temperature (e.g., 0°C) before adding the pyrazole substrate.[4]

  • Reagent Equivalents: An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction. A common molar ratio is 1.5 equivalents of the Vilsmeier reagent relative to the pyrazole substrate.[1][4] Some protocols suggest using a larger excess of both DMF and POCl₃, which can significantly improve yields.[5]

2. Reaction Temperature and Time:

  • Activation Energy: The formylation of pyrazoles can be sluggish and often requires elevated temperatures to proceed at a reasonable rate.[2][5] While the Vilsmeier reagent is typically formed at 0°C, the subsequent reaction with the pyrazole may require heating.[4]

  • Optimization: If you observe a significant amount of unreacted starting material, consider gradually increasing the reaction temperature. Temperatures can range from room temperature up to 80-120°C.[2][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at a given temperature.[4]

3. Substrate Reactivity:

  • The electron density of the pyrazole ring is a key factor. The N-methyl and ethyl carboxylate groups influence the reactivity of the C4 position. While pyrazoles are generally considered electron-rich, substituents can modulate this.[3] In some cases, pyrazoles with electron-withdrawing groups show lower reactivity.[5]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed q1 Check Reagent Quality (Anhydrous DMF, Fresh POCl₃)? start->q1 a1_yes Reagents are high quality q1->a1_yes Yes a1_no Use fresh/anhydrous reagents q1->a1_no No q2 Increase Reagent Equivalents? (e.g., 1.5-2 eq. POCl₃) a1_yes->q2 a1_no->q2 a2_yes Equivalents are sufficient q2->a2_yes Yes a2_no Increase POCl₃/DMF ratio q2->a2_no No q3 Increase Reaction Temperature/Time? a2_yes->q3 a2_no->q3 a3_yes Conditions are optimized q3->a3_yes Yes a3_no Gradually increase temp (e.g., to 80-120°C) and monitor by TLC/LC-MS q3->a3_no No end Yield Improved a3_yes->end a3_no->end

Sources

Technical Support Center: Chromatographic Purification of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific purification. We will move beyond generic advice to provide targeted, mechanism-based solutions grounded in the structural characteristics of your compound.

The target molecule, with its pyrazole core, ester, and reactive aldehyde functionalities, presents a unique set of purification challenges. The pyrazole nitrogen can lead to peak tailing on silica gel, while the aldehyde group is susceptible to degradation. This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its chromatographic behavior?

A1: Three key features dictate its behavior on silica gel:

  • The Pyrazole Ring: The nitrogen atoms in the pyrazole ring are weakly basic.[1] This basicity can cause strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing and potential for irreversible adsorption.

  • The Ethyl Ester and Formyl Groups: These two carbonyl-containing groups make the molecule moderately polar, requiring a relatively polar mobile phase for elution.

  • The Formyl (Aldehyde) Group: Aldehydes can be sensitive to oxidation and may react on acidic surfaces. While pyrazole rings themselves are generally stable, the overall molecule's stability on standard, slightly acidic silica should not be assumed and must be verified.[2][3]

Q2: What is a recommended starting point for developing a Thin Layer Chromatography (TLC) solvent system?

A2: A systematic approach is best. Start with a common binary system and adjust the polarity to achieve a target Retention Factor (Rf) of approximately 0.2-0.3 for your product, as this typically provides optimal separation in column chromatography.[4] See the table below for recommended starting points.

Solvent SystemStarting Ratio (v/v)Notes
Hexane / Ethyl Acetate70 : 30A good first choice for moderately polar compounds.
Dichloromethane / Methanol98 : 2Excellent for resolving polar compounds; offers different selectivity compared to ethyl acetate systems.[5]
Toluene / Acetone80 : 20Another alternative system that can provide unique selectivity.

Q3: How can I quickly check if my compound is degrading on the silica gel plate?

A3: The most effective method is a 2D TLC analysis .[6]

  • Spot your crude sample in the bottom-left corner of a square TLC plate.

  • Run the plate in your chosen solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise so the line of separated spots is now along the bottom.

  • Run the plate again in the same solvent system.

  • After visualization, stable compounds will appear on the diagonal line. Any new spots that appear below the diagonal are degradation products formed on the silica plate.[6][7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of this compound.

Issue 1: Significant peak tailing or streaking is observed on TLC and the compound is eluting very slowly or not at all from the column.

  • Probable Cause: Your compound's basic pyrazole nitrogen is interacting strongly with acidic silanol groups on the silica surface. This ionic interaction is much stronger than the desired partitioning chromatography, causing tailing and, in severe cases, irreversible binding.[8]

  • Solution: Deactivate the Silica Gel. The most common and effective solution is to add a small amount of a volatile base to your eluent system.

    • Action: Add 0.1 - 1% triethylamine (Et₃N) to your chosen mobile phase (e.g., 70:30:0.1 Hexane/EtOAc/Et₃N). The triethylamine will preferentially bind to the active acidic sites on the silica, presenting a more neutral surface to your compound and restoring normal elution behavior.[4][8]

    • Causality: By neutralizing the acidic sites, you prevent the acid-base interaction and ensure that separation occurs based on polarity differences, not ionic binding. This results in sharper peaks and better recovery.

Issue 2: The separation between the desired product and a closely-running impurity is poor, resulting in many mixed fractions.

  • Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. While they may have similar polarities, their interactions with the mobile and stationary phases can be differentially influenced by the choice of solvent.

  • Solution: Change the Solvent System.

    • Action: If you are using a Hexane/Ethyl Acetate system, switch to a system with a different primary polar solvent, such as Dichloromethane/Methanol or Toluene/Acetone.[5] You will need to re-optimize the solvent ratio by TLC to get the desired Rf, but this often resolves overlapping spots.

    • Causality: Different solvents have different hydrogen bonding capabilities and dipole moments. For example, methanol is a hydrogen-bond donor, whereas ethyl acetate is only a hydrogen-bond acceptor. Switching solvents changes the competitive interactions for the stationary phase, altering the relative elution order and improving separation.

Issue 3: Overall yield is low, and you suspect the compound is lost on the column.

  • Probable Cause 1: Irreversible Adsorption. As discussed in Issue 1, strong acid-base interactions can cause your product to permanently stick to the column.

    • Solution: Use deactivated silica as described above.[4][8]

  • Probable Cause 2: On-Column Degradation. The slightly acidic nature of silica gel may be catalyzing the degradation of the sensitive aldehyde group.

    • Solution: First, confirm instability with a 2D TLC.[6] If degradation is confirmed, use deactivated silica. In severe cases, consider switching the stationary phase to something less acidic, such as neutral alumina. However, be aware that alumina has different activity levels and will require complete re-optimization of the solvent system.[7]

Issue 4: The crude material is not very soluble in the chosen chromatography eluent, making it difficult to load onto the column.

  • Probable Cause: The crude sample contains impurities or has properties that limit its solubility in the relatively nonpolar solvent used at the start of the chromatography run.

  • Solution: Use Dry Loading.

    • Action: Dissolve your crude product in a minimal amount of a strong, low-boiling solvent (like dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (2-3 times the mass of your crude product) to the flask. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of your prepared column.

    • Causality: Dry loading prevents the use of a strong solvent directly on the column, which would ruin the separation at the top of the column.[7] It ensures that the compound starts as a very narrow, concentrated band, leading to much sharper peaks and better resolution.

Visualized Experimental Workflow & Troubleshooting

The following diagrams illustrate the standard purification workflow and a decision tree for troubleshooting common problems.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc_dev Develop TLC Method (Target Rf ≈ 0.25) crude->tlc_dev col_prep Prepare Column & Eluent (Add 0.1% Et3N if tailing observed) tlc_dev->col_prep load Load Sample (Dry loading recommended) col_prep->load elute Elute Column (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect tlc_frac Analyze Fractions by TLC collect->tlc_frac combine Combine Pure Fractions tlc_frac->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Standard workflow for chromatographic purification.

G start Problem with Purification? q_tailing Is there significant peak tailing? start->q_tailing a_tailing_yes Add 0.1-1% Et3N to eluent q_tailing->a_tailing_yes Yes q_separation Is separation poor? q_tailing->q_separation No a_tailing_yes->q_separation a_separation_yes Change solvent system (e.g., Hex/EtOAc -> DCM/MeOH) q_separation->a_separation_yes Yes q_recovery Is recovery low? q_separation->q_recovery No a_separation_yes->q_recovery a_recovery_yes Check for on-column degradation (2D TLC). Use deactivated silica. q_recovery->a_recovery_yes Yes end_node Problem Solved q_recovery->end_node No a_recovery_yes->end_node

Caption: Troubleshooting decision tree for chromatography issues.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol assumes a starting batch of ~500 mg of crude material. Adjust silica and solvent volumes accordingly for different scales.

1. Materials & Setup

  • Crude this compound (~500 mg)

  • Silica Gel (230-400 mesh), ~25 g (approx. 50x mass of crude)

  • Appropriately sized chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate, 70:30 with 0.1% Triethylamine), ~500 mL

  • Sand, cotton or glass wool

  • Collection tubes, TLC plates, visualization stain (e.g., potassium permanganate)

2. Column Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, mix the 25 g of silica gel with ~100 mL of the eluent to form a uniform slurry.

  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

  • Gently tap the column to help the silica pack evenly and remove any air bubbles.[9]

  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Add a thin protective layer of sand on top of the silica bed.

3. Sample Loading (Dry Method)

  • Dissolve the 500 mg of crude product in ~5 mL of dichloromethane in a 50 mL round-bottom flask.

  • Add ~1 g of silica gel to the flask.

  • Remove the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the column, ensuring an even layer.

4. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, trying not to disturb the top layer.

  • Fill the column with the eluent.

  • Open the stopcock and begin collecting fractions. Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point).

  • Continuously monitor the separation by collecting small fractions (e.g., 10 mL each) and analyzing them by TLC.

5. Product Isolation

  • Using your TLC analysis, identify all fractions containing the pure product.

  • Combine the pure fractions in a suitably sized round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • Benchchem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Benchchem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Benchchem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • Restek. (n.d.). Troubleshooting Guide.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography.
  • Benchchem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • MDPI. (2021). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Benchchem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide. Retrieved from [Link]

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How to avoid side products in pyrazole formylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole formylation. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, is designed to help you navigate the complexities of this crucial reaction, minimize side product formation, and optimize your yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the specific challenges you may encounter at the bench.

Frequently Asked Questions & Troubleshooting Guides
Q1: My Vilsmeier-Haack reaction has a very low yield or isn't working at all. What are the most common causes?

A1: Low or no conversion is a frequent issue, often pointing to problems with the Vilsmeier reagent itself or suboptimal reaction conditions.

The Vilsmeier-Haack reaction is the cornerstone for formylating electron-rich heterocycles like pyrazoles.[1][2] The reaction's success hinges on the effective in-situ generation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a formamide (typically DMF) and a halogenating agent (most commonly POCl₃).[3][4] If this reagent is not formed or is inactive, the reaction will fail.

Troubleshooting Checklist:

  • Reagent Quality & Handling:

    • Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Purity: Use anhydrous DMF and freshly distilled phosphorus oxychloride (POCl₃). Impurities or degradation products can quench the reaction.[5]

  • Vilsmeier Reagent Formation:

    • Temperature: Prepare the reagent at low temperatures (0-5 °C) by adding POCl₃ dropwise to DMF. This exothermic reaction can lead to reagent decomposition if the temperature is not controlled. Use the freshly prepared reagent immediately.[5]

  • Reaction Conditions:

    • Insufficient Activation: The pyrazole ring must be sufficiently electron-rich to be attacked by the relatively weak Vilsmeier electrophile.[3][6] Electron-withdrawing groups on the pyrazole ring can deactivate it, preventing formylation. For example, N-arylpyrazoles with electron-withdrawing substituents like nitro groups may fail to react under standard conditions.[7]

    • Temperature & Time: While reagent formation requires low temperatures, the formylation step itself may need heating. If the reaction is sluggish at room temperature, consider gradually increasing the heat to 60-80 °C while monitoring progress by Thin Layer Chromatography (TLC).[5]

Q2: My TLC shows multiple spots. What are the likely side products and how can I prevent them?

A2: The formation of multiple products typically indicates issues with regioselectivity, over-reaction (di-formylation), or decomposition.

The most common side products in pyrazole formylation are di-formylated products and regioisomers. Understanding their formation is key to suppression.

  • Di-formylation: This occurs when a second formyl group is added to the pyrazole ring. It is favored by using a large excess of the Vilsmeier reagent, prolonged reaction times, or high temperatures.[5]

  • Regioisomers: Pyrazoles have multiple positions available for electrophilic substitution (C3, C4, and C5). While formylation strongly favors the electron-rich C4 position in most N-substituted pyrazoles, formylation at other positions can occur, leading to isomeric impurities.[2][5]

  • N-Formylation: In pyrazoles with an unsubstituted N-H, formylation can occur on the nitrogen atom. It is crucial to use N-substituted or protected pyrazoles if C-formylation is desired.[2]

  • Decomposition Products: Harsh conditions, especially during work-up, can lead to the degradation of the starting material or the desired aldehyde, often appearing as a "smear" or baseline material on the TLC plate.

Below is a logical workflow to diagnose and solve the issue of multiple side products.

G start Start: Multiple Spots on TLC check_reagent Check Vilsmeier Reagent Equivalents start->check_reagent check_temp Review Reaction Temperature & Time check_reagent->check_temp 1.1-1.5 eq.? solution_reagent Action: Use 1.1 - 1.5 equivalents. Monitor via TLC. check_reagent->solution_reagent > 1.5 eq.? (Di-formylation likely) check_sm Analyze Starting Pyrazole Structure check_temp->check_sm Moderate Conditions? solution_temp Action: Run at lower temp (e.g., RT). Stop reaction once SM is consumed. check_temp->solution_temp High Temp / Long Time? (Di-formylation/Decomposition) solution_regio Issue: Regioisomers Action: Consider steric/electronic factors. May require protecting groups. check_sm->solution_regio N-Substituted? (C3/C5 vs C4 formylation) solution_nh Issue: N-H Pyrazole Action: Protect N1 position before formylation. check_sm->solution_nh Unsubstituted N-H? (N-formylation likely)

Caption: Troubleshooting workflow for multiple side products.

To minimize side products, careful control of reaction parameters is essential. The following table provides a general guide for optimizing your pyrazole formylation.

ParameterRecommended RangeEffect on Side ProductsRationale
Vilsmeier Reagent 1.1 – 1.5 equivalentsLow: Minimal side products. High: Increased risk of di-formylation.A slight excess drives the reaction to completion, but a large excess promotes a second formylation.[5]
Temperature (°C) 0 – 80 °CLow (0-25): Higher regioselectivity, minimal decomposition. High (>80): Lower selectivity, increased risk of di-formylation and tar formation.Lower temperatures give the electrophile more time to select the most electronically favorable position (C4), improving regioselectivity.[5]
Reaction Time Monitored by TLCOptimal: Maximizes yield of desired product. Prolonged: Increased formation of di-formylated and decomposition products.Stopping the reaction once the starting material is consumed is the best practice to prevent over-reaction.[5]
Solvent DMF (as reagent)N/AAnhydrous conditions are critical. Impurities in solvents can catalyze side reactions.[5]
Q3: How can I control the regioselectivity of the formylation? I'm getting a mixture of C4 and C5 isomers.

A3: Regioselectivity is a classic challenge in pyrazole chemistry, governed by a combination of electronic and steric effects.

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The formyl group will preferentially add to the most nucleophilic carbon.

  • Electronic Effects: For most N-substituted pyrazoles, the C4 position is the most electron-rich and thus the most reactive site for electrophilic attack.[2]

  • Steric Hindrance: Large substituents on the pyrazole ring, particularly at the N1 and C5 positions, can sterically hinder the approach of the bulky Vilsmeier reagent to the C5 position, further favoring C4 formylation.

  • Protecting Groups: In cases where regioselectivity is poor, a temporary protecting group can be used. For instance, the formyl group itself can be used as a temporary directing group to facilitate arylation at the C5 position, after which it can be removed.[8] While used for a different subsequent reaction, this highlights the principle of using substituents to block certain positions and direct reactivity elsewhere.

The mechanism below illustrates the electrophilic attack on an N-substituted pyrazole. The stability of the resulting intermediate (the sigma complex) determines the major product. The intermediate from attack at C4 is generally more stable.

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack on Pyrazole DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrazole N-Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate C4 Attack Product 4-Formylpyrazole (after hydrolysis) Intermediate->Product Aqueous Work-up Vilsmeier_ref Vilsmeier Reagent Vilsmeier_ref->Intermediate

Caption: Vilsmeier-Haack reaction mechanism on pyrazole.

Q4: My product seems to be decomposing during the aqueous work-up. How can I improve the isolation procedure?

A4: The work-up step is critical as the intermediate iminium salt is hydrolyzed to the final aldehyde. Harsh conditions during this step can lead to product degradation.

The intermediate formed after the Vilsmeier reagent attacks the pyrazole is an iminium salt, which is stable under the anhydrous reaction conditions but must be carefully hydrolyzed to yield the desired aldehyde.[1][4]

Recommended Work-up Protocol:

  • Cooling: Before quenching, cool the reaction vessel in an ice-water bath.

  • Quenching: Pour the cooled reaction mixture slowly onto a vigorously stirred mixture of crushed ice. This dissipates the heat from the exothermic hydrolysis of any remaining POCl₃.

  • Neutralization: Carefully neutralize the acidic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate. Use of strong bases like NaOH can promote side reactions and decomposition. The pH should be adjusted to ~7-8.

  • Extraction: Once neutralized, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing & Drying: Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This controlled, low-temperature work-up minimizes the risk of product decomposition and helps to ensure a cleaner crude product for purification.[5]

Protocol: Standard Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

This protocol provides a baseline procedure. Remember to optimize parameters based on your specific substrate.

Materials:

  • 1-Phenyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reagent Preparation (Vilsmeier Reagent):

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Under an inert atmosphere, add POCl₃ (1.2 eq.) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 1-phenyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DCM.

    • Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C.

    • Slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

    • Carefully neutralize the mixture to pH 7-8 by the slow addition of saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 1-phenyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel or recrystallization.

References
  • El-Gharably, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27423-27461. [Link]

  • Shamsuzzaman, et al. (2013). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Vera, G., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(35), 8099-8104. [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 84(4), 793-795. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Roche, M., et al. (2013). Formyl Substituent at C-4 of Pyrazoles: A Temporary Protecting Group for Regioselective Palladium-Catalyzed Direct Arylation at C-5. European Journal of Organic Chemistry, 2013(3), 437-440. [Link]

  • Rani, P., et al. (2016). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Spencer, D. P., et al. (2014). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society, 136(13), 4936-4943. [Link]

  • de Oliveira, C. S. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 43(19), 2650-2656. [Link]

  • Gomaa, A. M. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(12), 2335. [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

  • Quiroga, J., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6676. [Link]

  • ResearchGate. Synthesis of (a) 4-formylpyrazoles and (b) biologically activity pyrazoles. (c) Reaction de VH using PDC 33. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Al-Majedy, Y. K., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 919-927. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 10(7), 684-712. [Link]

  • ResearchGate. Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]

  • ResearchGate. Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a. [Link]

  • ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds. [Link]

  • ResearchGate. Optimization Study for Model Pyrazoline Formation. [Link]

  • Akhtar, T., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 12. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • Clososki, G. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20035-20044. [Link]

  • Chiacchio, M. A., et al. (2020). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 25(3), 679. [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Chen, B., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 134(34), 14312-14323. [Link]

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 173-186. [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

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Technical Support Center: Recrystallization of Pyrazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical purification step of recrystallization. Here, we move beyond generic protocols to provide in-depth, field-proven insights into selecting the ideal solvent system for this specific class of heterocyclic compounds. Our approach is rooted in explaining the 'why' behind the 'how,' ensuring you can troubleshoot effectively and develop robust, scalable purification methods.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental questions and concepts that underpin a successful recrystallization for pyrazole carboxylate derivatives.

Q1: What is the primary goal of recrystallization, and how does it work?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1][2][3] The core principle relies on the differential solubility of a compound in a given solvent at different temperatures.[1][4] An ideal recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility. As this saturated solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution. The impurities, which are ideally present in smaller quantities or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[4] This process effectively separates the pure compound from the impurities.

Q2: What makes pyrazole carboxylate derivatives a unique class for solvent selection?

Pyrazole carboxylate derivatives possess a distinct combination of functional groups that dictates their solubility behavior:

  • The Pyrazole Ring: This aromatic, nitrogen-containing heterocycle can participate in hydrogen bonding (as a donor at the N-H and an acceptor at the pyridine-like nitrogen) and π-π stacking interactions.[5] This gives it a moderate intrinsic polarity.

  • The Carboxylate Group (-COOR): This ester functional group is a strong hydrogen bond acceptor and adds significant polarity to the molecule.

  • Substituents: Additional groups on the pyrazole ring or the ester moiety can dramatically alter the overall polarity, melting point, and hydrogen bonding capacity of the molecule.

This structural combination means that their solubility can be finely tuned. They are often poorly soluble in non-polar solvents like hexanes but may be too soluble in highly polar protic solvents like methanol at room temperature. The key is to find a solvent or solvent system that strikes the right balance.

Q3: What are the characteristics of an ideal recrystallization solvent?

The perfect solvent for recrystallizing your pyrazole carboxylate derivative should meet several criteria:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][6] This differential is the driving force for high recovery of the purified product.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[4][6]

  • Chemical Inertness: The solvent must not react with the compound.[2][6] For pyrazole carboxylates, this means avoiding strongly basic or acidic conditions that could hydrolyze the ester.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature range for solubility but low enough to be easily removed from the final crystals under vacuum.[6] A solvent boiling below the compound's melting point is essential to prevent "oiling out."

  • Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]

Section 2: Experimental Workflow & Protocols

A systematic approach is crucial for efficiently identifying the optimal solvent. The following workflow and protocol provide a self-validating system for your experiments.

Workflow for Solvent Selection

The process of selecting a solvent can be visualized as a decision tree, starting with single solvents and progressing to more complex mixed-solvent systems if necessary.

Solvent_Selection_Workflow cluster_results Analyze Solubility Test Results start Start: Crude Pyrazole Carboxylate Derivative test_solvents Select 4-6 Test Solvents (Varying Polarity) start->test_solvents protocol Perform Small-Scale Solubility Tests (See Protocol 2.1) test_solvents->protocol result_ideal Ideal Case: Soluble Hot, Insoluble Cold protocol->result_ideal Outcome 1 result_insoluble Insoluble Hot & Cold protocol->result_insoluble Outcome 2 result_soluble Soluble Hot & Cold protocol->result_soluble Outcome 3 decision_ideal Proceed with Single Solvent Recrystallization result_ideal->decision_ideal decision_mixed Consider Mixed-Solvent System (See Protocol 2.2) result_insoluble->decision_mixed Use as Antisolvent (Solvent 2) decision_reject Reject Solvent result_insoluble->decision_reject result_soluble->decision_mixed Use as Solubilizing Solvent (Solvent 1) result_soluble->decision_reject

Caption: Workflow for systematic solvent selection.

Table 1: Common Solvents for Screening

This table provides a starting point for solvent selection, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexPotential Role for Pyrazole Carboxylates
Water10010.2Often an effective anti-solvent or for highly polar derivatives.[7][8]
Methanol655.1Good starting point; may dissolve some derivatives at room temp.
Ethanol784.3Excellent general-purpose solvent for N-heterocycles.[7][9]
Isopropanol823.9Similar to ethanol, slightly less polar.
Acetonitrile825.8Good polar aprotic option; can prevent issues with H-bonding.
Acetone565.1Strong solvent, useful for more complex derivatives.[7]
Ethyl Acetate774.4A versatile mid-polarity solvent.[7]
Dichloromethane403.1Use with caution due to low BP; good for less polar derivatives.
Toluene1112.4Can be effective for more aromatic, less functionalized pyrazoles.[10]
Hexanes/Heptane~690.1Almost always used as an anti-solvent (Solvent 2).[7]
Protocol 2.1: Small-Scale Single Solvent Screening

This protocol allows for rapid screening of multiple solvents with a minimal amount of crude material.

Objective: To identify a solvent where the compound is soluble when hot and insoluble when cold.

Methodology:

  • Place ~20-30 mg of your crude pyrazole carboxylate derivative into a small test tube or vial.

  • Add the first test solvent dropwise at room temperature, vortexing after each drop, until you have added ~0.5 mL. Observe and record the solubility.

  • If the compound dissolved at room temperature: The solvent is unsuitable for single-solvent recrystallization. It may, however, be used as "Solvent 1" in a mixed-solvent system.[11]

  • If the compound did not dissolve: Gently heat the mixture in a sand bath or water bath towards the solvent's boiling point.[3]

  • Continue adding the hot solvent dropwise until the compound fully dissolves. Note the approximate volume added. If it doesn't dissolve after adding ~3 mL, the compound is likely insoluble in this solvent.

  • If the compound dissolved in the hot solvent: Remove the test tube from the heat and allow it to cool slowly to room temperature.[1]

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[11]

  • Analyze the result: An ideal solvent will show a significant formation of crystalline solid upon cooling. A poor solvent will result in no precipitation or the formation of an oil.

  • Repeat this process for each selected solvent.

Protocol 2.2: Two-Solvent System Screening

This method is used when no single solvent is ideal.[11] It requires two miscible solvents: one in which the compound is soluble (Solvent 1) and one in which it is insoluble (Solvent 2).[11]

Objective: To create a solvent mixture that exhibits a high temperature coefficient for solubility.

Methodology:

  • Dissolve the crude compound (~50 mg) in a minimal amount of hot Solvent 1 (the "good" solvent identified in Protocol 2.1).

  • While keeping the solution hot, add the hot Solvent 2 (the "poor" or "anti-solvent") dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Add a drop or two of hot Solvent 1 back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Analyze the result: A successful two-solvent system will yield pure crystals. Common pairs include Ethanol/Water, Acetone/Hexanes, or Ethyl Acetate/Hexanes.[7]

Section 3: Troubleshooting Guide & Advanced FAQs

Even with a systematic approach, challenges can arise. This section addresses the most common problems encountered during the recrystallization of pyrazole carboxylate derivatives.

Q4: My compound won't dissolve in the hot solvent. What should I do?

  • Causality: This usually means the solvent is not polar enough to overcome the crystal lattice energy of your compound, even with thermal energy.[5]

  • Troubleshooting Steps:

    • Ensure you are at the boiling point: Make sure the solvent is actively boiling.

    • Add more solvent: You may simply not have added enough. However, if a large volume is required, recovery will be poor.

    • Switch to a more polar solvent: Move up the polarity scale from your screening table. For example, if it's insoluble in hot ethyl acetate, try ethanol or acetone.

Q5: No crystals are forming upon cooling. What went wrong?

  • Causality: This is one of the most common issues and can have several causes.

  • Troubleshooting Steps:

    • Problem: Too much solvent was added. This is the most frequent cause.[12][13] The solution is not saturated enough for crystals to form.

      • Solution: Gently boil off a portion of the solvent to increase the concentration and attempt to cool again.[13]

    • Problem: The solution is supersaturated. The kinetic barrier for nucleation has not been overcome.[12]

      • Solution 1: Scratching. Gently scratch the inside surface of the flask with a glass rod just below the liquid level.[12][14] The microscopic scratches provide a nucleation site for crystal growth.

      • Solution 2: Seed Crystals. If available, add a tiny crystal of the pure compound to the solution to induce crystallization.[12][13]

    • Problem: Insufficient cooling.

      • Solution: Ensure the flask has cooled to room temperature before moving it to an ice bath. Allow it to sit in the ice bath for at least 20-30 minutes.

Q6: My compound "oiled out" instead of crystallizing. How can I fix this?

  • Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase. This is often due to the presence of impurities or a poor choice of solvent.[12]

  • Troubleshooting Steps:

    • Re-heat the solution: Warm the flask to re-dissolve the oil.

    • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation level slightly.[12]

    • Cool very slowly: Allow the solution to cool as slowly as possible. Insulating the flask can help promote the formation of ordered crystals instead of an amorphous oil.[12]

    • Change solvents: If the problem persists, the solvent polarity may be too similar to the solute. Try a different solvent or a mixed-solvent system.

Q7: The recovery of my purified compound is very low. How can I improve it?

  • Causality: Low recovery typically stems from using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the absolute minimum volume required to fully dissolve the compound.[1][11]

    • Ensure adequate cooling: Cool the solution in an ice bath for an extended period (30+ minutes) to maximize precipitation.

    • Minimize wash volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[15]

    • Consider a different solvent: The temperature coefficient of your chosen solvent may not be large enough. Re-screen for a solvent in which your compound is less soluble when cold.

Diagram: Troubleshooting Logic

Troubleshooting_Logic cluster_no_crystals Solutions for No Crystals cluster_oiling Solutions for Oiling Out cluster_recovery Solutions for Low Recovery start Problem Occurs During Cooling no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery sol_boil Boil off excess solvent no_crystals->sol_boil Try First sol_reheat Re-heat and add more solvent oiling_out->sol_reheat Try First sol_min_solvent Use minimum hot solvent low_recovery->sol_min_solvent Optimize sol_ice_bath Cool thoroughly in ice bath low_recovery->sol_ice_bath Optimize sol_cold_wash Wash with ice-cold solvent low_recovery->sol_cold_wash Optimize sol_scratch Scratch flask inner wall sol_boil->sol_scratch If still no crystals sol_seed Add a seed crystal sol_scratch->sol_seed Final attempt sol_slow_cool Cool solution very slowly sol_reheat->sol_slow_cool If it re-dissolves sol_change_solvent Change solvent system sol_slow_cool->sol_change_solvent If problem persists

Caption: Decision tree for common recrystallization problems.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Lab Procedure: Recrystalliz
  • Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Pyrazole - Solubility of Things. (n.d.). Solubility of Things.
  • Recrystallization1. (n.d.).
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2022). IntechOpen.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). BenchChem.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

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Vilsmeier-Haack Reaction on Pyrazoles: A Technical Guide to Temperature Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the Vilsmeier-Haack reaction, specifically for the formylation of pyrazole derivatives. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes in your laboratory.

Understanding the Core Reaction: The "Why" Behind the Vilsmeier-Haack Formylation of Pyrazoles

The Vilsmeier-Haack (V-H) reaction is a versatile method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings, such as pyrazoles.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][4]

The pyrazole ring is an electron-rich heterocycle, making it a suitable substrate for electrophilic aromatic substitution. The reaction generally proceeds with high regioselectivity, favoring formylation at the C4 position.[5] The mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis of the resulting iminium salt intermediate during aqueous workup to yield the desired 4-formylpyrazole.[6][7]

A common and efficient pathway to 4-formylpyrazoles involves the cyclization and formylation of hydrazones using the Vilsmeier-Haack reagent.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Vilsmeier-Haack reaction on pyrazoles?

There is no single "one-size-fits-all" temperature for this reaction. The optimal temperature is highly dependent on the reactivity of the specific pyrazole substrate. However, a general approach observed in the literature involves a two-stage temperature profile:

  • Initial Cooling: The Vilsmeier reagent is typically prepared at a low temperature, often between 0°C and 10°C, to control the exothermic reaction between DMF and POCl₃.[6][11] The pyrazole substrate is then added at this reduced temperature.

  • Heating/Refluxing: After the initial addition, the reaction mixture is often heated to a higher temperature to drive the formylation to completion. This can range from room temperature to refluxing at temperatures as high as 120°C.[6][12][13]

Q2: My reaction is not proceeding to completion, and I'm recovering my starting material. What should I do?

This is a common issue, often related to insufficient reaction temperature or time. Here’s a systematic approach to troubleshoot:

  • Gradually Increase the Temperature: If you are running the reaction at a lower temperature (e.g., room temperature or 60°C), consider incrementally increasing the temperature. For less reactive or sterically hindered pyrazoles, higher temperatures (e.g., 80-120°C) may be necessary.[12][13]

  • Extend the Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require several hours to overnight reflux to go to completion.[6][14]

  • Increase Reagent Equivalents: Consider increasing the equivalents of the Vilsmeier reagent (both DMF and POCl₃) relative to your pyrazole substrate. A common ratio is 1.5 equivalents or more of the reagent.[11]

Q3: I am observing the formation of multiple products or significant side reactions. How can temperature optimization help?

Side product formation can be a sign of excessive reaction temperatures or prolonged reaction times at high temperatures.

  • Lower the Reaction Temperature: If you are running the reaction at a high temperature and observing decomposition or side products, try lowering the temperature. For highly activated pyrazoles, the reaction may proceed efficiently at a more moderate temperature.

  • Controlled Heating: Instead of immediately refluxing, try a stepwise increase in temperature, monitoring the reaction at each stage to find the optimal point where the desired product is formed without significant side reactions.

Q4: How does the substitution pattern on the pyrazole ring affect the optimal reaction temperature?

The electronic and steric nature of the substituents on the pyrazole ring plays a crucial role:

  • Electron-Donating Groups (EDGs): Pyrazoles with EDGs are more electron-rich and generally react more readily. These substrates may require lower reaction temperatures and shorter reaction times.

  • Electron-Withdrawing Groups (EWGs): Pyrazoles bearing EWGs are less nucleophilic and will likely require more forcing conditions, such as higher temperatures and longer reaction times, to achieve good conversion.[13]

  • Steric Hindrance: Bulky substituents near the C4 position can hinder the approach of the Vilsmeier reagent, necessitating higher temperatures to overcome the steric barrier.

Q5: Are there alternatives to conventional heating for this reaction?

Yes, microwave-assisted synthesis has been shown to be an efficient method for the Vilsmeier-Haack formylation of pyrazoles. Microwave heating can significantly reduce reaction times and in some cases, improve yields.[10][15]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Insufficient reaction temperature or time for the given substrate.Gradually increase the reaction temperature in increments (e.g., from 60°C to 80°C, then to 100°C). Extend the reaction time and monitor by TLC/LC-MS.[11][12]
Low reactivity of the pyrazole substrate (e.g., presence of EWGs).Use more forcing conditions: higher temperature (up to 120°C) and increased equivalents of the Vilsmeier reagent.[12][13]
Formation of Multiple Side Products Reaction temperature is too high, leading to decomposition or side reactions.Reduce the reaction temperature. For highly reactive substrates, the reaction might proceed well at room temperature or slightly elevated temperatures.
Prolonged heating after reaction completion.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficult Workup/Product Isolation Incomplete hydrolysis of the iminium intermediate.Ensure the reaction mixture is poured slowly into vigorously stirred ice water. Adjust the pH carefully with a base (e.g., sodium carbonate or sodium hydroxide) to neutral or slightly basic to facilitate the hydrolysis and precipitation of the product.[1][11]
Formation of Chlorinated Byproducts In some cases, particularly with substrates containing hydroxyl groups, concurrent chlorination can occur.[1]While not directly temperature-related, careful control of reagent stoichiometry and reaction conditions is crucial. If chlorination is a persistent issue, alternative formylation methods may need to be considered.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of a Pyrazole Derivative

This protocol is a generalized starting point. The temperature and reaction time should be optimized for each specific substrate.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2-6 equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5-4 equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature is maintained below 5°C.[11]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Pyrazole Substrate:

    • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated. For many pyrazole substrates, heating to 60-120°C is required.[6][12]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the portion-wise addition of a base such as sodium carbonate or by carefully adding an aqueous solution of sodium hydroxide until the pH is neutral or slightly basic.[14]

    • The product will often precipitate out of the solution. Collect the solid by filtration.

    • If the product does not precipitate, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_0 Reagent Preparation (0-5°C) cluster_1 Formylation Reaction cluster_2 Work-up & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Slow Addition POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole Pyrazole Substrate Pyrazole->Iminium_Intermediate Addition at 0°C, then Heat (RT to 120°C) Quench Quench in Ice Water Iminium_Intermediate->Quench Hydrolysis Hydrolysis (Base) Quench->Hydrolysis Purification Purification Hydrolysis->Purification Formyl_Pyrazole 4-Formylpyrazole Purification->Formyl_Pyrazole

Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 4-Formylpyrazole Check_Temp Is Reaction Temperature > 80°C? Start->Check_Temp Increase_Temp Increase Temperature (e.g., to 100-120°C) Check_Temp->Increase_Temp No Check_Time Is Reaction Time > 6 hours? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase Reaction Time (Monitor by TLC/LC-MS) Check_Time->Increase_Time No Check_Reagents Are Reagent Equivalents > 1.5? Check_Time->Check_Reagents Yes Increase_Time->Check_Reagents Increase_Reagents Increase Equivalents of DMF and POCl₃ Check_Reagents->Increase_Reagents No End Re-evaluate Substrate Reactivity/ Consider Alternative Methods Check_Reagents->End Yes Increase_Reagents->End

Caption: Decision tree for troubleshooting low yields in pyrazole formylation.

References

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme.
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

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Technical Support Center: Troubleshooting Low Conversion in Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this critical transformation. Pyrazole and its N-alkylated derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, the seemingly straightforward N-alkylation can be fraught with challenges, including low conversion, poor regioselectivity, and competing side reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-alkylation reaction has stalled or shows low conversion. What are the primary factors to investigate?

A1: Low conversion is a common issue that typically points to a suboptimal interplay between the base, solvent, temperature, and the inherent reactivity of your starting materials. The reaction proceeds via deprotonation of the pyrazole N-H proton, forming a pyrazolate anion, which then acts as a nucleophile in an SN2 reaction with the alkylating agent. Any factor that hinders these two steps will result in poor yield.

A systematic troubleshooting approach is crucial. Before making drastic changes, verify the quality and purity of your reagents and ensure your reaction is conducted under appropriately anhydrous conditions, as water can consume the base and hydrolyze some alkylating agents.

Below is a logical workflow to diagnose the root cause of low conversion.

G start Low Conversion Observed check_reagents Are Reagents High Purity? (Pyrazole, Alkyl Halide, Solvent) start->check_reagents check_base Is the Base Strong Enough? (pKa(conj. acid) > pKa(pyrazole)) check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes optimize_base Select a Stronger Base (e.g., NaH, KHMDS) check_base->optimize_base No check_reagents->check_base Yes purify Purify/Dry Reagents & Solvents check_reagents->purify No check_sterics Are Steric Hindrances Present? check_conditions->check_sterics Yes optimize_conditions Increase Temperature Increase Reaction Time Adjust Stoichiometry check_conditions->optimize_conditions No modify_reagents Consider a More Reactive Alkylating Agent (R-I > R-Br) Consider Alternative Methods check_sterics->modify_reagents Yes solution Improved Conversion check_sterics->solution No optimize_base->solution purify->solution optimize_conditions->solution modify_reagents->solution

Caption: Steric hindrance dictates regioselectivity in pyrazole N-alkylation.

Strategies for Improving Regioselectivity:

  • Maximize Steric Differences: If you have synthetic flexibility, increasing the size of the substituent at the 3- or 5-position will more effectively block the adjacent nitrogen, leading to higher selectivity.

  • Bulky Alkylating Agents: Using a sterically demanding alkylating agent can also enhance selectivity, as it will be more sensitive to the steric environment of the two pyrazole nitrogens.

  • Solvent Choice: The solvent can influence the effective size of the pyrazolate counter-ion and the transition state. In some cases, polar aprotic solvents like DMF can favor one regioisomer, while polar protic solvents may give poor selectivity. [3]Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in certain pyrazole formations. [4]4. Base and Counter-ion: The choice of base can sometimes influence the N1/N2 ratio, although this effect is often less pronounced than steric factors. It has been reported that different bases can lead to opposite regioselectivity in specific systems. [3]

Q4: Could the solvent be the issue? What are the best practices for solvent selection in pyrazole N-alkylation?

A4: Yes, the solvent plays a multifaceted role. It must dissolve the pyrazole and the alkylating agent, and it significantly influences the reaction rate and, at times, the regioselectivity.

Key Solvent Properties and Their Impact:

  • Polarity: SN2 reactions, especially those involving charged nucleophiles like the pyrazolate anion, are much faster in polar aprotic solvents. These solvents solvate the cation (e.g., K⁺, Na⁺) but not the anion, leaving the pyrazolate "naked" and highly nucleophilic.

  • Aprotic vs. Protic: Protic solvents (e.g., ethanol, water) should generally be avoided. They can hydrogen-bond with the pyrazolate anion, stabilizing it and reducing its nucleophilicity. They can also interfere with strong bases like NaH.

  • Dielectric Constant: A higher dielectric constant helps to dissolve ionic species (the pyrazolate salt) and stabilize the charge separation in the SN2 transition state, accelerating the reaction.

Solvent Recommendations:

  • Best Choices: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. They are highly polar aprotic solvents that dissolve a wide range of substrates and salts, and they strongly accelerate SN2 reactions. [3][5]* Good Alternatives: Acetonitrile (MeCN) and Tetrahydrofuran (THF) are also commonly used. THF is less polar and may result in slower reactions but is easier to remove under vacuum. MeCN is a good general-purpose polar aprotic solvent. [6]

    Solvent Abbreviation Dielectric Constant (@25°C) Character Notes
    Dimethyl Sulfoxide DMSO 47 Polar Aprotic Excellent for dissolving reagents and accelerating SN2 reactions. High boiling point (189°C). [7][8]
    N,N-Dimethylformamide DMF 37 Polar Aprotic Very common and effective choice. High boiling point (153°C). [7][8]
    Acetonitrile MeCN 38 Polar Aprotic Good polarity, lower boiling point (82°C) makes for easier workup. [7][8]
    Tetrahydrofuran THF 7.6 Moderately Polar Aprotic Good for reactions with strong bases like NaH. Lower polarity may lead to slower rates. [9]

    | Ethanol | EtOH | 25 | Polar Protic | Generally avoid. Reduces nucleophilicity via H-bonding; can lead to poor regioselectivity. [3][7]|

Q5: Are there milder, alternative methods for pyrazole N-alkylation that avoid strong bases or high temperatures?

A5: Yes. While the classic base-mediated approach is robust, concerns over harsh conditions (strong bases, high heat) and functional group tolerance have driven the development of alternative methods.

  • Acid-Catalyzed Alkylation: A notable method uses trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). This reaction proceeds under mild conditions (often at room temperature) and completely avoids the need for a base, making it compatible with base-sensitive functional groups. [10][11]The reaction yield is generally good, though steric hindrance on the pyrazole can lead to lower yields. [10]* Mitsunobu Reaction: This classic reaction provides another route for N-alkylation using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DEAD or DIAD. It proceeds under neutral, mild conditions but generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that must be separated. [3]* Enzymatic Alkylation: For highly selective transformations, engineered enzymes have been developed that can perform N-alkylation of pyrazoles with simple haloalkanes, offering exceptional regioselectivity (>99%) that is difficult to achieve through traditional chemical methods. [12]

Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation (K₂CO₃/DMF)

This protocol is a reliable starting point for many pyrazole N-alkylation reactions.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the flask.

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M with respect to the pyrazole.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 - 1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours. [13]6. Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a large volume of water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening Reaction Conditions on a Small Scale

When troubleshooting, it is efficient to screen multiple conditions in parallel on a small scale (e.g., 10-25 mg of pyrazole).

  • Setup: Arrange several small reaction vials (e.g., 2 mL HPLC vials) with small magnetic stir fleas.

  • Stock Solutions: Prepare stock solutions of your pyrazole and alkylating agent in a suitable solvent (e.g., DMF) to ensure accurate dispensing.

  • Variable Addition: In each vial, add the desired base (e.g., Vial 1: K₂CO₃; Vial 2: Cs₂CO₃; Vial 3: NaH).

  • Reaction Initiation: Add the stock solutions of pyrazole and alkylating agent to each vial. Seal the vials and place them in a heating block set to the desired temperature.

  • Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench it with water, dilute with a suitable solvent (e.g., MeCN), and analyze by LC-MS to determine the conversion and product ratio. This allows for rapid identification of the most promising conditions.

References
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

  • Honeywell. (n.d.). Dielectric Constant. Retrieved from [Link]

  • R Discovery. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Retrieved from [Link]

  • University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]

  • Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ResearchGate. (2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • James Madison University. (n.d.). Solvent Physical Properties. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of Pyrazole Carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up of pyrazole carboxylate production. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable insights based on established scientific principles and field experience.

Section 1: Frequently Asked Questions (FAQs) on Scale-Up Strategy

This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.

Q1: What are the primary safety concerns when scaling up pyrazole carboxylate synthesis, particularly when using hydrazine derivatives?

A1: The primary safety concern during the scale-up of pyrazole synthesis is the management of exothermic reactions, especially when using hydrazine and its derivatives. Hydrazine is a high-energy and toxic compound, posing several risks:

  • Thermal Runaway: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is often highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.[1]

  • Hydrazine Decomposition: Hydrazine can decompose explosively at elevated temperatures or in the presence of certain metal catalysts.[1]

  • Toxicity and Handling: Hydrazine is highly toxic and requires strict handling protocols and engineering controls to minimize exposure.[1]

Mitigation Strategies:

  • Slow and Controlled Addition: Add the hydrazine derivative slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat of reaction effectively.

  • Dilution: Use a suitable solvent to increase the reaction volume, which helps to absorb the heat generated.

  • Process Analytical Technology (PAT): Implement real-time monitoring of reaction temperature and pressure to detect any deviations from the expected profile.

Q2: How does the choice of synthetic route impact the scalability of pyrazole carboxylate production?

A2: The choice of synthetic route is a critical factor for successful scale-up. While numerous methods exist for pyrazole synthesis, their suitability for large-scale production varies significantly.

  • Convergent vs. Linear Synthesis: Convergent syntheses, where different fragments of the molecule are prepared separately and then combined, are often more amenable to scale-up than linear syntheses. This approach allows for better control over individual reaction steps and can lead to higher overall yields.

  • "One-Pot" Reactions: While attractive for their efficiency at the lab scale, "one-pot" reactions can be challenging to scale up.[2] The accumulation of reagents and byproducts can lead to complex reaction mixtures, making purification difficult and potentially introducing safety hazards.

  • Use of Hazardous Reagents: Routes involving highly toxic or explosive reagents, such as diazomethane, should be avoided if possible in favor of safer alternatives.

  • Flow Chemistry: Continuous flow chemistry offers significant advantages for scaling up pyrazole synthesis. It provides excellent control over reaction parameters, enhances safety by minimizing the volume of hazardous materials at any given time, and can improve product consistency.[3][4]

Section 2: Troubleshooting Guide for Common Scale-Up Issues

This section provides a detailed troubleshooting guide for specific problems that may arise during the scale-up process.

Low Yield and Incomplete Reactions

Q3: We observed a significant drop in yield after scaling up our pyrazole carboxylate synthesis from a 1 L to a 50 L reactor. What are the likely causes and how can we troubleshoot this?

A3: A drop in yield upon scale-up is a common issue and can often be attributed to mass and heat transfer limitations.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Problem: Low Yield at Scale q1 Is the reaction going to completion? (Check via in-process controls like HPLC/TLC) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Incomplete Reaction q2 Are there significant side products or impurities? (Analyze crude product by HPLC, LC-MS) a1_yes->q2 solution1 Optimize Reaction Conditions: - Increase reaction time. - Gradually increase temperature, monitoring for exotherms. - Evaluate catalyst loading and stability. a1_no->solution1 solution2 Improve Mixing Efficiency: - Assess agitator design and speed. - Check for solids settling. - Consider different reactor geometry. a1_no->solution2 a2_yes Yes q2->a2_yes Side Product Formation a2_no No q2->a2_no Product Loss solution3 Re-evaluate Reaction Parameters: - Optimize temperature profile to disfavor side reactions. - Screen alternative solvents for better selectivity. - Investigate different catalysts. a2_yes->solution3 solution4 Optimize Work-up & Purification: - Check for product loss in aqueous washes. - Optimize crystallization solvent and conditions. - Evaluate filtration and drying efficiency. a2_no->solution4 Polymorph_Control start Problem: Batch-to-Batch Variability (Suspected Polymorphism) step1 Polymorph Screening: - Crystallize from various solvents. - Use different crystallization techniques (e.g., cooling, anti-solvent). start->step1 step2 Characterization: - Analyze each form by XRD, DSC, IR, and microscopy. step1->step2 step3 Identify Desired Polymorph: - Based on stability, solubility, and processability. step2->step3 step4 Develop Controlled Crystallization Process: - Define and control parameters (solvent, temperature profile, seeding, agitation). step3->step4 step5 Implement in Production: - Validate the process to ensure consistent production of the desired polymorph. step4->step5

Sources

Technical Support Center: Managing Exothermic Events in Pyrazole Synthesis and Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and efficient synthesis and modification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with pyrazole chemistry. Pyrazole synthesis, particularly the classical Knorr synthesis involving hydrazine, and subsequent oxidation reactions are often accompanied by significant exotherms.[1] Uncontrolled, these can lead to thermal runaway, diminished yields, and the formation of impurities. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure both the safety and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Exothermic Hazards

This section addresses common questions regarding the management of exothermic events during pyrazole synthesis and oxidation.

Q1: Why is pyrazole synthesis, especially with hydrazine, so exothermic?

A1: The high exothermicity of pyrazole synthesis, particularly in reactions like the Knorr synthesis, is primarily due to the reaction of hydrazines with 1,3-dicarbonyl compounds.[2][3] Hydrazine is a high-energy and toxic compound, and its condensation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] The formation of the stable, aromatic pyrazole ring is a thermodynamically favorable process that releases a significant amount of energy as heat.

Q2: What are the primary safety concerns when scaling up pyrazole synthesis?

A2: Scaling up pyrazole synthesis introduces significant safety challenges. The primary concerns include:

  • Thermal Runaway: The risk of thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[1]

  • Hydrazine Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[1]

  • Toxicity and Flammability: Hydrazine is highly toxic and has a wide flammability range, which requires stringent handling procedures and engineering controls.[1]

Q3: How can I mitigate the risks of an exothermic reaction during pyrazole synthesis?

A3: Several strategies can be employed to manage the exothermic nature of pyrazole synthesis:

  • Slow and Controlled Addition: The slow, dropwise addition of hydrazine hydrate to the reaction mixture is crucial for controlling the rate of heat generation.[1]

  • Efficient Cooling: Utilize a reactor with adequate cooling capacity to effectively dissipate the heat produced during the reaction.[1]

  • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of reaction.[1]

  • Use of a Base: The addition of a mild base, such as sodium acetate, can help neutralize acidic byproducts that might catalyze the decomposition of hydrazine.[1]

Q4: What are the risks associated with pyrazole oxidation?

A4: The oxidation of pyrazoles, often employing strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), can be highly exothermic. The primary risks include:

  • Vigorous Reactions: Strong oxidants can react violently with organic compounds, leading to a rapid increase in temperature and pressure.

  • Oxygen Release: The decomposition of oxidizing agents like H₂O₂ can release oxygen, creating an oxygen-rich atmosphere that increases the risk of fire or explosion, especially in the presence of flammable solvents.

  • Side Reactions: Poor temperature control during oxidation can lead to over-oxidation or the formation of undesired byproducts.

Q5: Can flow chemistry improve the safety of pyrazole synthesis?

A5: Yes, flow chemistry is an excellent technique for managing exothermic reactions in pyrazole synthesis.[4][5][6][7] It offers superior control over reaction parameters, including temperature and mixing, which significantly enhances safety and can improve yield and purity.[8] The small reaction volumes in flow reactors allow for efficient heat dissipation, minimizing the risk of thermal runaway.[4][5][6]

Part 2: Troubleshooting Guide for Exothermic Events

This guide provides a systematic approach to troubleshooting common issues related to exothermic events during pyrazole synthesis and oxidation.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Sudden, uncontrolled temperature spike during hydrazine addition (Thermal Runaway) 1. Addition rate of hydrazine is too fast.2. Inadequate cooling.3. Insufficient solvent volume.4. Reaction scale is too large for the current setup.Immediate Actions: 1. Stop the addition of all reagents immediately.[1]2. Apply maximum cooling to the reactor.[1]3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.4. Prepare for emergency quenching (see Protocol 2).Preventative Measures for Future Experiments: 1. Reduce the addition rate of hydrazine.2. Ensure the cooling system is appropriately sized for the reaction scale.3. Increase the solvent-to-reactant ratio.4. Consider performing the reaction in a flow chemistry setup for better thermal control.[4][5][6]
Low yield and formation of tar-like byproducts 1. Localized hotspots due to poor mixing or rapid exotherm.2. Decomposition of starting materials or product at elevated temperatures.1. Improve stirring efficiency to ensure uniform temperature distribution.2. Maintain a lower reaction temperature, even if it prolongs the reaction time.3. Monitor the reaction closely by TLC or LC-MS to detect the formation of byproducts and adjust conditions accordingly.
Poor regioselectivity in the synthesis of substituted pyrazoles Reaction temperature is too high, favoring the formation of multiple isomers.1. Lower the reaction temperature to improve selectivity.[1]2. Screen different solvents and catalysts that may favor the desired regioisomer at lower temperatures.
Vigorous gas evolution and temperature increase during oxidation 1. Oxidizing agent added too quickly.2. Concentration of the oxidizing agent is too high.3. Presence of catalytic impurities.1. Add the oxidizing agent portion-wise or as a dilute solution over an extended period.2. Ensure the reaction vessel is adequately vented.3. Use high-purity reagents and solvents to avoid contaminants that could catalyze decomposition.
Product degradation during oxidation The product is unstable at the reaction temperature or in the presence of the strong oxidant.1. Perform the oxidation at a lower temperature, even if it requires a longer reaction time.2. Consider using a milder oxidizing agent.3. Quench the reaction promptly once the starting material is consumed to prevent over-oxidation.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments, with a focus on managing exothermic events.

Protocol 1: Controlled Knorr Synthesis of a Substituted Pyrazole

This protocol details the synthesis of a generic 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate, with an emphasis on temperature control.

Materials:

  • 1,3-Diketone (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (or another suitable high-boiling solvent)

  • Glacial acetic acid (catalytic amount)

  • Ice-water bath

  • Reaction flask with a magnetic stirrer, dropping funnel, and thermometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in ethanol. Place the flask in an ice-water bath and begin stirring.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.

  • Controlled Hydrazine Addition: Dilute the hydrazine hydrate (1.1 eq) with a small amount of ethanol in a dropping funnel. Add the hydrazine solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the pyrazole product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole.

Protocol 2: Emergency Quenching Procedure for a Runaway Pyrazole Synthesis

This protocol outlines the steps to safely quench a runaway reaction involving hydrazine. This should only be performed by trained personnel with appropriate safety measures in place.

Materials:

  • Large volume of pre-chilled isopropanol or a similar high-boiling alcohol.

  • Dry ice/acetone bath or liquid nitrogen for rapid cooling.

  • Face shield, flame-retardant lab coat, and heavy-duty gloves.

  • Fire extinguisher (Class B and D).

Procedure:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the runaway reaction.

  • Stop Reagent Addition: If not already done, immediately cease the addition of all reagents.

  • Rapid Cooling: Immerse the reaction vessel in a dry ice/acetone bath or apply liquid nitrogen to the exterior of the flask to rapidly reduce the internal temperature.

  • Quenching: If cooling is insufficient and the reaction continues to escalate, cautiously and slowly add a large excess of cold isopropanol to the reaction mixture from a safe distance, using a long cannula or a similar device. The alcohol will help to both dilute and quench the reactive species.

  • Ventilation: Ensure the reaction is taking place in a well-ventilated fume hood to safely vent any gases produced.

  • Post-Quench: Once the reaction has been brought under control and the temperature has stabilized, allow the mixture to stir at a low temperature for several hours to ensure all reactive materials have been quenched before proceeding with a cautious work-up.

Part 4: Visualizations

Diagram 1: Decision Tree for Managing a Pyrazole Synthesis Exotherm

Exotherm_Management Start Start Hydrazine Addition Monitor_Temp Monitor Internal Temperature Start->Monitor_Temp Temp_Stable Temperature Stable (<10°C)? Monitor_Temp->Temp_Stable Continue_Addition Continue Slow Addition Temp_Stable->Continue_Addition Yes Temp_Rise Temperature Rising Rapidly? Temp_Stable->Temp_Rise No Continue_Addition->Monitor_Temp Reaction_Complete Reaction Complete Continue_Addition->Reaction_Complete Temp_Rise->Continue_Addition No Stop_Addition STOP ADDITION IMMEDIATELY Temp_Rise->Stop_Addition Yes Apply_Cooling Apply Maximum Cooling Stop_Addition->Apply_Cooling Cooling_Effective Cooling Effective? Apply_Cooling->Cooling_Effective Resume_Cautious Resume Cautious Addition at Slower Rate Cooling_Effective->Resume_Cautious Yes Runaway THERMAL RUNAWAY IMMINENT Cooling_Effective->Runaway No Resume_Cautious->Monitor_Temp Quench Initiate Emergency Quench Protocol Runaway->Quench Pyrazole_Oxidation_Workflow Start Prepare Pyrazole Solution Cool_Reaction Cool to 0-5°C Start->Cool_Reaction Prepare_Oxidant Prepare Dilute Oxidant Solution (e.g., KMnO4 in water) Cool_Reaction->Prepare_Oxidant Slow_Addition Slow, Portion-wise Addition of Oxidant Prepare_Oxidant->Slow_Addition Monitor Monitor Temperature and Reaction Progress (TLC/LC-MS) Slow_Addition->Monitor Exotherm_Control Maintain Low Temperature Monitor->Exotherm_Control Reaction_Complete Reaction Complete? Exotherm_Control->Reaction_Complete Reaction_Complete->Slow_Addition No Quench_Reaction Quench Excess Oxidant (e.g., with Na2SO3) Reaction_Complete->Quench_Reaction Yes Workup Aqueous Work-up and Extraction Quench_Reaction->Workup Purification Purify Product (Crystallization/Chromatography) Workup->Purification

Caption: A generalized workflow for the safe oxidation of pyrazoles.

References

  • Silva, V. L. M., Silva, A. M. S., & Correia, C. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • GalChimia. (2021). Synthesis of Pyrazoles from Acetophenones in Flow. [Link]

  • ACS Publications. (2021). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]

  • PubMed. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

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Technical Support Center: Advanced Purification Strategies for Pyrazole Acid Addition Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole acid addition salts. This guide moves beyond conventional recrystallization to address common and complex purification challenges encountered in research and development. As drug development professionals, achieving the highest purity of your active pharmaceutical ingredients (APIs) is paramount. Pyrazole salts, while advantageous for their crystallinity and solubility, can present unique purification hurdles. This document provides in-depth troubleshooting advice and detailed protocols for alternative methods, grounded in established scientific principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both causal explanations and actionable solutions.

Q1: My pyrazole salt "oils out" during crystallization instead of forming a solid. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when your compound separates from the solution as a liquid phase rather than a crystalline solid.[1] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent system.[2] The resulting oil is often an amorphous, impure version of your compound that can be difficult to handle and may entrap impurities.

Root Causes & Solutions:

  • High Impurity Levels: Impurities can act as a eutectic mixture, depressing the melting point of your compound and promoting oiling out.

    • Solution: First, attempt a pre-purification step. A simple liquid-liquid extraction to remove non-basic or highly polar/non-polar impurities can be effective.[3] If isomers are the issue, chromatographic methods may be necessary before attempting crystallization.[4]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth. The system defaults to the kinetically faster, but less stable, liquid phase separation.

    • Solution: Slow down the cooling rate. Insulate the crystallization vessel (e.g., with glass wool or by placing it in a large, warm water bath) to ensure gradual temperature decrease.[2]

  • Inappropriate Solvent System: The solvent may have too high a boiling point, or the anti-solvent may be causing a too-rapid decrease in solubility.

    • Solution: Experiment with a different solvent or solvent/anti-solvent pair, preferably one with a lower boiling point.[4] Additionally, increasing the volume of the primary "good" solvent can lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[2]

  • High Solute Concentration: An excessively high concentration can lead to a very high degree of supersaturation upon cooling, favoring oiling out.

    • Solution: Add more of the primary solvent to the hot, oiled-out mixture until a clear solution is re-formed, then attempt to cool it slowly again.[4] Seeding the solution with a previously obtained pure crystal can provide a template for proper crystal growth and bypass the kinetic barrier to nucleation.[2]

Click to view the Troubleshooting Workflow for "Oiling Out" Events

G start Oiling Out Observed check_purity Assess Purity of Crude Material (TLC, NMR, LCMS) start->check_purity pre_purify Perform Pre-Purification (e.g., Liquid-Liquid Extraction) check_purity->pre_purify Impure slow_cooling Modify Cooling Protocol check_purity->slow_cooling Pure re_attempt Re-attempt Crystallization pre_purify->re_attempt re_attempt->slow_cooling slow_cooling_steps 1. Re-dissolve oil by heating. 2. Insulate flask for slow cooling. 3. Consider programmable cooling. slow_cooling->slow_cooling_steps solvent_mod Modify Solvent System slow_cooling->solvent_mod Fails success Crystals Formed slow_cooling->success Succeeds solvent_mod_steps 1. Add more 'good' solvent. 2. Choose solvent with lower boiling point. 3. Change anti-solvent. solvent_mod->solvent_mod_steps seed Use a Seed Crystal solvent_mod->seed Fails solvent_mod->success Succeeds seed->success Yes failure Oiling Persists (Consider Alternative Method) seed->failure No

Caption: Troubleshooting workflow for "oiling out" events.

Q2: My pyrazole salt has persistent, closely-related impurities (like regioisomers) that I can't remove by recrystallization. What are my options?

A2: Co-crystallization of closely related impurities is a common problem when their structures and polarities are very similar to the target compound. In these cases, a separation technique with higher resolving power than simple crystallization is required.

Recommended Alternative Methods:

  • Ion-Exchange Chromatography (IEC): This is a powerful technique for purifying charged molecules like acid addition salts.[5][6] The pyrazolium cation is reversibly bound to a solid support with negatively charged functional groups (a cation exchanger).[5] Impurities that are neutral or have a weaker positive charge can be washed away. The pure salt is then eluted by changing the pH or increasing the salt concentration of the mobile phase.[7]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically CO2, as the main mobile phase, often with a co-solvent like methanol.[8] It offers high resolution, fast separation times, and is considered a greener alternative to normal-phase HPLC.[9] SFC is exceptionally effective for separating isomers and can be scaled for preparative purification.[10][11]

  • Fractional Crystallization: While more labor-intensive, this technique can sometimes resolve compounds with small differences in solubility. It involves a series of sequential crystallization steps to gradually enrich the desired isomer in the solid phase or the mother liquor.[12]

Q3: My pyrazole salt is a stubborn oil or an amorphous solid that refuses to crystallize. How can I purify it and induce solidification?

A3: When a compound fails to crystallize, it is often due to a combination of high impurity levels and its own intrinsic physical properties.[13] The primary goal is to first purify the compound in its non-solid form and then attempt to induce crystallization.

Purification & Solidification Strategy:

  • Chromatographic Purification: The most direct approach is to purify the oil using column chromatography.

    • Normal-Phase: Basic pyrazoles can sometimes streak or be lost on acidic silica gel. It is often necessary to deactivate the silica by adding a small amount of triethylamine (e.g., 1%) to the eluent.[14]

    • Reversed-Phase: For more polar pyrazole salts, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water can be highly effective.[4][15]

  • Inducing Solidification Post-Purification:

    • Solvent Trituration: After chromatographic purification and complete removal of solvents under high vacuum, attempt to solidify the purified oil by trituration. This involves adding a non-solvent (a solvent in which your compound is insoluble, like hexane or diethyl ether), and vigorously scratching the side of the flask with a glass rod to induce nucleation.[13]

    • Salt Screening / Anion Exchange: The inability to crystallize can be specific to the counter-ion used. Consider re-dissolving the purified pyrazole salt and performing a salt screen with different acids (e.g., maleic, tartaric, sulfuric, methanesulfonic acid).[16] A different counter-ion may form a more stable crystal lattice, leading to a solid product.

Q4: I need to separate the enantiomers of my chiral pyrazole salt. What are the most effective methods?

A4: The separation of enantiomers, known as chiral resolution, requires a chiral environment that can differentiate between the two mirror-image molecules.

Primary Methods for Chiral Resolution:

  • Diastereomeric Salt Formation: This is a classical and scalable method. The racemic pyrazole base is reacted with a single enantiomer of a chiral acid (a resolving agent, e.g., tartaric acid, camphorsulfonic acid).[17] This forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by conventional crystallization. After separation, the desired enantiomer of the pyrazole is recovered by neutralizing the salt.

  • Chiral Chromatography (HPLC & SFC): This is the most common analytical and preparative method for separating enantiomers.

    • High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are widely used for pyrazole derivatives.[18][19]

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations, offering significantly faster run times, higher efficiency, and reduced solvent consumption.[9] The same chiral columns used in normal-phase HPLC can often be used in SFC.[9]

Alternative Purification Methods: A Deeper Dive (FAQs)

Q1: What is slurry crystallization and when should I use it?

A1: Slurry crystallization is a technique where the crude solid is suspended (slurried) in a solvent or solvent mixture in which it is only sparingly soluble. The mixture is stirred at a constant temperature for an extended period (hours to days). During this time, a dynamic equilibrium is established where the solid slowly dissolves and re-precipitates. This process allows the crystal lattice to re-order into a more stable, purer form, as impurities tend to remain in the solution.

It is particularly useful when:

  • The compound is poorly soluble in most common solvents.

  • "Oiling out" is a persistent issue with traditional cooling crystallization.

  • The goal is to convert a less stable polymorph to a more stable one.

  • A simple, low-solvent, and environmentally benign process is desired.[20]

Data & Method Comparison

The following table summarizes the key characteristics of the discussed alternative purification methods to aid in selecting the most appropriate technique for your specific challenge.

Purification MethodPrinciple of SeparationBest ForKey AdvantagesKey Limitations
Slurry Crystallization Thermodynamic equilibrium; differential solubilityImproving purity of a solid with minor impurities; polymorphic transformations.Low solvent usage; simple setup; avoids oiling out.[20]Can be slow; may not remove closely-related impurities effectively.
Ion-Exchange (IEC) Reversible electrostatic interaction (charge)Purifying ionic compounds; separating from neutral or like-charged impurities.High capacity and resolution; highly selective for charged species.[5][6]Requires the compound to be charged; can be more complex to develop.
Supercritical Fluid (SFC) Partitioning between mobile (SCF) & stationary phasesChiral separations; isomer purification; thermally labile compounds.Fast; high resolution; green (less organic solvent); easy solvent removal.[9][11]Requires specialized high-pressure equipment.
Diastereomeric Resolution Formation and separation of diastereomers with different physical propertiesLarge-scale separation of enantiomers.Scalable; uses standard crystallization equipment.[17]Requires a suitable chiral resolving agent; yield is theoretically limited to 50% per enantiomer without a racemization step.

Experimental Protocols & Workflows

Protocol 1: Purification by Slurry Crystallization

This protocol provides a general procedure for purifying a pyrazole acid addition salt that has minor impurities.

  • Solvent Selection: Choose a solvent or solvent system where the pyrazole salt exhibits low but non-zero solubility at the desired slurry temperature (often room temperature or slightly elevated).

  • Suspension: Add the crude pyrazole salt to an Erlenmeyer flask. Add enough of the selected solvent to form a stirrable suspension (slurry). The majority of the solid should remain undissolved.

  • Equilibration: Seal the flask and stir the slurry vigorously at a constant temperature for 12-48 hours. A magnetic stir plate is suitable for this purpose.

  • Monitoring: Periodically take a small sample of the solvent, filter it, and analyze by TLC or LCMS to monitor the level of impurities in the solution. The process is complete when the impurity concentration in the solvent stabilizes.

  • Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of fresh, cold solvent to remove the residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram: General Workflow for Alternative Purification Method Selection

G start Crude Pyrazole Salt check_physical_state What is the physical state? start->check_physical_state solid Solid check_physical_state->solid Solid oil_amorphous Oil / Amorphous check_physical_state->oil_amorphous Oil/Amorphous check_impurities What is the nature of the impurity? isomers Isomers / Closely Related check_impurities->isomers Isomers baseline Baseline / Starting Material check_impurities->baseline Gross Impurities check_chirality Is the compound chiral? iec Ion-Exchange Chromatography (IEC) check_chirality->iec No, ionic impurities chiral_sfc Chiral SFC / HPLC check_chirality->chiral_sfc Yes, small scale diastereomeric_res Diastereomeric Salt Resolution check_chirality->diastereomeric_res Yes, large scale solid->check_impurities chromatography Chromatography (RP, NP, or SFC) oil_amorphous->chromatography slurry Slurry Crystallization slurry->check_chirality chromatography->check_chirality chromatography->check_chirality isomers->chromatography baseline->slurry final_product Pure Pyrazole Salt iec->final_product chiral_sfc->final_product diastereomeric_res->final_product

Caption: Decision tree for selecting an alternative purification method.

Diagram: Ion-Exchange Chromatography (IEC) Workflow for Pyrazole Salt Purification

G cluster_0 IEC Process equilibration 1. Equilibration Flush column with low-ionic strength start buffer. loading 2. Sample Loading Apply dissolved pyrazole salt solution to the column. equilibration->loading washing 3. Washing Wash with start buffer to remove unbound impurities. loading->washing elution 4. Elution Apply a high-salt or pH gradient buffer to release the bound pyrazole salt. washing->elution impurities Neutral/Weakly-Charged Impurities washing->impurities pure Pure Pyrazole Salt Fractions elution->pure crude Crude Pyrazole Salt Solution crude->loading

Caption: Workflow for purification via Ion-Exchange Chromatography.

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online Forum]. Available at: [Link]

  • Patil, H., et al. (2020). Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion. PMC - NIH. Available at: [Link]

  • Umeda, D., et al. (2023). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. ACS Publications. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • MDPI. (2018). Drug-Drug and Drug-Nutraceutical Cocrystal/Salt as Alternative Medicine for Combination Therapy: A Crystal Engineering Approach. Available at: [Link]

  • ACS Publications. (2021). Energetic Tricyclic Polynitropyrazole and Its Salts: Proton-Locking Effect of Guanidium Cations. Available at: [Link]

  • ResearchGate. (2005). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Available at: [Link]

  • NIH. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • Google Patents. (2020). CN110903279A - Pyrazole compound and salt and application thereof.
  • ResearchGate. (2018). Scheme 12. The salt of chiral base and achiral acid crystallizes with the appropriate enantiomer of racemic alcohol. Available at: [Link]

  • Medicilon. (2024). Understanding Oiling-Out in Crystallization Processes. Available at: [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Available at: [Link]

  • ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid? [Online Forum]. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Available at: [Link]

  • PubMed. (2012). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Available at: [Link]

  • Wiley Online Library. (2017). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • PubMed. (2011). Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers. Available at: [Link]

  • SNS Courseware. (2025). Ion Exchange Chromatography: Principles, Practice, and Applications. Available at: [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]

  • PubMed. (2021). Sub/supercritical Fluid Chromatography Purification and Desalting of a Cyclic Dinucleotide STING Agonist. Available at: [Link]

  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Available at: [Link]

  • ResearchGate. (2015). Supercritical Fluids in Separation and Purification: A Review. Available at: [Link]

  • ResearchGate. (2015). Experimental investigation and prediction of oiling out during crystallization process. Available at: [Link]

  • YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. Available at: [Link]

  • ResearchGate. (2015). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol-Maleic Acid Salt. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), stands as a cornerstone for providing detailed information about molecular structure. This guide offers an in-depth interpretation of the ¹H NMR spectrum of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of interest in medicinal chemistry.[1][2][3][4] We will dissect the expected spectral features, compare them with a structurally related analogue, provide a robust experimental protocol, and offer insights grounded in established spectroscopic principles.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a specific set of proton environments, each giving rise to a distinct signal in the ¹H NMR spectrum. Based on the electronic effects of the substituents—the electron-withdrawing formyl and carboxylate groups and the electron-donating methyl group—we can predict the chemical shifts (δ) and coupling patterns.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Influencing Factors
Formyl Proton (-CHO)9.8 - 10.5Singlet (s)1HStrong deshielding by the carbonyl group.
Pyrazole H47.0 - 7.5Singlet (s)1HLocated between two electron-withdrawing groups.
N-Methyl Protons (N-CH₃)3.8 - 4.2Singlet (s)3HAttached to the pyrazole nitrogen.
Ethyl Methylene Protons (-OCH₂CH₃)4.2 - 4.5Quartet (q)2HAdjacent to the ester oxygen and coupled to the methyl protons.
Ethyl Methyl Protons (-OCH₂CH₃)1.2 - 1.5Triplet (t)3HCoupled to the methylene protons.

Comparative Analysis: The Impact of the Formyl Group

In Ethyl 1-methyl-1H-pyrazole-5-carboxylate, the absence of the strongly electron-withdrawing formyl group at the C3 position leads to a more shielded environment for the pyrazole ring protons.

Table 2: Predicted ¹H NMR Data Comparison

Proton This compound (Predicted) Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Reference) Rationale for Shift Difference
Pyrazole H3-~6.2 ppm (doublet)The formyl group replaces this proton.
Pyrazole H47.0 - 7.5 ppm (singlet)~7.5 ppm (doublet)The formyl group at C3 and the carboxylate at C5 both deshield H4. In the reference compound, H4 is coupled to H3.
N-Methyl Protons3.8 - 4.2 ppm (singlet)~3.9 ppm (singlet)Minor influence from the remote formyl group.
Ethyl GroupQuartet (~4.3 ppm), Triplet (~1.3 ppm)Quartet (~4.3 ppm), Triplet (~1.3 ppm)The ethyl group is distant from the C3 position, so minimal change is expected.

This comparative analysis underscores the diagnostic power of ¹H NMR in pinpointing the presence and position of functional groups on a heterocyclic scaffold.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust based on sample concentration)

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to confirm proton-proton connectivities.

For more complex structures or to resolve overlapping signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.[5][6]

Visualizing the Workflow

The logical flow of structural elucidation using ¹H NMR can be represented as follows:

G cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_validation Structural Validation synthesis Purified Compound dissolution Dissolution in Deuterated Solvent synthesis->dissolution acquisition 1D ¹H NMR Data Acquisition dissolution->acquisition processing Data Processing & Referencing acquisition->processing interpretation Spectral Interpretation processing->interpretation assignment Signal Assignment interpretation->assignment comparison Comparison with Analogue assignment->comparison structure Final Structure Confirmation comparison->structure

Caption: Workflow for ¹H NMR based structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct and interpretable signals that directly correlate with its molecular structure. By understanding the influence of the various substituents on the chemical shifts and coupling patterns, researchers can confidently assign the observed resonances. A comparative analysis with a simpler analogue highlights the diagnostic value of specific proton signals, while a standardized experimental protocol ensures the acquisition of high-quality, reproducible data. This guide provides a comprehensive framework for the spectroscopic characterization of this and similar substituted pyrazole derivatives, facilitating their advancement in research and development pipelines.

References

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. [Link]

  • Phys. Org. 387. RSC Publishing. [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • A theoretical study of multinuclear coupling constants in pyrazoles. Semantic Scholar. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. ResearchGate. [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

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A Guide to the Predicted ¹³C NMR Chemical Shifts for Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive reference for researchers, synthesizing data from analogous structures and fundamental NMR principles. The methodologies outlined herein are designed to assist in the structural elucidation and quality control of novel pyrazole derivatives in a research and drug development setting.

Foundational Principles: Deconstructing the Molecule

The accurate prediction of a ¹³C NMR spectrum hinges on understanding the electronic environment of each carbon atom. The target molecule, this compound, is a highly substituted pyrazole. Its structure can be dissected into several key components, each exerting a distinct electronic influence on the carbon skeleton:

  • The 1-methyl-1H-pyrazole Core: The pyrazole ring is an aromatic five-membered heterocycle. The N-methylation at position 1 breaks the tautomeric ambiguity found in N-unsubstituted pyrazoles, leading to a more defined set of chemical shifts.[1][2]

  • C3-Formyl Group (-CHO): The aldehyde group is a strong electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its resonance effects. This will significantly deshield the attached C3 carbon and, to a lesser extent, other carbons in the ring. The formyl carbon itself will appear far downfield.

  • C5-Ethyl Carboxylate Group (-COOEt): This is another EWG, which will deshield the attached C5 carbon. The ester functionality includes three distinct carbons: the carbonyl (C=O), the methylene (-OCH₂-), and the methyl (-CH₃), each with a characteristic chemical shift range.[3][4]

The overall spectrum is a composite of these individual influences. Our predictive methodology relies on establishing a baseline from the pyrazole core and then applying substituent chemical shift (SCS) effects derived from literature data on similarly substituted compounds.

Predictive Workflow for ¹³C NMR Analysis

The logical flow for predicting the chemical shifts involves a systematic, multi-step process that combines foundational knowledge with comparative data analysis. This ensures a robust and scientifically grounded prediction.

G cluster_0 Structural Analysis cluster_1 Data Compilation & Analysis cluster_2 Prediction & Verification A Identify Core Scaffold (1-Methylpyrazole) C Gather Literature Data for Pyrazole Core Shifts A->C Provides Baseline B Identify Substituents (C3-Formyl, C5-Ethyl Carboxylate) D Analyze Substituent Effects (SCS) - Formyl Group - Ethyl Carboxylate Group B->D Provides Modifiers E Apply SCS to Core Shifts to Predict Spectrum C->E Synthesize Data D->E Synthesize Data F Tabulate Predicted Shifts & Justifications E->F Summarize Results G Compare with Alternative Analytical Techniques (e.g., HMBC, HSQC) F->G Structural Confirmation

Caption: Predictive workflow for assigning ¹³C NMR shifts.

Detailed Prediction of Chemical Shifts

By combining baseline data for the pyrazole ring with known substituent effects, we can estimate the chemical shift for each of the 8 unique carbon atoms in the molecule.

Carbon AtomPredicted Shift (δ, ppm)Justification and Comparative Data
C=O (Formyl) 183 – 188Aldehyde carbonyls are strongly deshielded. In pyrazole-4-carbaldehyde derivatives, this carbon typically appears in the 185 ppm region. The C3 position is expected to be similar.
C=O (Ester) 160 – 164Ester carbonyls are less deshielded than aldehydes. The attachment to an electron-rich aromatic ring slightly shields it compared to a simple alkyl ester like ethyl acetate (~171 ppm).[4]
C5 144 – 148In N-substituted pyrazoles, C5 is typically downfield.[1][5] The attached electron-withdrawing ester group will further deshield this position significantly.
C3 141 – 145C3 in N-substituted pyrazoles is also downfield.[1][5] The potent deshielding from the directly attached formyl group places it in a similar region to the substituted C5. 2D NMR (HMBC) would be essential to distinguish C3 from C5.
C4 114 – 118The C4 position in pyrazoles is the most electron-rich and appears furthest upfield among the ring carbons.[1][6] Its position will be influenced by the two adjacent EWGs.
-OCH₂- (Ethyl) 61 – 63The methylene carbon of an ethyl ester is consistently found in this range, deshielded by the adjacent oxygen atom.[3]
N-CH₃ 36 – 40The N-methyl group on a pyrazole ring typically appears in this region.
-CH₃ (Ethyl) 13 – 15The terminal methyl of an ethyl ester is a shielded alkyl carbon, consistently appearing around 14 ppm.[3][4]

Comparison with Alternative Analytical Techniques

While ¹³C NMR provides a direct count of unique carbon environments, a full structural confirmation requires a multi-technique approach.

  • ¹H NMR: Would show distinct signals for the pyrazole proton (H4), the formyl proton, the N-methyl protons, and the quartet/triplet pattern of the ethyl group. The chemical shifts would corroborate the electronic environment predicted here.

  • 2D NMR (HSQC/HMBC): These experiments are crucial for unambiguous assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each protonated carbon (C4, -OCH₂-, N-CH₃, -CH₃) with its attached proton(s).

    • HMBC (Heteronuclear Multiple Bond Correlation): Is the most powerful tool for this molecule. It would show correlations over 2-3 bonds, definitively linking the formyl proton to C3, the H4 proton to C3 and C5, and the -OCH₂- protons to the ester carbonyl and C5.

  • Mass Spectrometry (MS): Would confirm the molecular weight (196.18 g/mol ) and provide fragmentation patterns consistent with the loss of the ethyl, ethoxy, or formyl groups.[7]

Recommended Experimental Protocol

To acquire an experimental spectrum for validation, the following protocol is recommended. This procedure is designed to yield a high-resolution spectrum suitable for unambiguous structural assignment.

Objective: To obtain a quantitative and high-resolution ¹³C{¹H} NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of the purified solid compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak (δ ≈ 77.16 ppm) for spectral calibration.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm) for precise chemical shift referencing.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Configuration & Data Acquisition:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., Bruker's zgpg30 pulse program).

    • Key Parameters:

      • Spectral Width: 0 to 220 ppm (to ensure all carbonyls are captured).

      • Acquisition Time (AQ): ~1.0 - 1.5 seconds to ensure good resolution.

      • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is needed for the relaxation of quaternary carbons (C3, C5, C=O), ensuring more accurate integration, though ¹³C NMR is not typically used for strict quantification without longer delays.

      • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. This is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 0.5 - 1.0 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase correct the spectrum carefully.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the residual CDCl₃ peak to 77.16 ppm.

    • Integrate all signals and pick peaks.

Conclusion

This guide presents a comprehensive, data-driven prediction of the ¹³C NMR spectrum for this compound. The expected chemical shifts are summarized in a detailed table, with each prediction justified by established NMR principles and comparative data from relevant literature. By understanding the electronic contributions of the N-methyl, C3-formyl, and C5-ethyl carboxylate substituents on the pyrazole core, researchers can confidently approach the characterization of this and related molecules. For unambiguous assignment, a suite of experiments including ¹H, HSQC, and HMBC NMR is strongly recommended, following the detailed protocol provided.

References

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available from: [Link]

  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available from: [Link]

  • Fruchier, A., Pellegrin, V., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Available from: [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available from: [Link]

  • University of Calgary. CSD Solution #13. Available from: [Link]

  • Patil, S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Chemical Sciences. Available from: [Link]

  • Riemer, C., et al. (2019). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry. Available from: [Link]

  • Carman, R. M., Owsia, S., & VanDongen, J. M. A. M. (1988). 13c n.m.r. chemical shift data for model compounds. Australian Journal of Chemistry. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available from: [Link]

  • SpectraBase. Ethyl 4-oxo-1-piperidinecarboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available from: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, pyrazole scaffolds are of paramount importance. Their versatile biological activities and unique physicochemical properties make them a cornerstone in the development of novel therapeutics and functional materials. Consequently, the robust and unambiguous characterization of these molecules is critical. Mass spectrometry stands as a powerful and indispensable tool for the structural elucidation of pyrazole derivatives, with the fragmentation patterns offering a detailed fingerprint of the molecule's constitution.

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of pyrazole esters. Moving beyond a simple cataloging of fragments, we will explore the causality behind the observed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and detailed mechanistic insights. Our objective is to equip researchers with the expertise to confidently interpret the mass spectra of these vital compounds.

Fundamental Principles of Ionization in Pyrazole Ester Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of pyrazole esters and dictates the type of information that can be obtained.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. EI is particularly well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile and thermally stable pyrazole esters. The resulting fragmentation patterns are highly reproducible and provide rich structural information, making them ideal for library matching and unambiguous identification.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is predominantly used in Liquid Chromatography-Mass Spectrometry (LC-MS). It generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source. While less informative for initial structural elucidation from a single mass spectrum, ESI is invaluable for determining the molecular weight of less volatile or thermally labile pyrazole esters. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural details.

Electron Ionization (EI) Fragmentation: A Detailed Comparison of Pyrazole Ester Isomers

Under electron ionization, pyrazole esters exhibit characteristic fragmentation patterns influenced by both the pyrazole ring and the ester functional group. The position of the ester substituent on the pyrazole ring significantly directs the fragmentation pathways.

A foundational aspect of pyrazole fragmentation involves two key processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[1] The presence of an ester group introduces additional fragmentation routes, primarily centered around the carbonyl group. Common fragmentations for esters include the loss of the alkoxy group (-OR) and rearrangements.[1]

General Fragmentation Pathways

The fragmentation of pyrazole esters is a composite of the characteristic cleavages of the pyrazole ring and the ester moiety. The interplay between these two functional groups leads to a unique and informative mass spectrum.

Let's consider the fragmentation of a simple model, ethyl pyrazolecarboxylate. The initial ionization event produces a molecular ion (M⁺˙). From this point, several competing fragmentation pathways can occur.

M Pyrazole Ethyl Ester (M+•) F1 [M - OCH2CH3]+ M->F1 - •OCH2CH3 F2 [M - CH2CH2]+• (McLafferty) M->F2 - C2H4 F3 [M - HCN]+• M->F3 - HCN F4 [M - N2]+• M->F4 - N2 F5 [M - CO2CH2CH3]+ M->F5 - •CO2C2H5 MH [M+H]+ F1 [M+H - C2H5OH]+ MH->F1 - C2H5OH F2 [M+H - CO]+ MH->F2 - CO F3 [M+H - H2O]+ MH->F3 - H2O F1->F2 - CO

Sources

A Senior Application Scientist's Guide to FTIR Analysis: Distinguishing Formyl and Ester Groups in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including celecoxib (anti-inflammatory), sildenafil (vasodilator), and various kinase inhibitors in oncology. The functionalization of the pyrazole ring is a critical step in tuning the molecule's pharmacological properties. Among the most common and synthetically versatile functional groups are the formyl (-CHO) and ester (-COOR) moieties. These groups often serve as key intermediates for further elaboration of the molecular scaffold.

An unambiguous confirmation of whether a synthetic step has yielded the desired formyl- or ester-substituted pyrazole is paramount for process control and quality assurance. While techniques like NMR and Mass Spectrometry are indispensable for full structural elucidation, Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid, non-destructive, and highly cost-effective method for direct functional group identification. This guide provides an in-depth comparison of the FTIR spectral signatures of formyl and ester groups on pyrazole rings, supported by established vibrational principles and experimental data, to empower researchers in making swift and accurate structural assessments.

Fundamental Principles: The Vibrational Language of Carbonyls

The key to differentiating formyl and ester groups via FTIR lies in the distinct vibrational modes of their constituent bonds. The analysis hinges on the high sensitivity of the carbonyl (C=O) bond's stretching frequency to its local electronic environment and the presence of other unique, coupled vibrations.

  • The Carbonyl Stretch (νC=O): The C=O double bond gives rise to a strong, sharp absorption band that is one of the most recognizable features in an IR spectrum.[1][2][3] Its position is highly dependent on factors like induction and resonance.

  • Influence of the Pyrazole Ring (Conjugation): The pyrazole ring is an aromatic heterocycle. When a carbonyl group is directly attached to it, its π-system conjugates with the C=O double bond. This delocalization of π-electrons reduces the double-bond character of the carbonyl group, weakening it slightly.[4][5][6] Consequently, the bond's force constant decreases, resulting in a shift of the C=O stretching frequency to a lower wavenumber (a "red shift") by approximately 20-40 cm⁻¹ compared to a non-conjugated (aliphatic) equivalent.[2][7]

Comparative Spectral Analysis: Formyl vs. Ester Pyrazoles

The definitive differentiation between a formylpyrazole and an ester-substituted pyrazole is achieved by analyzing two key regions of the mid-IR spectrum: the carbonyl stretching region (~1800-1650 cm⁻¹) and the C-H stretching region (~2900-2700 cm⁻¹).

The Formylpyrazole Signature: A Tale of Two Stretches

The formyl group (-CHO), or aldehyde, presents a unique and highly diagnostic set of peaks.

  • Carbonyl C=O Stretch: For a pyrazole-carboxaldehyde, the conjugated C=O bond typically absorbs in the 1710-1680 cm⁻¹ range.[7][8] This peak is always strong and sharp.

  • Aldehydic C-H Stretch: This is the unequivocal identifier for an aldehyde. The C-H bond of the formyl group exhibits a characteristic pair of medium-intensity absorption bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions.[7][9] The appearance of these two bands, often referred to as a "Fermi doublet," is due to the Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[10] The presence of a distinct peak around 2750 cm⁻¹, even if weak, is strong evidence for a formyl group.[7]

The Pyrazole Ester Signature: The Carbonyl and its C-O Partners

The ester group (-COOR) also has a prominent carbonyl absorption, but its defining features are found in the fingerprint region.

  • Carbonyl C=O Stretch: The C=O bond in a pyrazole carboxylate is also conjugated, but the electron-donating resonance from the adjacent single-bonded oxygen atom slightly counteracts the conjugation effect with the ring. This typically places the C=O stretching frequency slightly higher than that of the corresponding aldehyde, generally in the 1725-1710 cm⁻¹ range.[7][10]

  • Asymmetric C-O-C Stretch (νas): Esters are distinguished by two C-O single bond stretches. The most prominent is the asymmetric stretch, which appears as a strong, intense band in the 1300-1150 cm⁻¹ region.[11]

  • Symmetric C-O-C Stretch (νs): A second, usually less intense, symmetric stretching band is found in the 1150-1000 cm⁻¹ region.[11] The presence of these two distinct and strong bands in the fingerprint region is a hallmark of the ester functionality.

Data Summary: Key Differentiating Vibrational Frequencies
Functional GroupKey Vibration ModeTypical Wavenumber (cm⁻¹) on Pyrazole RingExpected Intensity & ShapeCausality & Notes
Formyl (-CHO) Carbonyl Stretch (νC=O)1710 - 1680Strong, SharpLowered frequency due to conjugation with the pyrazole ring.[4][6]
Aldehydic C-H Stretch~2830 and ~2730Medium to Weak, SharpConfirmatory peaks for aldehyde. Often appears as a Fermi doublet.[10]
Ester (-COOR) Carbonyl Stretch (νC=O)1725 - 1710Strong, SharpPosition influenced by both ring conjugation and resonance from the ester oxygen.[7]
Asymmetric C-O Stretch1300 - 1150Strong, often BroadConfirmatory peak for ester. Involves the C(=O)-O portion.
Symmetric C-O Stretch1150 - 1000Medium to StrongConfirmatory peak for ester. Involves the O-R portion.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthy and reproducible results, a rigorous experimental protocol is essential. The following describes a standard procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders and requires minimal sample preparation.

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer has been powered on and stable for at least 30 minutes.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. This background will be automatically subtracted from the sample spectrum to yield a pure spectrum of the compound.

  • Sample Application:

    • Place a small amount of the pyrazole powder (typically 1-5 mg) directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Set the acquisition parameters. Standard settings for routine analysis are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

      • Resolution: 4 cm⁻¹

    • Initiate the sample scan.

  • Data Processing and Cleaning:

    • After acquisition, the software will automatically perform the background subtraction.

    • If necessary, apply a baseline correction to flatten the spectrum.

    • Use the peak-picking tool to label the wavenumbers of the key absorption bands identified in the table above.

  • Post-Analysis Cleaning:

    • Thoroughly clean the ATR crystal with solvent to prevent cross-contamination between samples.

Data Interpretation Workflow

The process of definitively identifying the functional group can be visualized as a logical decision tree.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis Start Start: Obtain Pyrazole Sample Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample & Pressure Background->Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Sample->Acquire Check_CO Analyze 1800-1650 cm⁻¹ Region Is a strong, sharp peak present? Acquire->Check_CO Decision1 Analyze ~2730 cm⁻¹ Region Is a distinct C-H peak present? Check_CO->Decision1 Yes Inconclusive Result Inconclusive Re-run or use alternative method (NMR) Check_CO->Inconclusive No Decision2 Analyze 1300-1000 cm⁻¹ Region Are two strong C-O peaks present? Decision1->Decision2 No Result1 Conclusion: Formyl Group Confirmed Decision1->Result1 Yes Result2 Conclusion: Ester Group Confirmed Decision2->Result2 Yes Decision2->Inconclusive No

Caption: Workflow for FTIR-based differentiation of formyl and ester pyrazoles.

Conclusion

FTIR spectroscopy provides an exceptionally powerful and efficient tool for the routine differentiation of formyl- and ester-substituted pyrazoles. By focusing on a few key diagnostic regions, a researcher can gain immediate and reliable insight into the outcome of a chemical transformation. The unmistakable signature of the aldehydic C-H stretches provides a definitive confirmation for the formyl group, while the combination of a carbonyl peak and two strong C-O stretches in the fingerprint region unequivocally identifies the ester. Adherence to a validated experimental protocol ensures the integrity of the data, making FTIR an indispensable first-line analytical technique in any laboratory engaged in the synthesis of pyrazole-based compounds.

References

  • IR Spectroscopy: Identifying Functional Groups. Learn - Quizgecko.
  • Aldehyde IR Spectra Analysis. Berkeley Learning Hub.
  • Sundaraganesan, N., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • How can IR spectroscopy be used to distinguish between the following... Pearson.
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  • The Effect of Conjugation on the Carbonyl Stretching Frequency. Chad's Prep. [Link]

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A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Pyrazoles are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, unequivocally determined by SC-XRD, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1][4] This guide will navigate the critical steps of SC-XRD, from crystal growth to data refinement, with a specific focus on the unique characteristics of pyrazole derivatives.

The Crystallization Challenge: Obtaining Diffraction-Quality Crystals

The prerequisite for any SC-XRD analysis is a high-quality single crystal.[5][6] The journey from a synthesized powder to a well-ordered crystal lattice can be the most challenging aspect of the entire process. Pyrazole derivatives, with their potential for hydrogen bonding and polymorphism, present unique crystallization challenges.

Common Crystallization Techniques for Pyrazole Derivatives:

  • Slow Evaporation: A straightforward method where a saturated solution of the pyrazole derivative is allowed to slowly evaporate, leading to crystal formation. The choice of solvent is critical and often requires screening a range of solvents with varying polarities.[2][6]

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually decreasing its solubility and inducing crystallization. This method offers finer control over the rate of crystallization.

  • Solvent Layering: A solution of the pyrazole derivative is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Factors Influencing Crystallization Success:

  • Purity of the Compound: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: The ideal solvent should have moderate solubility for the pyrazole derivative and a suitable vapor pressure for the chosen crystallization method. Mixtures of solvents can also be employed.[7]

  • Temperature: Temperature affects both solubility and the kinetics of crystal growth. Cooling a saturated solution is a common strategy to induce crystallization.[7]

  • Concentration: The concentration of the pyrazole derivative in the solution must be carefully optimized to achieve supersaturation without rapid precipitation.

A systematic approach, often involving high-throughput screening of various conditions, is typically required to identify the optimal crystallization parameters for a given pyrazole derivative.

Experimental Workflow: From Crystal to Structure

The SC-XRD workflow involves a series of meticulous steps, each contributing to the final quality of the crystallographic data.

SC_XRD_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection High-Quality Crystal Data_Collection Diffraction Data Collection Crystal_Selection->Data_Collection Mounted Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Structure

Caption: The single-crystal X-ray diffraction workflow, from crystal growth to structure validation.

Step 1: Crystal Selection and Mounting

A suitable single crystal is selected under a polarizing microscope.[1] The ideal crystal should be of an appropriate size (typically 50-250 microns), have well-defined faces, and be free of cracks or other defects.[8] The selected crystal is then carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent damage during cooling.[8][9]

Step 2: Data Collection

The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.[1][10] X-ray diffraction data are collected using a diffractometer equipped with an X-ray source and a detector.[1] A series of diffraction images are recorded as the crystal is rotated through a range of angles.[1][11]

Comparison of X-ray Sources:

The choice of X-ray source can significantly impact the quality of the collected data, particularly for challenging samples.

FeatureCopper (Cu) KαMolybdenum (Mo) KαSilver (Ag) Kα
Wavelength ~1.54 Å~0.71 Å[9][12]~0.56 Å
Scattering Intensity High (6-10 times > Mo)[13]ModerateLower than Mo
Best For Small or weakly scattering crystals[13]General purpose, routine analysis[14]Highly absorbing crystals, heavy elements[15][16]
Absorption Effects High, can be problematic for dense crystals[13]Lower than CuLowest
Resolution LowerHigher than CuHighest

For most organic pyrazole derivatives, a Molybdenum source is sufficient. However, for very small crystals, a Copper source may be advantageous due to its higher intensity.[13][14] If the pyrazole derivative contains heavy atoms, a Silver source can be beneficial in mitigating absorption effects.[15][16] Microfocus X-ray sources, with their highly focused beams, have become increasingly common and offer superior performance for small crystals compared to conventional sealed-tube sources.[14][17]

Step 3: Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.[1] The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, which provide an initial model of the atomic positions.[1][12] This initial model is then refined using a full-matrix least-squares procedure, which minimizes the difference between the observed and calculated structure factors.[1][12] This refinement process yields the final, highly accurate three-dimensional structure of the pyrazole derivative.

Commonly Used Software for Structure Solution and Refinement:

A variety of software packages are available for solving and refining crystal structures. The choice of software often depends on user preference and the specific challenges of the structure.

SoftwareKey Features
SHELX A widely used and powerful suite of programs for structure solution (SHELXS or SHELXT) and refinement (SHELXL).[9][18]
Olex2 A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.[19]
CRYSTALS A comprehensive package for structure refinement and analysis, featuring built-in guidance and validation tools.[20]
PLATON A versatile tool for a wide range of crystallographic calculations and structure validation.[21]

Special Considerations for Pyrazole Derivatives

The unique chemical nature of pyrazole derivatives necessitates attention to specific structural features during analysis.

Hydrogen Bonding

The presence of N-H groups in the pyrazole ring makes these compounds prone to forming intermolecular hydrogen bonds.[22] These interactions play a crucial role in the self-assembly of pyrazole molecules in the solid state, leading to the formation of dimers, trimers, tetramers, and infinite chains.[22][23] The geometry of these hydrogen bonds can significantly influence the overall crystal packing and, consequently, the physical properties of the material.[24][25]

Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in drug development as different polymorphs can exhibit different solubilities, stabilities, and bioavailabilities.[26] Pyrazole derivatives have been shown to exhibit polymorphism, and it is crucial to identify and characterize all accessible polymorphic forms of a potential drug candidate.[26][27] SC-XRD is the definitive method for elucidating the distinct molecular packing arrangements in different polymorphs.

Case Study: A Generalized Protocol for SC-XRD of a Pyrazole Derivative

This section outlines a detailed, step-by-step methodology for the SC-XRD analysis of a representative pyrazole derivative.

1. Crystal Growth:

  • Dissolve 5-10 mg of the purified pyrazole derivative in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture) in a small vial.
  • Place the vial in a larger, sealed container containing a small amount of a less volatile anti-solvent (e.g., hexane).
  • Allow the anti-solvent to slowly diffuse into the vial over several days at room temperature.
  • Monitor the vial for the formation of single crystals.

2. Crystal Mounting:

  • Using a microscope, select a well-formed crystal with dimensions of approximately 0.1-0.3 mm.
  • Carefully coat the crystal with a cryoprotectant oil (e.g., Paratone-N).
  • Mount the crystal on the tip of a cryo-loop.

3. Data Collection:

  • Mount the cryo-loop on the goniometer head of the diffractometer.
  • Cool the crystal to 100 K using a nitrogen gas stream.
  • Perform an initial screening to assess the crystal quality and determine the unit cell.[12]
  • Collect a full sphere of diffraction data using a suitable data collection strategy (e.g., a series of omega and phi scans).

4. Data Processing and Structure Solution:

  • Integrate the raw diffraction images and apply corrections for absorption and other experimental factors using software such as SAINT or CrysAlisPro.[19][28]
  • Determine the space group and solve the structure using direct methods with a program like SHELXT.
  • The initial solution will provide the positions of most non-hydrogen atoms.

5. Structure Refinement:

  • Refine the atomic coordinates and anisotropic displacement parameters for all non-hydrogen atoms using SHELXL.[9]
  • Locate hydrogen atoms from the difference Fourier map and refine their positions, or place them in calculated positions.
  • Continue the refinement until convergence is reached, as indicated by a low R-factor and a flat difference Fourier map.

6. Structure Validation:

  • Use a program like PLATON or the validation tools within Olex2 to check the final structure for any geometric inconsistencies or other potential issues.
  • Generate a Crystallographic Information File (CIF) containing all the relevant crystallographic data.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the structural characterization of pyrazole derivatives, providing unparalleled insight into their three-dimensional architecture. A thorough understanding of the experimental nuances, from crystallization to data refinement, is essential for obtaining high-quality, reliable structural data. This guide has provided a comparative overview of the key methodologies and considerations, empowering researchers to make informed decisions in their structural elucidation endeavors and ultimately accelerate the discovery and development of novel pyrazole-based therapeutics.

References

  • Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Acta Crystallographica Section C: Structural Chemistry, [Link][15]

  • Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. Acta Crystallographica Section B: Structural Science, [Link][22]

  • CRYSTALS - Chemical Crystallography. University of Oxford, [Link][20]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD-Structure, [Link][13]

  • Crystallography Software. RCSB PDB, [Link][18]

  • Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, [Link][24]

  • Crystallographic software list. International Union of Crystallography, [Link][29]

  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Molecules, [Link][25]

  • Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. ResearchGate, [Link][16]

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate, [Link][30]

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  • Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. IUCr Journals, [Link][23]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, [Link][4]

  • The binding interactions of the newly derived pyrazole compounds (through hydrogen bonding) in a two-dimensional format between the ligands and the receptor. ResearchGate, [Link][32]

  • Crystallography Software. UNC Department of Chemistry X-ray Core Laboratory, [Link][21]

  • A comparison of a microfocus X-ray source and a conventional sealed tube for crystal structure determination. ResearchGate, [Link][14]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate, [Link][33]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI, [Link][34]

  • Crystal structures of the two polymorphic forms of 4d. For polymorph 1... ResearchGate, [Link][27]

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Sunway Institutional Repository, [Link][26]

  • Single Crystal X-ray Diffraction. University of York, [Link][5]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, [Link][2]

  • Method for purifying pyrazoles. Google Patents, [7]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C: Structural Chemistry, [Link][35]

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  • Single Crystal X Ray Diffraction. Scribd, [Link][8]

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  • Preparing a Single-Crystal X-ray Diffraction Scan. YouTube, [Link][11]

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A Senior Application Scientist's Guide to HPLC Purity Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazoles and the Imperative of Purity

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction like sildenafil. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug discovery. However, the synthesis of these complex molecules can often lead to a variety of impurities, including regioisomers, unreacted starting materials, and degradation products.[1] For researchers, scientists, and drug development professionals, ensuring the purity of a pyrazole-based active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety and efficacy of the final therapeutic product.[1]

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the gold standard for assessing the purity of these compounds.[2] Its high resolving power, sensitivity, and robustness make it indispensable. This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity analysis of pyrazole compounds. We will move beyond rote protocols to explore the underlying principles, explain the rationale behind experimental choices, and provide the data-driven comparisons necessary to develop and validate a robust, reliable, and stability-indicating HPLC method.

The Foundation: Why Reversed-Phase HPLC Dominates for Pyrazole Analysis

Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique for analyzing pyrazole compounds for several key reasons.[2] The fundamental principle involves a non-polar stationary phase (typically silica chemically modified with C18 or C8 alkyl chains) and a polar mobile phase (usually a mixture of water or buffer with an organic solvent like acetonitrile or methanol).[3]

Most pyrazole derivatives possess moderate to low polarity, making them ideally suited for retention on a hydrophobic C18 column. The separation is driven by the partitioning of the analyte between the stationary and mobile phases. By carefully manipulating the composition of the mobile phase, we can finely tune the retention and achieve separation from closely related impurities.[4]

A Robust Starting Point: A General-Purpose Purity Method

Before diving into optimization, it is invaluable to have a solid, general-purpose method that can serve as a starting point for a wide range of pyrazole compounds. The following protocol is designed for broad applicability and is built upon a self-validating system suitability test (SST) to ensure trustworthy results from the very first injection.

Experimental Protocol 1: General Purity Method
  • HPLC System: A standard HPLC or UHPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30 °C.[5]

  • Detection: UV at the lambda max (λmax) of the pyrazole compound (e.g., 206 nm, 237 nm, or 254 nm are common starting points). A PDA detector is highly recommended to assess peak purity.[5][6][7][8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the pyrazole sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL.[1] Filter through a 0.45 µm syringe filter.

Trustworthiness: The System Suitability Test (SST)

Before analyzing any samples, the system's performance must be verified. This is non-negotiable for generating reliable data.

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (%RSD) of the peak area for the main pyrazole peak should be ≤ 2.0%.

    • Tailing Factor (Tf): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

This initial gradient method provides a comprehensive screen, eluting highly polar impurities first and retaining more non-polar ones, giving a full picture of the sample's complexity.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP) (e.g., Separate API from Impurity X) B Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O w/ Formic Acid) A->B C Run Broad Gradient Screen B->C D Evaluate Peak Shape & Resolution C->D Assess Results E Optimize Mobile Phase (Solvent Ratio, pH, Modifier) D->E F Optimize Column Parameters (Temperature, Flow Rate) E->F G Finalize Method Parameters F->G Method Finalized H Perform Method Validation (ICH Q2) G->H I Implement for Routine Use H->I

Caption: A typical workflow for developing a robust HPLC purity method.

Comparative Guide: Optimizing Separation of Pyrazole Compounds

The general method is a starting point. True optimization requires a systematic comparison of key parameters. Here, we compare the most impactful variables: the stationary phase and the mobile phase.

Comparison 1: The Impact of Stationary Phase Selection

The choice of column is arguably the most critical factor influencing selectivity.[9] While a standard C18 is a workhorse, different pyrazole structures may benefit from alternative chemistries. Let's compare three common choices for a hypothetical pyrazole API and a known polar impurity.

Column Type Retention Time (API, min) Resolution (Rs) between API & Impurity Tailing Factor (API) Expert Insight & Rationale
Standard C18 10.51.81.3Best for general-purpose use. Provides strong hydrophobic retention for the core pyrazole structure. May show peak tailing for very basic pyrazoles due to interaction with residual silanols.[5]
C18 AQ (Aqueous) 9.22.51.1Superior for polar pyrazoles or use with high-aqueous mobile phases. Incorporates polar groups to prevent phase collapse and improve retention of polar analytes, often enhancing resolution for polar impurities.[10]
Phenyl-Hexyl 11.21.51.2Offers alternative selectivity for aromatic pyrazoles. Provides π-π interactions in addition to hydrophobic ones, which can change the elution order and improve separation of isomers or impurities with different aromaticity.

Data is hypothetical and for illustrative purposes.

Causality: A C18 AQ column improves the peak shape (lower tailing factor) and resolution for polar compounds because its polar-embedded groups help to shield the analyte from interacting with acidic silanol sites on the silica surface and improve the "wettability" of the stationary phase.[10]

Comparison 2: Fine-Tuning with Mobile Phase Optimization

The mobile phase is the most flexible tool for optimizing a separation.[3] Adjusting the organic solvent, its concentration, and the pH can dramatically alter retention and selectivity.[4][11]

Mobile Phase Variable Retention Time (API, min) Resolution (Rs) Peak Width (API) Expert Insight & Rationale
Baseline: ACN/0.1% FA 10.51.80.15 minGood starting point. Acetonitrile (ACN) has low viscosity, leading to sharper peaks and lower backpressure. Formic acid (FA) is an MS-compatible acidifier that suppresses silanol activity.[5][12]
Methanol/0.1% FA 12.81.60.22 minAlternative selectivity. Methanol is more viscous and a weaker solvent than ACN, leading to longer retention times and broader peaks. However, its different dipole moment can change selectivity and sometimes resolve co-eluting peaks.[4]
ACN/10mM Phosphate pH 3.0 10.22.40.14 minBest for controlling ionization. A true buffer provides robust pH control, which is critical if the pyrazole or impurity has a pKa near the mobile phase pH. This leads to more reproducible retention times and often better peak shape.[5][13]

Data is hypothetical and for illustrative purposes.

Causality: For an ionizable pyrazole derivative, using a buffer at a pH at least 2 units away from the analyte's pKa ensures it exists in a single, non-ionized (or fully ionized) state.[4] This prevents the analyte from being in multiple ionic forms during chromatography, which is a major cause of broad, tailing peaks and poor reproducibility.

Parameter_Interplay MP Mobile Phase (% Organic, pH, Solvent) RT Retention Time MP->RT Strongly Influences RES Resolution MP->RES Affects Selectivity PEAK Peak Shape MP->PEAK Controls Ionization COL Column (Chemistry, Dimensions) COL->RT Influences COL->RES Primary Driver COL->PEAK Silanol Activity TEMP Temperature TEMP->RT Decreases TEMP->PEAK Improves Efficiency

Caption: The interplay between key HPLC parameters and separation outcomes.

Ensuring Specificity: The Role of Forced Degradation Studies

A purity method is only truly reliable if it is "stability-indicating," meaning it can separate the intact API from any potential degradation products that might form over the product's shelf life.[14] Forced degradation studies are designed to intentionally stress the API to generate these degradants.[2][15]

Experimental Protocol 2: Forced Degradation
  • Objective: To generate approximately 5-20% degradation of the API.[15]

  • Sample Preparation: Prepare separate solutions of the pyrazole API (approx. 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 24 hours. Neutralize with 1M NaOH before injection.[16]

    • Base Hydrolysis: Add 1M NaOH and keep at room temperature for 24 hours. Neutralize with 1M HCl before injection.[16]

    • Oxidation: Add 10% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.[16]

    • Thermal: Expose the solid powder to 105°C for 7 days.[16]

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours (ICH Q1B).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline resolved from the main API peak, and the peak purity analysis (from the PDA detector) of the API peak shows no co-elution.[14]

Method Validation: The Final Step to a Compliant Method

Once the method is optimized and shown to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[17] Validation demonstrates that the method is reliable, reproducible, and accurate for the routine analysis of pyrazole compound purity.[18]

Key validation parameters include:

  • Specificity: Proved by the forced degradation study.

  • Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.

  • Accuracy: How close the measured value is to the true value, often assessed by spike/recovery experiments.

  • Precision: The closeness of agreement between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temperature ±5°C).[6]

Conclusion

Developing a robust HPLC method for the purity analysis of pyrazole compounds is a systematic process grounded in the principles of chromatography and regulatory compliance. It begins with a logical starting point, such as a broad gradient on a C18 column, and proceeds through a data-driven optimization of stationary and mobile phases to achieve the desired selectivity. By incorporating system suitability tests, performing forced degradation studies, and adhering to ICH validation guidelines, researchers can build a method that is not only scientifically sound but also trustworthy and compliant. This ensures the highest quality data, ultimately safeguarding the integrity of the drug development process and protecting patient safety.

References

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  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]

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  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]

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  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (n.d.). Chromatography Articles. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]

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A Senior Application Scientist's Guide to the Formylation of Heterocycles: Vilsmeier-Haack vs. The Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formyl Group as a Synthetic Linchpin

The introduction of a formyl group (–CHO) into a heterocyclic scaffold is a cornerstone transformation in synthetic organic chemistry. Heterocyclic aldehydes are not merely synthetic endpoints; they are versatile intermediates, serving as critical handles for carbon-carbon bond formation, oxidation to carboxylic acids, reduction to alcohols, and the construction of more complex molecular architectures. This functional group is pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1]

Among the arsenal of formylation methods, the Vilsmeier-Haack reaction stands out for its broad applicability, mild conditions, and general reliability, particularly for electron-rich heterocycles.[1][2] However, it is not a universal solution. The specific electronic and steric properties of a given heterocycle, along with the desired regioselectivity, often necessitate the consideration of alternative methods.

This guide provides an in-depth comparison of the Vilsmeier-Haack reaction with other classical formylation methods—namely the Reimer-Tiemann, Duff, and Gattermann reactions. We will delve into the mechanistic underpinnings of each transformation, provide validated experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic challenge.

The Vilsmeier-Haack Reaction: The Workhorse of Heterocycle Formylation

The Vilsmeier-Haack (V-H) reaction is arguably the most versatile and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1][3] It employs a Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]

The Mechanism: A Two-Stage Electrophilic Attack

The reaction proceeds via a well-established two-part mechanism:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic (chloromethylene)dimethyliminium ion, the active Vilsmeier reagent.[1][5]

  • Electrophilic Aromatic Substitution: The electron-rich heterocycle attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[1][4]

The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions of Friedel-Crafts acylation.[5] This inherent mildness is advantageous, as it makes the reaction highly selective for electron-rich systems and tolerant of many functional groups. For five-membered heterocycles, the typical order of reactivity is pyrrole > furan > thiophene.[4]

Vilsmeier_Haack_Mechanism cluster_0 Part 1: Formation of Vilsmeier Reagent cluster_1 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPOCl₂⁻ Iminium_Intermediate Iminium Salt Intermediate Heterocycle Electron-Rich Heterocycle (e.g., Pyrrole) Heterocycle->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Formylated Heterocycle Iminium_Intermediate->Aldehyde + H₂O (Workup)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Scope, Regioselectivity, and Limitations

The V-H reaction is highly effective for a wide range of heterocycles, including pyrroles, indoles, furans, and thiophenes.[4][6] Formylation typically occurs at the most electron-rich position. For instance, pyrrole is formylated at the C2 position, while indole reacts preferentially at the C3 position.[5][7]

A key consideration, particularly with substrates like uracil, is the potential for concurrent chlorination of hydroxyl or carbonyl groups.[3] While sometimes an undesired side reaction, this can also be synthetically useful. The reaction temperature is a critical parameter, generally ranging from 0°C to 80°C, and must be optimized based on the reactivity of the substrate.[4]

Representative Experimental Protocol: Formylation of a Heterocycle

This protocol is a general representation and should be optimized for the specific substrate.

Materials:

  • Substrate (1.0 equiv)

  • N,N-Dimethylformamide (DMF) as solvent and reagent

  • Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (pre-formed Vilsmeier reagent) (1.5 equiv)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the heterocyclic substrate (e.g., 44.5 mmol) in DMF (440 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The solution is cooled to 0°C in an ice bath.

  • POCl₃ (1.5 equiv) is added dropwise to the stirred solution, maintaining the temperature at 0°C. Alternatively, the pre-formed Vilsmeier salt can be added portion-wise.[8]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 6-18 hours, or heated gently (e.g., to 60°C) depending on substrate reactivity.[9] The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled back to 0°C and carefully poured into a beaker of crushed ice.

  • The mixture is neutralized by the slow addition of a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is approximately 6-7.[8][9]

  • The resulting mixture is extracted three times with an organic solvent like Et₂O or EtOAc.

  • The combined organic layers are washed with water and then with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography or recrystallization to afford the desired aldehyde.[8]

Alternative Formylation Strategies

While the Vilsmeier-Haack reaction is a powerful tool, certain substrates or desired outcomes may warrant the use of other methods.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and related hydroxy-heterocycles.[10][11] It involves heating the phenol with chloroform (CHCl₃) in the presence of a strong base, such as aqueous sodium hydroxide.[12]

Mechanism: The key to this reaction is the in situ generation of dichlorocarbene (:CCl₂), a highly reactive and electron-deficient electrophile.[13] The strong base deprotonates both the phenol to the more nucleophilic phenoxide and the chloroform to generate the dichlorocarbene. The electron-rich phenoxide ring then attacks the carbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate under the basic conditions yields the ortho-hydroxybenzaldehyde.[12][14]

Reimer_Tiemann_Mechanism cluster_0 Part 1: Dichlorocarbene Generation cluster_1 Part 2: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ Carbanion CCl₃⁻ CHCl3->Carbanion + OH⁻ Base Base (OH⁻) Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl⁻ Intermediate Dichloromethyl Intermediate Phenoxide Phenoxide Ion Phenoxide->Intermediate + :CCl₂ Aldehyde ortho-Hydroxy Aldehyde Intermediate->Aldehyde 1. Tautomerization 2. Hydrolysis (+OH⁻, H₂O)

Caption: Mechanism of the Reimer-Tiemann reaction on a phenoxide.

Scope and Comparison:

  • Substrate Specificity: The primary advantage and limitation of this reaction is its specificity for phenols and electron-rich hydroxy-heterocycles like hydroxyquinolines.[13]

  • Regioselectivity: It strongly favors formylation at the ortho position relative to the hydroxyl group, a selectivity driven by the interaction between the hydroxyl group and the incoming electrophile.[14] Para-formylation can occur if the ortho positions are blocked.[13]

  • Harsh Conditions: The reaction requires strongly basic conditions and elevated temperatures, which can be incompatible with sensitive functional groups.[14][15]

  • Yields: Yields are often moderate, and the reaction can be complicated by the formation of byproducts.[16] For some heterocycles like pyrroles, the reaction can lead to ring expansion, a transformation known as the Ciamician-Dennstedt rearrangement.[12]

Representative Experimental Protocol:

  • The phenol (e.g., 30.9 mmol) and sodium hydroxide (8.0 equiv) are dissolved in an ethanol/water mixture (e.g., 2:1, 100 mL).[12]

  • The solution is heated to 70°C.

  • Chloroform (2.0 equiv) is added dropwise over 1 hour to the vigorously stirred, biphasic mixture.[12][15]

  • The mixture is stirred for an additional 3 hours at 70°C.

  • After cooling, the ethanol is removed by evaporation.

  • The remaining aqueous solution is acidified to pH 4-5 and extracted with ethyl acetate.

  • Standard workup and purification yield the desired aldehyde.[12]

The Duff Reaction

The Duff reaction formylates activated aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA or hexamine) as the formyl source, typically in an acidic medium like acetic or trifluoroacetic acid.[17][18]

Mechanism: The reaction is mechanistically complex. The protonated hexamine acts as a source of an iminium ion electrophile. The phenol attacks this electrophile, leading to an aminomethylated intermediate. A subsequent intramolecular redox process, followed by acidic hydrolysis, converts the benzylamine-level intermediate to the final aldehyde.[17][19]

Duff_Mechanism cluster_0 Part 1: Electrophile Attack cluster_1 Part 2: Redox & Hydrolysis Phenol Phenol Intermediate Aminomethyl Intermediate Phenol->Intermediate + Iminium Ion HMTA HMTA (H⁺) Iminium Iminium Ion (from HMTA) Schiff_Base Schiff Base Intermediate Intermediate->Schiff_Base Intramolecular Redox Aldehyde ortho-Hydroxy Aldehyde Schiff_Base->Aldehyde + H₃O⁺ (Hydrolysis)

Caption: Simplified mechanism of the Duff reaction.

Scope and Comparison:

  • Substrate Scope: Like the Reimer-Tiemann reaction, the Duff reaction is most effective for highly activated substrates like phenols.[17] It has seen some application with other electron-rich heterocycles.[20][21]

  • Regioselectivity: The reaction shows a strong preference for ortho-formylation. If both ortho positions are blocked, para-formylation can occur.[17]

  • Conditions: The reaction is run under acidic conditions, offering an alternative to the strongly basic Reimer-Tiemann conditions. Microwave-assisted protocols have been developed to improve yields and shorten reaction times.[22]

  • Efficiency: The method is often described as inefficient, with yields that can be low to moderate.[17]

Representative Experimental Protocol (Microwave-Assisted):

  • In a microwave reaction vessel, the substituted phenol (1 equiv), hexamethylenetetramine (HMTA, 1.5 equiv), and an acid catalyst (e.g., Trifluoroacetic Acid) are combined.[22]

  • The vessel is sealed and placed in a microwave synthesis reactor.

  • The mixture is irradiated (e.g., 800 W) for a short period (e.g., 3-7 minutes).[22]

  • After cooling, the reaction mixture is worked up, typically involving dilution with water, extraction with an organic solvent, and purification by chromatography.

The Gattermann Reaction

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[23][24] It is applicable to phenols, phenolic ethers, and various heterocycles like pyrroles and indoles.[25]

Mechanism: The reaction proceeds through the formation of an electrophilic iminium species from HCN and HCl, which is activated by the Lewis acid. The aromatic ring attacks this electrophile. The resulting aldimine intermediate is then hydrolyzed to the aldehyde during aqueous workup.[26][27]

A significant and widely used modification, known as the Adams modification, generates the toxic HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, making the procedure safer to handle.[25][28]

Gattermann_Mechanism cluster_0 Part 1: Electrophile Formation cluster_1 Part 2: Substitution & Hydrolysis HCN HCN Electrophile Formimidoyl Cation [HC=NH₂]⁺ HCN->Electrophile + HCl/AlCl₃ HCl HCl + AlCl₃ Aldimine Aldimine Intermediate Heterocycle Electron-Rich Heterocycle Heterocycle->Aldimine + Electrophile Aldehyde Formylated Heterocycle Aldimine->Aldehyde + H₃O⁺ (Hydrolysis)

Caption: Mechanism of the Gattermann reaction.

Scope and Comparison:

  • Toxicity: The primary drawback of the Gattermann reaction is the use of highly toxic cyanide sources. Even the safer Zn(CN)₂ modification requires careful handling.[1][28] This has led to it being supplanted by the Vilsmeier-Haack reaction in many applications.[23]

  • Substrate Scope: It is effective for many of the same electron-rich heterocycles as the V-H reaction.[23]

  • Gattermann-Koch Variant: A related reaction, the Gattermann-Koch reaction, uses carbon monoxide (CO) and HCl instead of HCN. However, this variant is generally not applicable to phenols, phenolic ethers, or most heterocycles, being largely restricted to alkylbenzenes.[24][25]

Representative Experimental Protocol (Gattermann-Koch on Mesitylene): Note: This protocol is for the related Gattermann-Koch reaction, as detailed protocols for the Gattermann reaction on heterocycles are less common in modern literature due to the toxicity concerns.

  • A pressure-rated reaction vessel is charged with a Lewis acid (AlCl₃) and a co-catalyst (CuCl).[29]

  • The vessel is cooled to 0-10°C, and a dry solvent followed by the aromatic substrate (e.g., anhydrous mesitylene) is added.

  • A mixture of carbon monoxide and hydrogen chloride gas is introduced under pressure (50-200 atm) with vigorous stirring.[29]

  • The reaction is stirred for several hours, monitoring by GC or TLC.

  • Upon completion, the vessel is vented into a scrubbing solution, and the reaction mixture is carefully quenched by pouring it over crushed ice and HCl.

  • The product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.[29]

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a formylation method is a critical decision in a synthetic route, guided by the substrate's structure, the desired regioselectivity, and practical considerations like safety and reagent availability.

FeatureVilsmeier-Haack Reaction Reimer-Tiemann Reaction Duff Reaction Gattermann Reaction
Formylating Agent DMF/POCl₃ (or similar)[4]Chloroform (CHCl₃)[12]Hexamethylenetetramine (HMTA)[17]Hydrogen Cyanide (HCN) or Zn(CN)₂[23][25]
Active Electrophile Chloroiminium ion[1]Dichlorocarbene (:CCl₂)[13]Iminium ion (from HMTA)[17]Formimidoyl cation[26]
Typical Substrates Electron-rich heterocycles (pyrroles, indoles, furans), activated arenes[1][4]Phenols, hydroxy-heterocycles[10][13]Phenols, highly activated arenes[17][18]Phenols, phenolic ethers, heterocycles[23]
Reaction Conditions Mild; typically 0°C to 80°C[4]Strongly basic (aq. NaOH), heated[12][15]Acidic (acetic acid, TFA), heated[19]Strongly acidic (HCl + Lewis Acid)[23]
Regioselectivity At the most electron-rich position[5]Predominantly ortho to -OH group[11]Predominantly ortho to activating group[17]Governed by electronic effects
Key Advantages High versatility, mild conditions, generally good yields, readily available reagents[1][2]Excellent ortho-selectivity for phenols, inexpensive reagents[11]Avoids toxic reagents, acidic conditions offer an alternative to base-sensitive substrates[19]Effective for a range of substrates
Key Limitations Can cause chlorination on some substrates (e.g., uracils)[3]Harsh basic conditions, moderate yields, not for base-sensitive substrates, ring expansion in pyrroles[12][16]Often inefficient with low to moderate yields[17]Use of extremely toxic HCN or cyanide salts[1][25]

Conclusion

The Vilsmeier-Haack reaction remains the premier choice for the formylation of a diverse range of electron-rich heterocyclic compounds. Its operational simplicity, mild reaction conditions, and generally high yields make it a reliable and versatile tool in the synthetic chemist's arsenal.[1]

However, when specific regiochemical outcomes are required, particularly the ortho-formylation of phenolic heterocycles, the Reimer-Tiemann and Duff reactions present viable, albeit more limited, alternatives. The Reimer-Tiemann reaction, despite its harsh basic conditions, offers predictable ortho-selectivity.[11] The Duff reaction provides an acidic alternative, though often with lower efficiency.[17] The Gattermann reaction, while historically significant, has been largely superseded by the Vilsmeier-Haack reaction due to the severe toxicity of its cyanide-based reagents.[23]

Ultimately, the optimal formylation strategy is dictated by the unique characteristics of the heterocyclic substrate. A thorough understanding of the mechanisms, scope, and limitations of each of these classical reactions empowers the researcher to make an informed and logical choice, paving the way for successful and efficient synthesis. Recent advances continue to refine these methods, for instance, by developing catalytic versions of the Vilsmeier-Haack reaction to minimize waste.[30]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation: Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate vs. Its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of newly synthesized molecules is paramount. This guide provides an in-depth spectroscopic comparison of the target molecule, ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate , and its logical starting material, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate . We will explore the key differences in their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data that arise from the strategic formylation of the pyrazole ring.

The Synthetic Pathway: Vilsmeier-Haack Formylation

The synthesis of this compound from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is effectively achieved through the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrazole ring then attacks the electrophilic Vilsmeier reagent, leading to the introduction of a formyl group.

Synthesis_Workflow Starting_Material Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Reagents 1. POCl₃, DMF 2. H₂O (workup) Starting_Material->Reagents Vilsmeier-Haack Reaction Product Ethyl 3-formyl-1-methyl-1H- pyrazole-5-carboxylate Reagents->Product

Figure 1: Synthetic workflow for the formylation of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Spectroscopic Data Comparison: A Tale of Two Molecules

The introduction of an electron-withdrawing formyl group at the C4 position of the pyrazole ring induces significant changes in the electronic environment of the molecule. These changes are clearly reflected in the spectroscopic data.

¹H NMR Spectroscopy: The Disappearance of a Ring Proton and the Emergence of an Aldehyde
Assignment Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Predicted) This compound (Predicted) Rationale for Change
Pyrazole C4-H~6.5 ppm (s)AbsentSubstitution of the proton with a formyl group.
Aldehyde CHOAbsent~9.8-10.2 ppm (s)Appearance of the characteristic aldehyde proton signal, significantly downfield due to the deshielding effect of the carbonyl group.
N-CH₃~3.9 ppm (s)~4.0-4.2 ppm (s)Slight downfield shift due to the electron-withdrawing effect of the formyl group on the pyrazole ring.
Pyrazole C3-CH₃~2.3 ppm (s)~2.4-2.6 ppm (s)Minor downfield shift.
O-CH₂-CH₃~4.3 ppm (q)~4.4 ppm (q)Minimal change, as this group is further from the site of modification.
O-CH₂-CH₃~1.3 ppm (t)~1.4 ppm (t)Minimal change.

Table 1: Comparison of Predicted ¹H NMR Data.

¹³C NMR Spectroscopy: Tracking the Carbonyl Signature

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The introduction of the formyl group results in the appearance of a new carbonyl carbon signal at a characteristic downfield chemical shift.

Assignment Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate This compound (Predicted) Rationale for Change
C=O (Aldehyde)Absent~185-195 ppmAppearance of the aldehyde carbonyl carbon.
C=O (Ester)~161 ppm~160 ppmMinimal change.
Pyrazole C5~138 ppm~140 ppmDownfield shift due to attachment of the electron-withdrawing ester group.
Pyrazole C3~150 ppm~152 ppmDownfield shift due to the influence of the adjacent formyl group.
Pyrazole C4~108 ppm~115-120 ppmSignificant downfield shift due to the direct attachment of the electron-withdrawing formyl group.
N-CH₃~37 ppm~38-40 ppmSlight downfield shift.
Pyrazole C3-CH₃~14 ppm~15-16 ppmSlight downfield shift.
O-CH₂~60 ppm~61 ppmMinimal change.
O-CH₂-CH₃~14 ppm~14 ppmMinimal change.

Table 2: Comparison of ¹³C NMR Data. (Data for the starting material is inferred from similar structures).

Infrared (IR) Spectroscopy: The Vibrational Signature of Formylation

IR spectroscopy is particularly useful for identifying functional groups. The key change to look for is the appearance of a strong carbonyl stretching vibration from the newly introduced aldehyde group.

Assignment Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Predicted) This compound (Predicted) Rationale for Change
C=O Stretch (Aldehyde)Absent~1680-1700 cm⁻¹ (strong)Appearance of the characteristic aldehyde carbonyl stretch. This is typically at a lower wavenumber than the ester carbonyl due to conjugation with the pyrazole ring.
C=O Stretch (Ester)~1710-1730 cm⁻¹ (strong)~1710-1730 cm⁻¹ (strong)This band will be present in both spectra.
C-H Stretch (Aldehyde)Absent~2720 cm⁻¹ and ~2820 cm⁻¹ (weak to medium)Appearance of the characteristic C-H stretching bands for an aldehyde (Fermi resonance).
C-H Aromatic Stretch~3100-3150 cm⁻¹~3100-3150 cm⁻¹Present in both, but the peak corresponding to C4-H will be absent in the product.

Table 3: Comparison of Key IR Absorption Bands.

Mass Spectrometry: Confirming the Molecular Weight Change

Mass spectrometry provides a direct measure of the molecular weight of the compounds, offering definitive proof of the formylation reaction.

Compound Molecular Formula Molecular Weight Expected [M+H]⁺
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateC₈H₁₂N₂O₂168.19 g/mol 169.09
This compoundC₈H₁₀N₂O₃198.18 g/mol 199.07

Table 4: Molecular Weight Comparison.

The mass spectrum of the product will show a molecular ion peak (or [M+H]⁺) that is 30 mass units higher than the starting material, corresponding to the addition of a CHO group and the loss of two hydrogen atoms (one from the ring and one from the methyl group that is formylated, although the Vilsmeier-Haack reaction is a substitution at an aromatic C-H bond). More accurately, the formylation is a substitution of H by CHO, resulting in a net addition of a CO group, which has a mass of 28 amu.

Experimental Protocols

To ensure the integrity and reproducibility of the spectroscopic data, the following standardized protocols should be followed.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

    • Perform a background scan prior to running the sample.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and minimal fragmentation.

Spectroscopic_Analysis_Workflow cluster_Sample Sample cluster_Techniques Spectroscopic Techniques cluster_Data Data Interpretation Starting_Material Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate NMR NMR Spectroscopy (¹H & ¹³C) Starting_Material->NMR Analysis IR IR Spectroscopy Starting_Material->IR Analysis MS Mass Spectrometry Starting_Material->MS Analysis Product Ethyl 3-formyl-1-methyl-1H- pyrazole-5-carboxylate Product->NMR Analysis Product->IR Analysis Product->MS Analysis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight MS->MS_Data Structure_Confirmation Structural Confirmation and Comparison NMR_Data->Structure_Confirmation Elucidates Connectivity IR_Data->Structure_Confirmation Identifies Functional Groups MS_Data->Structure_Confirmation Confirms Molecular Formula

Figure 2: Workflow for the spectroscopic analysis and comparison of the starting material and product.

Conclusion

The transformation of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to this compound is unequivocally confirmed by a combination of spectroscopic techniques. The appearance of a downfield singlet in the ¹H NMR spectrum, a carbonyl signal in the ¹³C NMR spectrum, a characteristic C=O stretching band in the IR spectrum, and the corresponding mass increase in the mass spectrum all provide a self-validating system for the successful formylation. This guide illustrates the power of multi-technique spectroscopic analysis in synthetic chemistry for unambiguous product identification and reaction monitoring.

References

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  • PubChem. Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. [Link]

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A Senior Application Scientist's Guide to Comparing the Biological Activity of Pyrazole Regioisomers in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Understated Power of Isomerism

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is undeniably one such "privileged scaffold".[1][2] Its synthetic tractability and versatile physicochemical properties have led to its incorporation into numerous FDA-approved drugs, targeting a wide array of diseases from cancer to erectile dysfunction.[3] Eight of the 74 small molecule protein kinase inhibitors approved by the US FDA contain a pyrazole ring, including Crizotinib and Ruxolitinib.[1]

However, the mere presence of a pyrazole core is not a guarantee of therapeutic success. The precise arrangement of atoms and functional groups—the molecule's isomerism—plays a pivotal role in its biological function.[4] While stereoisomerism (e.g., enantiomers) is widely appreciated for its dramatic impact on drug efficacy and safety, a less-discussed but equally critical concept is regioisomerism .[5][6] Regioisomers are compounds that have the same molecular formula but differ in the location of substituents on the core scaffold. For a pyrazole ring, this seemingly subtle shift of a functional group from one position to another can profoundly alter the molecule's interaction with its biological target, turning a potent inhibitor into an inactive compound, or even switching its selectivity toward an entirely different enzyme.

This guide provides researchers, scientists, and drug development professionals with a framework for understanding and evaluating the impact of pyrazole regioisomerism on enzyme inhibition. We will explore the causality behind experimental choices, provide validated protocols, and present a compelling case study where a simple regioisomeric switch completely alters an inhibitor's target profile.

The Strategic Workflow for Evaluating Regioisomers

A systematic approach is essential to avoid overlooking a potentially superior regioisomer. The discovery process should be designed to synthesize and test all accessible regioisomers in parallel to build a comprehensive structure-activity relationship (SAR).

G cluster_0 Design & Synthesis cluster_1 Characterization & Screening cluster_2 Analysis & Optimization A Target Identification & Scaffold Selection B Regioselective Synthetic Routes A->B C Synthesis of Regioisomer Library B->C D Structural Confirmation (NMR, MS, X-Ray) C->D E Primary Enzyme Inhibition Assay D->E F Potency Determination (IC50 / Ki) E->F G Comparative Data Analysis F->G H Structure-Activity Relationship (SAR) G->H I Lead Optimization H->I I->B Iterative Design

Caption: A workflow for the systematic evaluation of pyrazole regioisomers.

Why Regioisomerism Matters: A Mechanistic Perspective

The position of substituents on the pyrazole ring directly influences three key factors that govern enzyme binding:

  • Hydrogen Bonding: The two nitrogen atoms of the pyrazole ring have distinct electronic properties. One is a "pyrrole-like" nitrogen (NH) that can act as a hydrogen bond donor, while the other is a "pyridine-like" nitrogen (N) that is a hydrogen bond acceptor. Shifting a substituent changes the accessibility and vector of these potential interactions within an enzyme's active site.

  • Steric Profile: The overall shape of the molecule and the space it occupies are altered by the placement of functional groups. A bulky substituent that is well-tolerated at one position might cause a steric clash with an amino acid residue if moved to an adjacent position, preventing optimal binding.

  • Electronic Distribution: The placement of electron-withdrawing or electron-donating groups changes the charge distribution across the heterocyclic ring, which can affect pKa, lipophilicity, and the strength of non-covalent interactions like pi-stacking with aromatic residues in the active site.

Case Study: The Regioisomeric Switch from a p38α MAP Kinase Inhibitor to a Multi-Cancer Kinase Inhibitor

A compelling demonstration of the power of regioisomerism comes from a study on substituted pyrazol-5-amine derivatives.[7] Researchers initially designed compounds as inhibitors of p38α MAP kinase, an important target in inflammation. However, a regioselective synthesis produced two distinct isomers, leading to a serendipitous and significant discovery.

The Regioisomeric Pair

The two regioisomers differ only in the placement of the 4-fluorophenyl and pyridin-4-yl groups at positions C3 and C4 of the pyrazole core.

G cluster_0 Regioisomer 1 (p38α Inhibitor) cluster_1 Regioisomer 2 (Multi-Kinase Inhibitor) node1 node1 node2 node2

Caption: A regioisomeric switch shifts activity from p38α to other kinases.

Comparative Biological Activity

The switch in substituent positions led to a near-complete loss of p38α inhibition but endowed the second regioisomer with potent activity against several critical cancer-related kinases.[7] This highlights how different kinase active sites have unique topographical and electrostatic requirements that can be selectively matched by a specific regioisomer.

CompoundTarget EnzymeIC₅₀ (nM)
Regioisomer 1 p38α MAP KinasePotent (exact value not specified, basis of design)
Src, B-Raf, EGFR, VEGFR-2Inactive
Regioisomer 2 p38α MAP Kinase>10,000
(Compound 6a from[7])Src90
B-Raf (wild-type)200
B-Raf (V600E mutant)80
EGFR250
VEGFR-2150

Data sourced from Bonini et al. (2012).[7]

Causality: Why the Switch in Activity?

The ATP-binding pocket of protein kinases, while structurally conserved, has subtle but critical differences.

  • p38α MAP Kinase: The activity of Regioisomer 1 likely depends on the pyridin-4-yl group at C4 and the 4-fluorophenyl group at C3 making specific hydrogen bonds and hydrophobic interactions within the p38α active site.

  • Src, B-Raf, EGFR, VEGFR-2: When the positions are swapped in Regioisomer 2, the molecule adopts a different conformation. The pyridin-4-yl group at C3 and the 4-fluorophenyl at C4 are now positioned to engage with different sets of amino acid residues present in the active sites of these other kinases. This new arrangement allows for a binding mode that is unfavorable in p38α but highly favorable in this new panel of cancer-related kinases, making it a promising lead for novel anticancer programs.[7]

Experimental Protocol: A Validated In Vitro Kinase Inhibition Assay

To reliably compare the potency of regioisomers, a robust and validated enzyme inhibition assay is paramount. The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.

Principle of the Assay

The assay is a two-step process. First, the kinase reaction is performed, where the kinase phosphorylates a substrate using ATP, producing ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used by luciferase to generate a light signal. A potent inhibitor will block the kinase, leading to low ADP production and thus a low luminescent signal.

Step-by-Step Methodology

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The exact composition may vary depending on the specific kinase.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.
  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for your kinase of interest in the kinase buffer.
  • Regioisomer Stock Solutions: Prepare 10 mM stock solutions of each regioisomer in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

2. Kinase Reaction (in a 384-well plate):

  • Add 1 µL of your serially diluted regioisomer or DMSO (vehicle control) to the appropriate wells.
  • Add 2 µL of a solution containing the kinase and substrate in kinase buffer.
  • Initiate the reaction by adding 2 µL of the ATP solution. The final reaction volume is 5 µL.
  • Controls: Include "no kinase" wells (for background) and "vehicle only" wells (for 100% activity).
  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and provides the substrate for luciferase.
  • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Read the luminescence on a plate reader.
  • Subtract the "no kinase" background from all other readings.
  • Normalize the data by setting the average of the "vehicle only" controls to 100% activity and the highest inhibitor concentration to 0% activity.
  • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each regioisomer.

// Nodes A[label="1. Add 1µL\nInhibitor/DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Add 2µL\nKinase + Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add 2µL ATP\n(Start Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Incubate\n(e.g., 60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Add 5µL ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Incubate\n(40 min)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Add 10µL Kinase Detection Reagent\n(Convert ADP -> ATP, generate light)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Incubate\n(30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; I[label="9. Read Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="10. Calculate IC50", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J;

// Global Styling graph [fontname="Arial", label="ADP-Glo™ Kinase Assay Workflow", labeljust="l", labelloc="t", fontsize=12]; edge [color="#5F6368"]; }

Caption: A step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion and Outlook

The study of regioisomers is not merely an academic exercise; it is a critical component of modern drug discovery. As the case study demonstrates, a simple positional change of substituents on a pyrazole scaffold can fundamentally redirect a molecule's biological activity, opening up entirely new therapeutic avenues.[7] This principle underscores the importance of a comprehensive synthetic and screening strategy. During lead discovery and optimization, project teams must resist the temptation to pursue only the most synthetically accessible regioisomer. The development of regioselective synthetic methods and the parallel biological evaluation of all possible isomers are essential investments that can uncover compounds with superior potency, improved selectivity, and novel mechanisms of action. By embracing the complexity and opportunity presented by regioisomerism, researchers can more effectively navigate the chemical landscape to develop the next generation of targeted therapeutics.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents safely and effectively, from initial use to final disposal. This guide provides a detailed, authoritative framework for the proper disposal of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our commitment to best practices in laboratory science.

Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound, like many heterocyclic compounds used in synthesis, requires careful management.[1] Its toxicological properties have not been fully investigated, demanding a cautious approach.[2]

Chemical and Hazard Identification

The following table summarizes the key identification and hazard information for this compound. It is classified as a hazardous chemical and waste must be managed accordingly.[2][3]

PropertyDetails
Chemical Name This compound
Synonyms Ethyl 5-formyl-1H-pyrazole-3-carboxylate; 5-formyl-1H-pyrazole-3-carboxylic acid ethyl ester[4]
CAS Number 93290-12-1[5]
Molecular Formula C₇H₈N₂O₃[4]
GHS Hazard Statements H302: Harmful if swallowed[4][5][6]H315: Causes skin irritation[2][5]H319: Causes serious eye irritation[2][5]H335: May cause respiratory irritation[5][7]
GHS Pictogram

[4]
Required Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable. When handling this chemical, either in pure form or as waste, the following must be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[8]

  • Skin and Body Protection: A standard laboratory coat must be worn.[8]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]

Incompatible Materials

To prevent hazardous reactions, waste containing this compound must be segregated from the following:

  • Strong oxidizing agents[2]

  • Strong bases[2][9]

  • Strong reducing agents[2][9]

  • Acids[7]

The Core Principle: Hazardous Waste Management

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[10][11] This means the waste is regulated from the moment of its generation until its final, safe disposal.[12]

Based on its known hazards, any waste containing this compound must be classified and managed as hazardous waste.[13]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [14][15] Drain disposal is reserved for small quantities of specific, non-hazardous materials and is inappropriate for this compound.[14][16]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe collection, storage, and disposal of waste generated from this compound.

Step 1: Waste Collection and Segregation

Immediately upon generation, all waste—including residual solids, contaminated solutions, and materials used for spill cleanup—must be collected. Do not mix this waste stream with incompatible materials to prevent violent reactions or the emission of flammable or poisonous gases.[16]

Step 2: Container Selection and Labeling
  • Container: Use a dedicated, compatible container for waste accumulation. The best choice is often the original chemical container or a clean, sealable plastic or glass container known to be non-reactive with the contents.[17] The container must be in good condition, free of leaks, and have a secure screw cap.[16]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[15] The date when waste was first added to the container should also be recorded on the label.[17]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[12][16]

  • The container must remain securely capped at all times, except when you are actively adding waste.[16]

  • The SAA must be inspected weekly for any signs of leakage.[16] A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA.[12]

Step 4: Arranging for Final Disposal
  • Once the waste container is full or has been in the SAA for up to one year, it must be removed for final disposal.[12][16]

  • Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][17]

  • Follow their specific procedures for waste collection requests. The final disposal will be conducted at an approved waste disposal plant, likely via incineration or another approved chemical treatment method.[7][18]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for proper disposal.

G start Waste Generation Point characterize Characterize Waste (Hazardous based on GHS data) start->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe collect Collect Waste in a Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date collect->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store check_full Is Container Full or Accumulated for > 1 Year? store->check_full request_pickup Arrange Pickup by EH&S or Licensed Contractor check_full->request_pickup Yes continue_storage Continue Safe Storage and Weekly Inspection check_full->continue_storage No disposal Final Disposal at Approved Facility request_pickup->disposal continue_storage->check_full

Caption: Workflow for the safe disposal of this compound.

Managing Empty Containers and Contaminated Materials

Properly managing containers and disposable lab supplies that have come into contact with this chemical is a critical final step.

  • Empty Containers: An empty container that held this chemical must still be managed with care. The recommended best practice is to triple-rinse the container with a suitable solvent (such as acetone or ethanol).[17]

    • Crucially, the solvent rinseate must be collected and disposed of as hazardous waste along with the primary chemical waste stream.[17]

    • After triple-rinsing, deface or remove all chemical labels from the container. It can then typically be disposed of as regular trash or recycled, depending on institutional policies.[17]

  • Contaminated Labware: Disposable items such as gloves, weigh paper, and pipette tips that are contaminated with this compound should be placed in a sealed, labeled bag or container and disposed of as hazardous waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, prevent the spill from spreading using an inert absorbent material like vermiculite or sand.[8]

  • Clean-Up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

  • Ethyl 5-Formylpyrazole-3-carboxylate Product Page. American Elements. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • PubChem Compound Summary for Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • RCRA FAQs. Bergeson & Campbell, P.C. [Link]

  • Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. [Link]

  • Hazardous Waste. Virginia Department of Environmental Quality (DEQ). [Link]

  • PubChem Compound Summary for Ethyl 5-formyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet for a similar pyrazole derivative. Cole-Parmer. [Link]

Sources

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